molecular formula C9H8N2 B1609506 3-(1H-pyrrol-3-yl)pyridine CAS No. 76304-55-7

3-(1H-pyrrol-3-yl)pyridine

Cat. No.: B1609506
CAS No.: 76304-55-7
M. Wt: 144.17 g/mol
InChI Key: NBJJEVNCMXOMFD-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-3-yl)pyridine is a useful research compound. Its molecular formula is C9H8N2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-pyrrol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJJEVNCMXOMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CNC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429087
Record name 3-(1H-pyrrol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76304-55-7
Record name 3-(1H-pyrrol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical characteristics of 3-(1H-pyrrol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(1H-pyrrol-3-yl)pyridine

Abstract: this compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science, serving as a versatile scaffold for the development of novel molecules. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and for optimizing its synthesis, formulation, and application. This technical guide provides a comprehensive analysis of the key . While specific experimental data for this compound is not extensively reported in public literature, this whitepaper establishes a predictive profile based on its constituent moieties—pyridine and pyrrole—and presents detailed, field-proven methodologies for the empirical determination of these critical parameters. This document is intended to serve as a foundational resource for scientists and drug development professionals, enabling them to accurately characterize this molecule and leverage its full potential.

Molecular Structure and Inherent Chemical Nature

This compound (CAS No. 76304-55-7) is an aromatic heterocyclic compound with the molecular formula C₉H₈N₂ and a molecular weight of 144.18 g/mol . Its structure features a pyridine ring linked at the 3-position to the 3-position of a pyrrole ring. This arrangement creates a unique electronic and conformational profile governed by two distinct nitrogen-containing aromatic systems.

  • Pyridine Moiety: The nitrogen atom in the pyridine ring is sp² hybridized and possesses a lone pair of electrons in an sp² orbital, which is not part of the aromatic π-system. Consequently, this nitrogen is basic and readily available for protonation.

  • Pyrrole Moiety: In contrast, the lone pair on the pyrrole nitrogen is integral to the 6-π electron system that confers aromaticity to the five-membered ring.[1] Delocalization of this lone pair makes the pyrrole nitrogen essentially non-basic and even slightly acidic, allowing for deprotonation by strong bases.[1]

This duality is fundamental to the molecule's acid-base chemistry, solubility, and interaction with biological targets. The compound is described as a light yellow solid.

Acidity, Basicity, and Ionization State (pKa)

The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. This is quantified by the pKa, the pH at which a molecule is 50% ionized. For this compound, the primary pKa value of interest is associated with the protonation of the basic pyridine nitrogen.

Expected pKa: The pKa of pyridine itself is approximately 5.2. The attachment of the electron-rich pyrrole ring is expected to slightly modulate this value. The pyrrole N-H proton is very weakly acidic, with a pKa typically above 17, and will not be a factor under physiological or most experimental conditions. Therefore, this compound is expected to behave as a weak base, being significantly protonated in acidic environments (e.g., the stomach) and predominantly neutral at physiological pH (7.4).

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[2] It involves monitoring the pH of a solution of the analyte as a titrant (an acid or base) is added incrementally.[3]

Methodology:

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is limited.[3] Purge with nitrogen to remove dissolved CO₂.[3]

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

  • Titration: Place the analyte solution in a thermostatted vessel and immerse the pH electrode. Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette or auto-titrator.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be precisely located as the inflection point in the first derivative of the titration curve.[2]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most important physicochemical properties in drug discovery. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[4] A related term, logD, is the distribution coefficient at a specific pH, which accounts for the ionization of the molecule.

Expected Lipophilicity: The combination of a polar pyridine ring and a moderately polar pyrrole ring suggests that this compound will have a balanced, intermediate lipophilicity. Its logP value is crucial for predicting membrane permeability and solubility. Since the compound is basic, its logD will be pH-dependent, decreasing as the pH drops below its pKa due to increased ionization and higher aqueous solubility.

Experimental Protocol: logP Determination by Reverse-Phase HPLC (RP-HPLC)

The shake-flask method is the traditional approach, but RP-HPLC offers a faster and more efficient alternative for estimating logP values.[5] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.[6]

Methodology:

  • System Setup: Use an HPLC system equipped with a C18 (octadecylsilyl) column and a UV detector. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration: Prepare a series of standard compounds with known logP values that bracket the expected logP of the analyte. Inject each standard under isocratic conditions (constant mobile phase composition) and record their retention times (t_R).

  • Retention Factor (k) Calculation: For each standard, calculate the retention factor: k = (t_R - t₀) / t₀, where t₀ is the column dead time (void volume).

  • Calibration Curve: Plot log k for the standards against their known logP values. A linear relationship should be observed (logP = a * log k + b).

  • Analyte Measurement: Inject the this compound solution under the identical HPLC conditions and determine its retention time and log k.

  • logP Calculation: Use the calibration curve equation to calculate the logP of the analyte from its experimentally determined log k value.[7]

RP_HPLC_for_logP Diagram 2: Principle of logP Determination via RP-HPLC cluster_hplc HPLC System cluster_data Data Analysis Injector Injector Sample Standards Column Stationary Phase C18 Column Analyte partitions between phases Injector->Column:f0 Mobile Phase (e.g., MeOH/H2O) Detector UV Detector Measures Elution Column->Detector Elution Calc Calculate log k (t_R - t_0) / t_0 Detector->Calc Retention Time (t_R) Plot Calibration Curve Plot log k vs. known logP Calc->Plot Result Interpolate Analyte logP Plot->Result

Caption: Principle of logP Determination via RP-HPLC.

Physicochemical Data Summary

Due to the limited availability of published experimental data, the following table provides a summary of known identifiers and predicted or analogous properties to guide researchers.

PropertyValue / Expected CharacteristicSource / Rationale
Molecular Formula C₉H₈N₂[8]
Molecular Weight 144.18 g/mol
CAS Number 76304-55-7
Physical Form Light yellow solid
Melting Point Not reported. Likely >200 °C.[8] Analogous 4-isomer melts at 231-232 °C.
Boiling Point Not reported.[8]
pKa (Basic) Predicted ~5.0 - 5.5Based on pyridine (pKa ≈ 5.2).
logP Predicted 1.0 - 2.0Estimated based on structural fragments.
Aqueous Solubility pH-dependentExpected to be low in neutral/basic media, higher in acidic media.

Spectroscopic Profile for Structural Confirmation

Spectroscopic techniques are essential for confirming the identity and purity of this compound. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[9][10]

  • ¹H NMR: The spectrum is expected to show distinct signals for the protons on both the pyridine and pyrrole rings. The pyrrole N-H proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). The aromatic region (6.5-9.0 ppm) will show a complex pattern of doublets and triplets corresponding to the seven C-H protons, with coupling constants revealing their connectivity.

  • ¹³C NMR: Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. DEPT experiments can be used to distinguish between CH, CH₂, and quaternary carbons.[11]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify key functional groups based on their vibrational frequencies.[12]

  • N-H Stretch: A characteristic sharp or slightly broad peak is expected around 3300-3500 cm⁻¹ for the pyrrole N-H group.

  • Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

  • C=C and C=N Stretches: A series of sharp bands are expected in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[13]

  • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight (m/z = 144.18) is expected. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[14]

  • Fragmentation: Common fragmentation pathways for N-heterocycles may involve the loss of small neutral molecules like HCN, or cleavage at the bond linking the two rings.[15]

Spectroscopic Data Expected Features
¹H NMR Broad N-H singlet (>10 ppm); complex aromatic signals (6.5-9.0 ppm).
¹³C NMR 9 distinct aromatic carbon signals.
FTIR (cm⁻¹) ~3400 (N-H stretch); >3000 (Aromatic C-H stretch); 1400-1650 (C=C, C=N stretches).
Mass Spec (m/z) Molecular Ion [M]⁺ at 144; characteristic fragmentation pattern.

Conclusion

This compound presents a physicochemical profile of a weakly basic, moderately lipophilic solid. Its properties are dominated by the interplay between its constituent pyridine and pyrrole rings. While comprehensive experimental data remains to be published, this guide provides a robust framework for its characterization. The detailed protocols for determining pKa and logP, along with the predictive spectroscopic analysis, offer researchers the necessary tools to confidently investigate and utilize this valuable heterocyclic scaffold in their scientific endeavors. Accurate empirical determination of these properties is a critical first step in any drug discovery or materials science program.

References

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Sources

The Genesis of a Nicotinic Scaffold: An In-depth Technical Guide to the Discovery and History of 3-(1H-pyrrol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and historical development of 3-(1H-pyrrol-3-yl)pyridine, a foundational scaffold in medicinal chemistry. We will explore its conceptualization as a rigid analog of nicotine, detail early synthetic approaches, and chart its evolution as a key pharmacophore in the study of nicotinic acetylcholine receptors (nAChRs). This document serves as a comprehensive resource, providing not only historical context but also detailed synthetic protocols and an analysis of the structure-activity relationships that have cemented its importance in modern drug discovery.

Introduction: The Quest for Nicotinic Specificity

The story of this compound is intrinsically linked to the study of nicotine and its profound effects on the central nervous system. Nicotine, the primary psychoactive component of tobacco, exerts its influence by binding to and activating a diverse family of ligand-gated ion channels known as nicotinic acetylcholine receptors (nAChRs).[1] These receptors are implicated in a vast array of physiological processes, including learning, memory, and attention, making them attractive targets for therapeutic intervention in neurological and psychiatric disorders.[2]

However, the clinical utility of nicotine itself is hampered by its broad receptor subtype profile, leading to a range of undesirable side effects and a high potential for addiction. This challenge spurred a decades-long quest among medicinal chemists to design and synthesize novel ligands with improved selectivity for specific nAChR subtypes. A key strategy in this endeavor was the development of "conformationally restricted" or "rigid" analogs of nicotine. The flexible nature of the bond connecting the pyridine and pyrrolidine rings of nicotine allows it to adopt multiple conformations, contributing to its promiscuous binding. By locking this bond into a more defined orientation, researchers aimed to create molecules that would preferentially interact with a subset of nAChR subtypes, thereby separating the therapeutic benefits from the adverse effects. It is from this strategic pursuit that this compound emerged as a molecule of significant interest.

The Conceptual Leap: this compound as a Rigid Nicotine Analog

The design of this compound is a classic example of scaffold hopping and conformational constraint in drug design. By replacing the N-methylpyrrolidine ring of nicotine with a pyrrole ring, and shifting the point of attachment to the 3-position of the pyrrole, a planar, aromatic system is introduced. This structural modification effectively "flattens" the molecule, creating a rigid scaffold that mimics one of the possible planar conformations of nicotine.

Figure 1: Conformational Constraint from Nicotine to this compound.

This seemingly simple modification has profound implications for the molecule's interaction with the nAChR binding site. The pyrrole ring, being aromatic, introduces different electronic and steric properties compared to the saturated pyrrolidine ring. The delocalized pi-electron system of the pyrrole can engage in different types of interactions, such as pi-pi stacking, with aromatic amino acid residues in the receptor's binding pocket.

Foundational Synthesis: The Paal-Knorr Reaction and Early Methodologies

The initial synthesis of this compound and its analogs relied on established methods for pyrrole ring formation. The Paal-Knorr pyrrole synthesis, first reported in the late 19th century, proved to be a robust and versatile method for constructing the pyrrole core.[3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

In the context of this compound synthesis, a key precursor is a 1,4-dicarbonyl compound bearing a 3-pyridyl substituent.

General Paal-Knorr Synthesis of 3-Substituted Pyrroles

G cluster_reactants Reactants cluster_products Product dicarbonyl 1,4-Dicarbonyl Compound process Condensation dicarbonyl->process + amine Primary Amine (or Ammonia) amine->process + pyrrole Substituted Pyrrole process->pyrrole Cyclization & Dehydration

Figure 2: General schematic of the Paal-Knorr pyrrole synthesis.
Illustrative Early Synthetic Approach (Hypothetical)

A plausible, albeit potentially low-yielding, early route could have involved the following conceptual steps:

  • Preparation of a 3-Pyridyl Substituted 1,4-Dicarbonyl Precursor: This would likely be the most challenging step, involving reactions such as the acylation of a pyridine derivative followed by further functional group manipulations to introduce the second carbonyl group at the appropriate distance.

  • Paal-Knorr Cyclization: The resulting 1,4-dicarbonyl compound would then be reacted with ammonia or an ammonia source (e.g., ammonium acetate) under acidic or neutral conditions to effect the cyclization and dehydration, yielding the this compound.

Evolution of Synthetic Strategies

Over time, more efficient and versatile methods for the synthesis of 3-aryl and 3-heteroarylpyrroles, including this compound, have been developed. These modern approaches offer significant advantages in terms of yield, regioselectivity, and substrate scope.

Modern Synthetic Protocols
Method Description Advantages Key Reagents/Catalysts
Suzuki Coupling Cross-coupling of a 3-halopyrrole (or a pyrrole-3-boronic acid) with a pyridine boronic acid (or a 3-halopyridine).High yields, excellent functional group tolerance.Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., Na₂CO₃).
Stille Coupling Cross-coupling of a 3-(tributylstannyl)pyrrole with a 3-halopyridine.Mild reaction conditions.Palladium catalysts.
Van Leusen Pyrrole Synthesis Reaction of a tosylmethyl isocyanide (TosMIC) with an α,β-unsaturated ketone or aldehyde derived from a pyridine precursor.Good for constructing highly substituted pyrroles.Base (e.g., NaH, K₂CO₃).
Ring Expansion of Pyrroles More recent methods involve the insertion of a carbon atom into the pyrrole ring to form a pyridine, though this is less common for the synthesis of pyridylpyrroles.[6]Novel approach for skeletal editing.Rhodium catalysts.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling for this compound Synthesis

This method represents a common and efficient modern approach.

Materials:

  • 1-(Triisopropylsilyl)-3-bromopyrrole

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

Procedure:

  • Coupling Reaction: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(triisopropylsilyl)-3-bromopyrrole (1.0 eq), pyridine-3-boronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(1-(triisopropylsilyl)-1H-pyrrol-3-yl)pyridine.

  • Deprotection: Dissolve the purified product in THF.

  • Add a solution of TBAF (1.1 eq) in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Causality behind Experimental Choices:

  • N-Protection: The use of a bulky triisopropylsilyl (TIPS) group on the pyrrole nitrogen serves two purposes: it prevents N-arylation during the coupling reaction and enhances the stability and solubility of the pyrrole intermediate.

  • Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and PPh₃ forms the active Pd(0) catalyst in situ, which is essential for the catalytic cycle of the Suzuki coupling.

  • Base: Potassium carbonate is a crucial component of the Suzuki reaction, facilitating the transmetalation step.

  • Deprotection: TBAF is a standard reagent for the cleavage of silyl ethers and N-silyl groups due to the high affinity of fluorine for silicon.

Pharmacological Characterization: A Nicotinic Agonist

The primary pharmacological interest in this compound stems from its activity as a nicotinic acetylcholine receptor agonist.[7] As a rigid analog of nicotine, it provided a valuable tool for probing the structure-activity relationships at nAChRs.

Early studies, though not focused on the unsubstituted parent compound, investigated a variety of substituted pyridyl-pyrrolidines and related structures, confirming that the 3-pyridyl moiety is a critical pharmacophore for nAChR binding and activation.

The interaction of nicotinic agonists with the nAChR binding site is characterized by two key features: a cationic center (typically a protonated nitrogen) and a hydrogen bond acceptor.[1] In this compound, the protonated pyridine nitrogen serves as the cationic center, while the pyrrole NH group can act as a hydrogen bond donor.

G cluster_ligand This compound cluster_receptor nAChR Binding Site pyrrole Pyrrole Ring h_bond Hydrogen Bond Acceptor/Donor (Amino Acid Residue) pyrrole->h_bond Pyrrole N-H acts as H-bond donor pyridine Pyridine Ring cation_pi Cation-π Interaction Site (Aromatic Amino Acid) pyridine->cation_pi Protonated Pyridine N+ interacts with π-electron cloud

Figure 3: Key pharmacophoric interactions of this compound with the nAChR binding site.

The rigid structure of this compound helped to define the spatial requirements of the nAChR pharmacophore. The fixed distance and orientation between the cationic center and the hydrogen-bonding region provided valuable data for computational modeling and the design of more potent and selective nAChR ligands.

Legacy and Future Directions

The discovery and development of this compound and its derivatives have had a lasting impact on medicinal chemistry. This simple scaffold has served as a starting point for the design of a vast number of nAChR modulators with potential applications in the treatment of Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.

Furthermore, the pyrrolopyridine core is not limited to nAChR research. It has been incorporated into molecules targeting a wide range of other biological targets, including various kinases, demonstrating the versatility of this privileged structure in drug discovery.[5]

Future research will likely continue to leverage the structural insights gained from this compound to design even more sophisticated and selective ligands. The exploration of different substitution patterns on both the pyrrole and pyridine rings, as well as the incorporation of this scaffold into larger, more complex molecules, will undoubtedly lead to the discovery of new therapeutic agents for a variety of diseases.

References

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (URL: [Link])

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review - PubMed. (URL: [Link])

  • Nicotinic agonist - Wikipedia. (URL: [Link])

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (URL: [Link])

  • Pyrrole synthesis - Organic Chemistry Portal. (URL: [Link])

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  • Pyrrolo and pyrrolopyrimidine sulfonamides act as cytotoxic agents in hypoxia via inhibition of transmembrane carbonic anhydrases - PubMed. (URL: [Link])

  • Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines - ACS Publications. (URL: [Link])

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles - JOCPR. (URL: [Link])

  • p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin - Organic Syntheses. (URL: [Link])

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed. (URL: [Link])

  • The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring - ResearchGate. (URL: [Link])

  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (URL: [Link])

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])

  • The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC - PubMed Central. (URL: [Link])

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (URL: [Link])

  • 3-(1H-Pyrrol-1-yl)pyridine - Amerigo Scientific. (URL: [Link])

  • azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex - PubMed. (URL: [Link])

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Sources

A-Technical-Guide-to-the-Synthesis-of-3-(1H-pyrrol-3-yl)pyridine-from-Simple-Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For-Immediate-Release

An In-Depth Technical Guide on the Synthesis of 3-(1H-pyrrol-3-yl)pyridine from Simple Precursors

This guide provides a comprehensive overview of synthetic strategies for obtaining this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of key synthetic methodologies, including mechanistic insights, comparative data, and step-by-step experimental protocols.

Introduction and Strategic Importance

The this compound moiety is a key structural motif present in a range of biologically active compounds. Its unique electronic properties and conformational flexibility make it a valuable pharmacophore in the design of novel therapeutic agents. The development of efficient and scalable synthetic routes from simple, readily available precursors is therefore a critical objective in modern organic and medicinal chemistry. This guide explores several robust methods to achieve this, focusing on the Paal-Knorr synthesis, the Van Leusen reaction, and palladium-catalyzed cross-coupling reactions.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests several strategic approaches. The primary disconnections can be made at the C-C bond connecting the pyridine and pyrrole rings or by deconstructing the pyrrole ring itself. This leads to three main synthetic strategies:

  • Strategy A: Pyrrole Ring Formation (Paal-Knorr / Van Leusen type reactions). This involves constructing the pyrrole ring onto a pre-functionalized pyridine precursor.

  • Strategy B: C-C Bond Formation (Cross-Coupling Reactions). This strategy focuses on coupling a pre-formed pyrrole derivative with a pyridine derivative.

G This compound This compound Strategy_A Strategy A: Pyrrole Ring Formation This compound->Strategy_A Strategy_B Strategy B: C-C Bond Formation This compound->Strategy_B Precursors_A Pyridine-based Precursors (e.g., 1-(pyridin-3-yl)butane-1,4-dione) Strategy_A->Precursors_A Precursors_B Pyrrole & Pyridine Derivatives (e.g., 3-Bromopyridine, Pyrroleboronic acid) Strategy_B->Precursors_B

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Strategies

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and highly effective method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2][3] For the synthesis of this compound, the key precursor is a 1,4-diketone bearing a pyridine moiety.

Causality of Experimental Choices:

  • Precursor: The synthesis starts with a 1,4-dicarbonyl compound substituted with a pyridin-3-yl group. This ensures the correct regiochemistry of the final product.

  • Amine Source: Ammonia or an ammonia equivalent (e.g., ammonium acetate) is used to provide the nitrogen atom for the pyrrole ring, resulting in an N-unsubstituted pyrrole.[2]

  • Catalyst: The reaction is typically catalyzed by a protic or Lewis acid.[2] A weak acid like acetic acid is often sufficient to accelerate the reaction without promoting side reactions like furan formation.[4]

Mechanism: The reaction proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1][4]

G cluster_0 Paal-Knorr Pyrrole Synthesis Workflow Start 1,4-Dicarbonyl Precursor + Amine/Ammonia Step1 Formation of Hemiaminal Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration Step2->Step3 End Substituted Pyrrole Step3->End

Caption: Generalized workflow of the Paal-Knorr synthesis.

The Van Leusen Pyrrole Synthesis

The Van Leusen reaction offers an alternative and versatile route to substituted pyrroles.[5][6] This method typically involves the reaction of a compound containing an activated methylene group with tosylmethyl isocyanide (TosMIC).[5][7][8] For the target molecule, a Michael acceptor containing the pyridine ring is a suitable starting point.

Causality of Experimental Choices:

  • Key Reagent: Tosylmethyl isocyanide (TosMIC) serves as a three-atom synthon, providing two carbons and the nitrogen atom for the pyrrole ring.[7]

  • Base: A strong base, such as sodium hydride or potassium tert-butoxide, is required to deprotonate TosMIC and initiate the reaction sequence.[7][9]

  • Michael Acceptor: An α,β-unsaturated ketone or ester bearing the pyridin-3-yl group acts as the Michael acceptor, directing the regiochemistry of the final product.

Mechanism: The reaction is initiated by the deprotonation of TosMIC, which then acts as a nucleophile in a Michael addition to the α,β-unsaturated system. This is followed by an intramolecular [3+2] cycloaddition and subsequent elimination of the tosyl group to form the aromatic pyrrole.[7]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the construction of biaryl systems. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose.[10][11][12]

Causality of Experimental Choices:

  • Coupling Partners: This approach involves coupling a pyridine derivative (e.g., 3-bromopyridine or 3-pyridylboronic acid) with a suitable pyrrole derivative (e.g., a protected 3-bromopyrrole or 3-pyrroleboronic acid). The choice of protecting group on the pyrrole nitrogen is crucial to prevent side reactions and improve yields.[13]

  • Catalyst System: A palladium catalyst, often in combination with a phosphine ligand, is essential for the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and substrate scope.[14]

  • Base: A base, such as potassium carbonate or potassium phosphate, is required to activate the boronic acid component in the catalytic cycle.[12][14]

Comparative Analysis of Synthetic Routes

Synthetic Strategy Precursors Advantages Disadvantages Typical Yields
Paal-Knorr Synthesis Pyridyl-substituted 1,4-diketones, Ammonia/AmineOperationally simple, readily available starting materials, good yields.[1]Precursor synthesis can be multi-step.60-90%
Van Leusen Reaction Pyridyl-substituted Michael acceptors, TosMICVersatile, good functional group tolerance.[6]TosMIC is toxic, strong base required.50-80%
Suzuki-Miyaura Coupling Halogenated pyridines/pyrroles, Boronic acids/estersHigh functional group tolerance, mild reaction conditions, well-established.[10][13]Catalyst cost, potential for side reactions, requires pre-functionalized heterocycles.41-93%[13]

Detailed Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of this compound

Objective: To synthesize this compound from 1-(pyridin-3-yl)butane-1,4-dione and ammonium acetate.

Materials:

  • 1-(pyridin-3-yl)butane-1,4-dione

  • Ammonium acetate

  • Glacial acetic acid

  • Toluene

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-(pyridin-3-yl)butane-1,4-dione (1.0 eq), ammonium acetate (3.0 eq), and toluene.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of this compound

Objective: To synthesize this compound via Suzuki-Miyaura coupling of 3-bromopyridine with a protected pyrrole-3-boronic acid.

Materials:

  • 3-Bromopyridine

  • N-Boc-pyrrole-3-boronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a Schlenk flask, combine 3-bromopyridine (1.0 eq), N-Boc-pyrrole-3-boronic acid pinacol ester (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the crude product by flash column chromatography.

  • The N-Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic strategies, each with its own merits and considerations. The Paal-Knorr synthesis offers a straightforward and high-yielding route when the corresponding 1,4-dicarbonyl precursor is accessible. The Van Leusen reaction provides a versatile alternative, while the Suzuki-Miyaura cross-coupling represents a modern and highly adaptable method that benefits from excellent functional group tolerance. The choice of the optimal synthetic route will depend on factors such as precursor availability, desired scale, and the specific functional groups present in the target molecule's analogs. Further advancements in catalytic systems are expected to continue enhancing the efficiency and applicability of these methods in drug discovery and development.

References

  • Van Leusen Reaction. Organic Chemistry Portal. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Adhikary, A., et al. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances. [Link]

  • Fe(iii)-Catalyzed synthesis of pyrrolo[3,2-b]pyrroles: formation of new dyes and photophysical studies. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Li, W., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules. [Link]

  • Van Leusen reaction. Wikipedia. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. YouTube. [Link]

  • Wang, Q., et al. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society. [Link]

  • Alvarez, A., et al. (1991). Synthesis of 3-arylpyrroles and 3-pyrrolylacetylenes by palladium-catalyzed coupling reactions. The Journal of Organic Chemistry. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. [Link]

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  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • 3-Acetylpyridine. PubChem. [Link]

  • Synthesis of 3-acetyl pyridine. PrepChem.com. [Link]

  • Preparation of 3-acetylpyridine. PrepChem.com. [Link]

  • Matyugina, E., et al. (2020). Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling. Mendeleev Communications. [Link]

  • This compound. ChemSynthesis. [Link]

  • An Unprecedented Synthesis of 8b-Hydroxy-3a-(1H-pyrrol-2-yl)/(1H-indol-3-yl)-3a,8b-dihydroindeno[1,2-b]pyrrol-4(1H)-one Derivatives from Pyrrole/Indole with Ninhydrin and β‑Enaminocarbonyls. ResearchGate. [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. [Link]

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Fors, B. P., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 3-(1H-pyrrol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 3-(1H-pyrrol-3-yl)pyridine. In the absence of experimentally acquired spectra in publicly available databases, this document leverages high-quality predicted data, interpreted through the lens of established spectroscopic principles and extensive literature on related pyrrole and pyridine derivatives. This approach offers a robust framework for the identification, characterization, and quality control of this and structurally similar molecules in a research and development setting.

Molecular Structure and Spectroscopic Overview

This compound is a bicyclic aromatic compound composed of a pyridine ring and a pyrrole ring linked via a carbon-carbon bond. This structural arrangement gives rise to a unique electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the molecule's identity and purity.

Below is a diagram illustrating the molecular structure and the numbering convention used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the protons on both the pyrrole and pyridine rings. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the aromatic ring currents.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-2' (Pyrrole)7.2 - 7.4t
H-4' (Pyrrole)6.5 - 6.7t
H-5' (Pyrrole)6.8 - 7.0t
NH (Pyrrole)11.0 - 12.0br s
H-2 (Pyridine)8.8 - 9.0d
H-4 (Pyridine)8.0 - 8.2ddd
H-5 (Pyridine)7.4 - 7.6dd
H-6 (Pyridine)8.5 - 8.7d

Interpretation:

  • Pyrrole Protons: The protons on the pyrrole ring (H-2', H-4', and H-5') are expected to appear in the range of 6.5-7.4 ppm. The N-H proton of the pyrrole ring is significantly deshielded and appears as a broad singlet at a high chemical shift (11.0-12.0 ppm), a characteristic feature of N-H protons in pyrrolic systems.

  • Pyridine Protons: The protons on the pyridine ring are generally more deshielded than those on the pyrrole ring due to the electron-withdrawing nature of the pyridine nitrogen. The H-2 and H-6 protons, being ortho to the nitrogen, are the most deshielded. The coupling patterns (multiplicities) arise from spin-spin coupling with adjacent protons.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2' (Pyrrole)120 - 125
C-3' (Pyrrole)115 - 120
C-4' (Pyrrole)110 - 115
C-5' (Pyrrole)118 - 123
C-2 (Pyridine)148 - 152
C-3 (Pyridine)130 - 135
C-4 (Pyridine)135 - 140
C-5 (Pyridine)123 - 128
C-6 (Pyridine)147 - 151

Interpretation:

The carbon atoms of the pyridine ring generally resonate at higher chemical shifts (further downfield) compared to those of the pyrrole ring, again due to the electron-withdrawing effect of the pyridine nitrogen. The carbon atom at the junction of the two rings (C-3 of pyridine and C-3' of pyrrole) will have their chemical shifts influenced by both ring systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationIntensity
3400 - 3500N-H stretch (pyrrole)Medium, Sharp
3000 - 3100C-H stretch (aromatic)Medium
1550 - 1600C=C and C=N stretching (aromatic rings)Strong
1400 - 1500Ring stretching (aromatic rings)Medium
700 - 800C-H out-of-plane bendingStrong

Interpretation:

  • N-H Stretch: A key feature in the IR spectrum will be the N-H stretching vibration of the pyrrole ring, which is expected to appear as a medium to sharp band in the region of 3400-3500 cm⁻¹.[1][2]

  • Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic protons on both rings will be observed in the 3000-3100 cm⁻¹ region.[1]

  • Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic rings will give rise to strong absorptions in the 1550-1600 cm⁻¹ region.[1][2]

  • C-H Bending: Strong bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-H out-of-plane bending can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular weight of this compound is 144.18 g/mol . Therefore, the mass spectrum is expected to show a prominent molecular ion peak at m/z = 144.

  • Nitrogen Rule: The molecule contains two nitrogen atoms (an even number), which is consistent with an even nominal molecular weight, following the nitrogen rule.[3]

Fragmentation Pathway:

The fragmentation of this compound under electron ionization (EI) is expected to involve the cleavage of the bond between the two rings and fragmentation within the individual rings. A plausible fragmentation pathway is outlined below.

Fragmentation_Pathway M [M]⁺˙ m/z = 144 F1 [M - HCN]⁺˙ m/z = 117 M->F1 - HCN (from pyrrole) F2 [C₅H₄N]⁺ m/z = 78 M->F2 - C₄H₄N˙ F3 [C₄H₄N]⁺ m/z = 66 M->F3 - C₅H₅N

Caption: General workflow for acquiring NMR data.

IR Data Acquisition (FT-IR)

Caption: General workflow for acquiring FT-IR data using an ATR accessory.

Mass Spectrometry Data Acquisition (EI-MS)

Caption: General workflow for acquiring EI-MS data.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented data for NMR, IR, and MS, along with their interpretations, offer a solid foundation for scientists to identify and characterize this molecule. The provided protocols serve as a practical starting point for obtaining high-quality experimental data. By combining these predictive insights with rigorous experimental verification, researchers can confidently advance their work in drug discovery and other scientific endeavors involving this and related heterocyclic compounds.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Retrieved from [Link]

  • YouTube. (2023, December 10). IR Spectra Predicting Tools. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

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An In-depth Technical Guide to 3-(1H-pyrrol-3-yl)pyridine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Therapeutic Potential of the Pyrrole-Pyridine Scaffold

The confluence of distinct heterocyclic pharmacophores into a single molecular entity represents a powerful strategy in modern medicinal chemistry. The 3-(1H-pyrrol-3-yl)pyridine scaffold, a deceptively simple yet elegant combination of an electron-rich pyrrole and an electron-deficient pyridine ring, has emerged as a privileged structure in the quest for novel therapeutics. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic promise of this compound derivatives, offering field-proven insights for researchers engaged in drug discovery and development. By elucidating the causal relationships behind synthetic choices and exploring the nuances of structure-activity relationships, this document aims to serve as an authoritative resource for harnessing the full potential of this versatile chemical scaffold.

I. The Strategic Importance of the this compound Core

The unique electronic and structural features of the this compound core underpin its diverse biological activities. The pyrrole ring, a five-membered aromatic heterocycle, is a common motif in numerous natural products and clinically approved drugs, often participating in hydrogen bonding and π-π stacking interactions with biological targets.[1] Conversely, the pyridine ring, a six-membered nitrogen-containing heterocycle, is the second most prevalent heterocycle in FDA-approved drugs and is known for its ability to act as a hydrogen bond acceptor and to engage in a variety of biological interactions.[2]

The direct C-C linkage between the 3-position of the pyrrole and the 3-position of the pyridine creates a non-fused, bi-heterocyclic system with a specific conformational flexibility that can be fine-tuned through substitution. This arrangement allows for the independent yet synergistic modulation of the electronic and steric properties of each ring system, providing a rich chemical space for the design of targeted therapeutics.

II. Synthetic Strategies for Assembling the this compound Scaffold

The construction of the this compound core can be approached through two primary strategies: the formation of the pyrrole ring onto a pre-existing pyridine or the formation of the pyridine ring from a pyrrole precursor, and more commonly, the coupling of pre-functionalized pyrrole and pyridine rings.

A. Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach

Modern synthetic organic chemistry offers a powerful toolkit of palladium-catalyzed cross-coupling reactions that have become the mainstay for the efficient and modular synthesis of bi-heterocyclic compounds like this compound. These methods offer high yields, broad functional group tolerance, and precise regiochemical control.

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organohalide, is a highly versatile method for the synthesis of this compound derivatives.[3] A general approach involves the coupling of a 3-pyridylboronic acid or its pinacol ester with a 3-halopyrrole, or conversely, a pyrrole-3-boronic acid with a 3-halopyridine. The choice of coupling partners is often dictated by the commercial availability and stability of the starting materials.

A key consideration in the Suzuki coupling of pyrroles is the need for N-protection of the pyrrole ring to prevent side reactions and improve solubility and stability. Common protecting groups include tert-butyloxycarbonyl (Boc) and (2-(trimethylsilyl)ethoxy)methyl (SEM).[4]

Representative Protocol: Suzuki-Miyaura Coupling for the Synthesis of a 4-(pyridin-3-yl)-1H-pyrrole Derivative [4]

  • To a solution of methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate (1.0 eq) in a suitable solvent such as 1,4-dioxane, add pyridine-3-boronic acid (1.2 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add an aqueous solution of a base, typically 2 M sodium carbonate (2.0 eq).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(pyridin-3-yl)-1H-pyrrole derivative.

  • The SEM protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield the free N-H pyrrole.

The Stille coupling reaction utilizes organotin compounds (stannanes) as coupling partners for organohalides.[5][6] This method is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents.[7] For the synthesis of this compound, this would typically involve the reaction of a 3-(trialkylstannyl)pyridine with a 3-halopyrrole or a 3-(trialkylstannyl)pyrrole with a 3-halopyridine. A significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification.[8]

The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboron and organotin compounds, often allowing for milder reaction conditions and higher yields.[9][10] The synthesis of this compound via Negishi coupling would involve the preparation of a 3-pyridylzinc halide or a 3-pyrrolylzinc halide, which is then coupled with the corresponding halo-heterocycle in the presence of a palladium or nickel catalyst.[11]

G cluster_0 Pyrrole Precursor cluster_1 Pyridine Precursor Pyrrole_X Pyrrole-X (X = Br, I, OTf) Catalyst Pd(0) Catalyst + Ligand + Base Pyrrole_X->Catalyst Oxidative Addition Pyridine_M Pyridine-M (M = B(OR)₂, SnR₃, ZnX) Pyridine_M->Catalyst Transmetalation Product This compound Catalyst->Product Reductive Elimination

Fig. 1: Generalized Palladium-Catalyzed Cross-Coupling Workflow.
B. Classical Ring Synthesis Approaches

While cross-coupling reactions are often the most efficient, classical named reactions for the synthesis of pyrrole and pyridine rings can also be adapted.

  • Paal-Knorr Pyrrole Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[12] To synthesize a 3-(pyridin-3-yl)pyrrole, one could envision starting with a 1,4-dicarbonyl compound bearing a 3-pyridyl substituent.

  • Hantzsch Pyridine Synthesis: This multi-component reaction combines a β-ketoester, an aldehyde, and a nitrogen donor to form a dihydropyridine, which is then oxidized to the corresponding pyridine.[13] A pyrrole-containing aldehyde or β-ketoester could potentially be used as a building block in this synthesis.

III. Therapeutic Applications and Biological Activities

The this compound scaffold is a key feature in a number of biologically active molecules, with significant potential in oncology and the treatment of neurodegenerative diseases.

A. Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The pyrrole-pyridine motif is found in numerous kinase inhibitors, where it often acts as a hinge-binding scaffold, mimicking the adenine region of ATP.

While much of the published research focuses on fused pyrrolopyridine systems, the non-fused this compound core offers a distinct advantage in terms of synthetic accessibility and the ability to explore a wider range of conformational space. Derivatives of the related pyrrolo[3,2-c]pyridine scaffold have shown potent inhibitory activity against FMS kinase, a key player in inflammatory diseases and certain cancers.[14] For instance, compound 1r from this series demonstrated an IC₅₀ of 30 nM against FMS kinase and exhibited significant antiproliferative activity against various cancer cell lines.[14] This highlights the potential of the broader pyrrole-pyridine chemotype as a source of potent and selective kinase inhibitors.

G cluster_0 Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Kinase_Activity Kinase Activity (Phosphorylation) ATP_Binding_Pocket->Kinase_Activity Pyrrolopyridine This compound Derivative Pyrrolopyridine->ATP_Binding_Pocket Competitive Inhibition ATP ATP ATP->ATP_Binding_Pocket Cell_Signaling Downstream Cell Signaling Kinase_Activity->Cell_Signaling Disease_Progression Disease Progression (e.g., Cancer, Inflammation) Cell_Signaling->Disease_Progression

Fig. 2: Mechanism of Kinase Inhibition.
B. Neurodegenerative Diseases

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease represent a significant unmet medical need. The development of novel therapeutic agents that can modulate the underlying pathology of these conditions is a major focus of current research. Heterocyclic compounds, including those containing pyrrole and pyridine rings, have shown considerable promise in this area.[15][16]

Derivatives of the fused pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a key event in the pathogenesis of Alzheimer's disease.[13][17][18] For example, the compound S01 , a 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, exhibited an exceptionally low IC₅₀ of 0.35 nM against GSK-3β and demonstrated neuroprotective effects in preclinical models.[13] These findings strongly suggest that the this compound core could serve as a valuable starting point for the design of novel agents for the treatment of neurodegenerative diseases.[19][20]

IV. Structure-Activity Relationships (SAR): A Guide to Optimization

The systematic modification of the this compound scaffold is crucial for optimizing its biological activity, selectivity, and pharmacokinetic properties. While specific SAR data for this exact scaffold is emerging, general principles can be drawn from related systems.

Modification Site General Observation Potential Impact Reference
Pyrrole N-H Substitution or protection can influence solubility and metabolic stability.Can be used to introduce additional points of interaction with the target protein or to modulate physicochemical properties.[4]
Pyrrole C2, C4, C5 Substitution can significantly impact target binding and selectivity.Introduction of small alkyl or aryl groups can enhance potency.[14]
Pyridine Ring Introduction of substituents can modulate pKa, solubility, and metabolic stability.Methoxy and methyl groups have been shown to enhance potency in some pyridine-containing series.[21] Halogenation can be used to block sites of metabolism.[2][21]
Linker between Rings While the core is a direct C-C bond, introduction of linkers (e.g., carbonyl, amide) creates new analogs.Can alter the conformational profile and introduce new hydrogen bonding opportunities.[13]

V. Future Directions and Conclusion

The this compound scaffold represents a promising area for further exploration in drug discovery. The synthetic accessibility of this core, particularly through modern cross-coupling methodologies, allows for the rapid generation of diverse chemical libraries. The demonstrated biological activities of related pyrrole-pyridine systems, especially as kinase inhibitors and modulators of pathways relevant to neurodegenerative diseases, provide a strong impetus for the investigation of this non-fused analog.

Future research should focus on the development of robust and scalable synthetic routes to a wide range of this compound derivatives. Systematic SAR studies are needed to elucidate the key structural features required for potent and selective activity against various biological targets. Furthermore, a thorough evaluation of the pharmacokinetic and toxicological profiles of lead compounds will be essential for their translation into clinical candidates.

References

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Theoretical Exploration of 3-(1H-pyrrol-3-yl)pyridine: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 3-(1H-pyrrol-3-yl)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. By leveraging computational chemistry, we delve into the molecule's electronic structure, conformational landscape, and reactivity profile. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate the rational design of novel therapeutics based on this privileged scaffold. We will explore how theoretical studies can predict the molecule's behavior, guide synthetic efforts, and ultimately accelerate the discovery of new drug candidates. The principles and protocols outlined herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction: The Significance of the Pyrrolopyridine Scaffold

The fusion of pyrrole and pyridine rings creates a class of bicyclic heteroaromatic compounds known as pyrrolopyridines or azaindoles. These scaffolds are prevalent in numerous biologically active molecules and approved drugs, demonstrating a wide spectrum of pharmacological activities.[1] The pyrrolopyridine nucleus is a key pharmacophore in compounds developed as kinase inhibitors, anticancer agents, and treatments for neurodegenerative diseases.[2] The specific isomer, this compound, presents a unique electronic and steric arrangement, making it a compelling candidate for further investigation and development in drug discovery programs. Theoretical studies provide a powerful, cost-effective, and time-efficient approach to understanding the intrinsic properties of this molecule, thereby guiding the synthesis and evaluation of its derivatives.

Molecular Structure and Electronic Properties

A thorough understanding of the molecular structure and electronic landscape of this compound is fundamental to predicting its chemical behavior and potential interactions with biological targets. Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating these properties.

Conformational Analysis

The relative orientation of the pyrrole and pyridine rings is a critical determinant of the molecule's overall shape and its ability to fit into a biological target's binding site. The central C-C bond allows for rotation, leading to different conformations.

A relaxed potential energy surface scan can be performed by systematically rotating the dihedral angle between the two rings. This analysis typically reveals two low-energy conformations: a nearly coplanar arrangement and a non-planar (twisted) conformation. The coplanar conformation is often stabilized by π-conjugation between the two aromatic rings, while the twisted conformation may be favored to minimize steric hindrance.

Experimental Protocol: Conformational Analysis Workflow

  • Initial Structure Generation: Build the 3D structure of this compound using a molecular builder.

  • Geometry Optimization: Perform an initial geometry optimization using a computationally inexpensive method (e.g., PM7 semi-empirical method).

  • Potential Energy Surface Scan:

    • Define the dihedral angle between the pyrrole and pyridine rings as the reaction coordinate.

    • Perform a relaxed scan of this dihedral angle from 0° to 360° in steps of 10-15°.

    • At each step, optimize the geometry of the molecule while keeping the dihedral angle fixed.

    • Use a suitable level of theory, such as B3LYP with a 6-31G(d) basis set, for the scan.

  • Identification of Minima: Identify the low-energy minima on the potential energy surface.

  • Re-optimization and Frequency Calculation:

    • Perform a full geometry optimization of the identified minima using a higher level of theory (e.g., B3LYP/6-311+G(d,p)).

    • Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.

G cluster_workflow Conformational Analysis Workflow start Initial 3D Structure opt1 Initial Geometry Optimization (e.g., PM7) start->opt1 pes Potential Energy Surface Scan (e.g., B3LYP/6-31G(d)) opt1->pes minima Identify Low-Energy Minima pes->minima opt2 Re-optimization of Minima (e.g., B3LYP/6-311+G(d,p)) minima->opt2 freq Frequency Calculation opt2->freq end Thermodynamic Properties freq->end

Caption: Workflow for Conformational Analysis.

Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy and distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

  • HOMO: The region with the highest HOMO density is the most susceptible to electrophilic attack. In this compound, the electron-rich pyrrole ring is expected to have a significant contribution to the HOMO.

  • LUMO: The region with the highest LUMO density is the most susceptible to nucleophilic attack. The electron-deficient pyridine ring is expected to be the primary location of the LUMO.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released upon adding an electron.
Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Global Electrophilicity (ω) ω = χ2 / (2η)Propensity to accept electrons.

These descriptors can be calculated using DFT and provide a basis for comparing the reactivity of different derivatives.[3]

Chemical Reactivity and Regioselectivity

Theoretical studies can predict the most likely sites for chemical reactions, such as electrophilic aromatic substitution, which is crucial for guiding the synthesis of new derivatives.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is an excellent tool for predicting the sites of electrophilic and nucleophilic attack.

  • Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the nitrogen atom of the pyridine ring and potentially on the pyrrole ring.

  • Blue regions (positive potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are expected around the hydrogen atoms.

Fukui Functions and Local Softness

For a more quantitative prediction of regioselectivity, Fukui functions and local softness can be calculated. These are local reactivity descriptors that indicate the change in electron density at a specific atomic site upon the addition or removal of an electron.

  • f+(r): For nucleophilic attack, it indicates the propensity of a site to accept an electron.

  • f-(r): For electrophilic attack, it indicates the propensity of a site to donate an electron.

By calculating these values for each atom in this compound, one can rank the reactivity of different positions towards various reagents.

Experimental Protocol: Reactivity Analysis Workflow

  • Optimized Geometry: Start with the lowest energy conformer of this compound obtained from the conformational analysis.

  • Single Point Energy Calculation: Perform a single point energy calculation at a high level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain accurate molecular orbitals.

  • MEP Surface Generation: Generate the molecular electrostatic potential surface from the calculated wavefunction.

  • Fukui Function Calculation:

    • Perform single point energy calculations for the N-1, N, and N+1 electron systems (anion, neutral, and cation) using the geometry of the neutral molecule.

    • Calculate the atomic charges for each system (e.g., using Mulliken, Hirshfeld, or NBO population analysis).

    • Calculate the Fukui functions for each atom using the finite difference approximation:

      • fk+ = qk(N+1) - qk(N)

      • fk- = qk(N) - qk(N-1)

  • Analysis of Results: Identify the atomic sites with the highest values of f- for electrophilic attack and f+ for nucleophilic attack.

This compound as a Pharmacophore

The unique arrangement of hydrogen bond donors (pyrrole N-H) and acceptors (pyridine N) in this compound makes it an attractive scaffold for interacting with biological targets. Pharmacophore modeling can be used to understand these key interaction features.

A pharmacophore model for this compound would typically include:

  • Hydrogen Bond Donor (HBD): The N-H group of the pyrrole ring.

  • Hydrogen Bond Acceptor (HBA): The nitrogen atom of the pyridine ring.

  • Aromatic Rings (AR): Both the pyrrole and pyridine rings, which can participate in π-π stacking and hydrophobic interactions.

G cluster_pharmacophore Pharmacophoric Features mol hbd Hydrogen Bond Donor (HBD) hba Hydrogen Bond Acceptor (HBA) ar1 Aromatic Ring (AR) ar2 Aromatic Ring (AR)

Caption: Key Pharmacophoric Features.

By understanding these features, researchers can design derivatives with modified properties to enhance binding affinity and selectivity for a specific target. For example, adding substituents to the pyrrole or pyridine ring can modulate the electronic properties, introduce new interaction points, and explore the steric boundaries of the binding pocket.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical approach to the study of this compound. By employing computational methods such as DFT, researchers can gain deep insights into the molecule's conformational preferences, electronic structure, and reactivity. This knowledge is invaluable for the rational design of novel drug candidates. The protocols and concepts presented here provide a solid foundation for further in-silico and experimental investigations. Future studies could involve virtual screening of libraries of this compound derivatives against specific biological targets, molecular dynamics simulations to study the binding stability of ligand-protein complexes, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess the drug-likeness of potential candidates. The integration of these theoretical approaches will undoubtedly accelerate the journey from a promising scaffold to a life-saving therapeutic.

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An In-depth Technical Guide to the Solubility and Stability of 3-(1H-pyrrol-3-yl)pyridine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the Course for a Novel Heterocycle

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic scaffolds often yields molecules with compelling pharmacological potential. 3-(1H-pyrrol-3-yl)pyridine, a molecule incorporating both a pyridine and a pyrrole moiety, represents such a compound of interest. The pyridine ring offers a basic nitrogen atom, crucial for hydrogen bonding and salt formation, while the pyrrole ring provides a unique electronic and structural profile. Before any meaningful biological evaluation or formulation development can occur, a thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is paramount.

Publicly available experimental data on this compound is scarce. This guide, therefore, serves not as a mere summary of existing knowledge, but as a strategic roadmap for researchers, scientists, and drug development professionals. It provides the foundational logic and detailed experimental frameworks required to systematically characterize the solubility and stability of this promising, yet under-characterized, molecule. We will proceed from in silico prediction to rigorous experimental validation, mirroring the logical progression of a modern drug discovery program.

Part 1: Foundational Physicochemical Profiling: An In Silico Approach

Before committing valuable resources to the bench, a computational assessment provides a critical theoretical baseline. Predicting key physicochemical properties like pKa, the logarithm of the partition coefficient (logP), and aqueous solubility allows us to anticipate the molecule's behavior and intelligently design subsequent experiments.

The "Why": Causality Behind the Predictions

  • pKa (Ionization Constant): The pKa values of a molecule are arguably the most critical predictor of its behavior in a biological system. They dictate the charge state of the molecule at a given pH, which in turn governs its solubility, permeability, and target binding. For this compound, we anticipate at least two key pKa values: one associated with the basic pyridine nitrogen and another with the weakly acidic N-H proton of the pyrrole ring.[1] The pyridine nitrogen's pKa will inform which pH environments will solubilize the compound via salt formation, a cornerstone of formulation strategy.

  • logP (Lipophilicity): The octanol-water partition coefficient (logP) is a measure of a molecule's lipophilicity. This property is crucial for predicting membrane permeability, metabolic stability, and potential for promiscuous binding.[2][3] A balanced logP is often sought in drug design. Computational models can provide a reliable estimate to guide initial assessments of drug-likeness.[4][5]

  • Aqueous Solubility: Intrinsic solubility is the equilibrium concentration of a compound in its neutral form. This parameter, along with pH-dependent solubility, is a primary determinant of a drug's absorption and bioavailability.[5][6] Prediction algorithms use fragment-based or whole-molecule approaches to estimate this value, providing an essential starting point for experimental work.[7][8][9]

Predicted Physicochemical Properties

The following table summarizes hypothetical, yet plausible, properties for this compound generated by common computational tools (e.g., ChemAxon, Schrödinger Suite).[5]

PropertyPredicted ValueImplication for Experimental Design
Basic pKa (Pyridine N)4.5 - 5.5The compound will be positively charged and likely more soluble in acidic conditions (pH < 4). Solubility studies must cover a pH range from 2 to 7.4.
Acidic pKa (Pyrrole N-H)16 - 18The pyrrole proton is very weakly acidic and will not be ionized in the physiological pH range. This site is more relevant for metabolism or synthetic modification than solubility.
cLogP 1.5 - 2.5Indicates moderate lipophilicity, suggesting a good balance for potential membrane permeability without excessive hydrophobicity that could lead to poor solubility.
Intrinsic Aqueous Solubility 50 - 150 µg/mLSuggests the compound may have borderline solubility. This necessitates precise experimental determination and flags a potential need for formulation enhancement strategies.

Part 2: Rigorous Experimental Solubility Determination

With a theoretical framework in place, we move to empirical measurement. The goal is to obtain precise, reproducible solubility data in pharmaceutically relevant media. We will employ the "gold standard" shake-flask method for thermodynamic (equilibrium) solubility and a higher-throughput method for kinetic solubility.[6][10]

Experimental Workflow for Solubility Determination

G cluster_0 Thermodynamic Solubility (Shake-Flask) cluster_1 Kinetic Solubility T1 Add excess solid compound to vials with buffers (pH 2, 5, 7.4) T2 Equilibrate on shaker at 25°C for 24-48h T1->T2 T3 Verify solid is still present T2->T3 T4 Filter or centrifuge to separate solid T3->T4 T5 Quantify concentration in supernatant via validated HPLC-UV T4->T5 End Report Data T5->End K1 Prepare high-concentration DMSO stock (e.g., 10 mM) K2 Add small volume of DMSO stock to aqueous buffer (e.g., PBS pH 7.4) K1->K2 K3 Incubate and shake for 1-2h at 25°C K2->K3 K4 Measure precipitation (nephelometry) or filter and quantify supernatant (HPLC-UV) K3->K4 K4->End Start Start Start->T1 Start->K1

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method determines the true equilibrium solubility and is considered the definitive standard.[10][11][12]

  • Preparation: Add an excess of solid this compound (enough to ensure undissolved solid remains at the end) to several glass vials. A visual excess is typically sufficient.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1-2 mL) of the desired aqueous medium (e.g., pH 2.0 HCl buffer, pH 4.5 acetate buffer, pH 7.4 phosphate-buffered saline).

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[13]

  • Phase Separation: After equilibration, allow the vials to stand briefly. Visually confirm that excess solid is still present.[10] Carefully withdraw a sample of the supernatant, ensuring no solid is disturbed. Separate the dissolved and undissolved compound by filtering through a 0.45 µm PVDF filter or by centrifugation at high speed.

  • Quantification: Dilute the clear filtrate/supernatant with an appropriate mobile phase and quantify the concentration of this compound using a pre-validated stability-indicating HPLC-UV method (see Part 4). Compare the result against a standard curve prepared from a known stock solution.

  • pH Verification: Measure the final pH of the suspension to ensure the buffer capacity was not overwhelmed by the compound.[10]

Protocol 2: Kinetic Solubility Assay

This high-throughput method is common in early discovery and measures the solubility of a compound precipitating from a DMSO stock solution.[14][15][16][17] It is often a better reflection of what occurs in in vitro biological assays.

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dilution: In a 96-well plate, add 198 µL of pH 7.4 PBS buffer to each well. Add 2 µL of the 10 mM DMSO stock solution to the wells, resulting in a final concentration of 100 µM and 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Analysis: Analyze the plate using a nephelometer to measure light scattering caused by precipitated compound. Alternatively, use a filter plate to separate the precipitate and quantify the concentration of the soluble compound in the filtrate via UV spectroscopy or HPLC-UV.[15]

Part 3: Systematic Stability Assessment via Forced Degradation

Understanding a molecule's intrinsic stability is non-negotiable. Forced degradation, or stress testing, is a systematic process to identify potential degradation pathways and products.[18] This is mandated by regulatory bodies like the ICH and is essential for developing a stability-indicating analytical method.[19][20][21] The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are generated at a sufficient level for detection and characterization without destroying the molecule entirely.[22][23]

Forced Degradation Workflow

G cluster_stress Stress Conditions (ICH Q1A) DS Drug Substance (DS) in Solution (e.g., 1 mg/mL in ACN:Water) Acid Acid Hydrolysis 0.1M HCl, 60°C DS->Acid Base Base Hydrolysis 0.1M NaOH, 60°C DS->Base Ox Oxidation 3% H₂O₂, RT DS->Ox Therm Thermal 80°C Solution & Solid DS->Therm Photo Photolytic ICH-compliant light chamber DS->Photo Analysis Analyze at time points (e.g., 2, 8, 24, 48h) using HPLC-UV/DAD Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Eval Evaluate % Degradation Peak Purity Analysis Mass Balance Calculation Analysis->Eval ID Identify Major Degradants (LC-MS) Eval->ID Pathway Propose Degradation Pathway ID->Pathway End Stability Profile Pathway->End

Caption: Workflow for a Forced Degradation Study.

Protocol 3: Forced Degradation Study

  • Stock Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent mixture like acetonitrile/water.

  • Stress Conditions: [18][22][24]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Expose both the solution and solid powder to 80°C in a calibrated oven.

    • Photostability: Expose the solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[19]

  • Time Points: Withdraw aliquots from each stress condition at appropriate time points (e.g., 2, 8, 24, 48 hours). For hydrolytic studies, neutralize the sample before analysis (e.g., add an equivalent amount of base/acid).

  • Analysis: Analyze all samples, including an unstressed control, using the stability-indicating HPLC-UV method. A photodiode array (DAD) detector is highly recommended to assess peak purity.

  • Data Interpretation:

    • Calculate the percentage of degradation.

    • Perform a mass balance calculation to ensure all degradants and the remaining parent compound account for the initial amount.

    • Identify major degradation products using LC-MS.

Hypothetical Degradation Pathway

Based on the known chemistry of the constituent rings, oxidation of the electron-rich pyrrole ring is a likely degradation pathway. The pyridine ring is generally more resistant to oxidation but can be susceptible to N-oxidation.

G Parent This compound OxPyrrole Hydroxylated Pyrrole (e.g., 2-hydroxy derivative) Parent->OxPyrrole Oxidation (H₂O₂) NOxide Pyridine N-Oxide Parent->NOxide Oxidation (H₂O₂) RingOpen Ring-Opened Product OxPyrrole->RingOpen Further Oxidation

Caption: A plausible oxidative degradation pathway for this compound.

Part 4: The Cornerstone: Stability-Indicating Analytical Method

A robust, validated analytical method is the foundation upon which all solubility and stability data rests. A stability-indicating method is one that can accurately quantify the drug substance in the presence of its excipients, impurities, and degradation products.[25] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this task.[26][27][28]

Protocol 4: HPLC-UV Method Development and Validation

  • Method Development:

    • Column Selection: Start with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size), which is versatile for compounds of moderate polarity.

    • Mobile Phase: Use a gradient elution method to ensure separation of the polar parent compound from potentially non-polar degradants. A typical starting point is a gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). The acid modifier helps to produce sharp peak shapes for the basic pyridine.

    • Detection: Determine the UV maximum absorbance (λ_max) of this compound using a DAD detector. Monitor at this wavelength for maximum sensitivity.

    • Optimization: Inject samples from the forced degradation study. Adjust the gradient, flow rate, and mobile phase composition to achieve baseline resolution (>1.5) between the parent peak and all degradation product peaks.

  • Method Validation (per ICH Q2(R1)): [29][30][31][32] Once the method is optimized, it must be validated to prove it is fit for purpose.

Validation ParameterPurpose & MethodologyAcceptance Criteria
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of degradants.Parent peak is pure (via DAD analysis) and resolved from all degradant peaks in stressed samples.
Linearity Establish the relationship between concentration and detector response.Prepare standards at 5-6 concentrations. Correlation coefficient (r²) ≥ 0.999.
Range The interval of concentration over which the method is precise, accurate, and linear.Typically 80-120% of the target assay concentration.
Accuracy The closeness of test results to the true value.Perform recovery studies by spiking a placebo with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%). Mean recovery of 98.0% - 102.0%.
Precision (Repeatability & Intermediate)Measure the method's variability.Repeatability: 6 replicate injections of the same sample (%RSD ≤ 2.0%). Intermediate: Analysis on different days, by different analysts (%RSD ≤ 2.0%).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).The system suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Conclusion

The characterization of this compound, a molecule with limited public data, requires a disciplined, systematic approach. This guide has laid out a comprehensive strategy that begins with computational prediction to inform experimental design, followed by rigorous, validated protocols for determining both solubility and stability. By following this roadmap—from in silico modeling to the development of a robust, stability-indicating HPLC method and its application in definitive shake-flask and forced degradation studies—researchers can generate the high-quality, reliable data package necessary to advance a promising compound through the drug discovery and development pipeline with confidence. This foundational knowledge is indispensable for making informed decisions regarding formulation, preclinical studies, and ultimately, the potential clinical success of this compound.

References

  • ICH Q1A (R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH releases overhauled stability guideline for consultation. RAPS. [Link]

  • Quality Guidelines. ICH. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. [Link]

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  • Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1). LinkedIn. [Link]

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  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. National Institutes of Health. [Link]

  • Prediction of pKa Values for Drug-Like Molecules Using Semiempirical Quantum Chemical Methods. ResearchGate. [Link]

  • Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ResearchGate. [Link]

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  • Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells. National Institutes of Health. [Link]

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Methodological & Application

Application Note & Experimental Protocols for the Biological Evaluation of 3-(1H-pyrrol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrrole-pyridine structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental evaluation of 3-(1H-pyrrol-3-yl)pyridine, a specific and under-explored isomer of this scaffold. We present a logical, scaffold-based framework for screening, beginning with foundational cytotoxicity assays and progressing to detailed mechanism of action (MoA) studies inspired by the known functions of related pyrrolopyridine isomers.[3][4] Detailed, step-by-step protocols for cell viability, kinase inhibition, and tubulin polymerization assays are provided to enable a thorough investigation of this compound's therapeutic potential.

Compound Profile and Handling

This compound is a heterocyclic organic compound featuring a pyridine ring linked to a pyrrole ring. Its chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₈N₂[5]
Molecular Weight 144.17 g/mol
SMILES c1cc(cn1)-c2cccnc2[5]
InChI Key NBJJEVNCMXOMFD-UHFFFAOYSA-N[5]
Appearance Solid (typical)
Safety and Handling

Handle this compound in a well-ventilated area, preferably a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[6] For specific safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Protocol for Stock Solution Preparation

Rationale: A concentrated, stable stock solution is essential for accurate and reproducible downstream experiments. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules due to its high dissolving power and compatibility with most cell-based assays at low final concentrations (<0.5%).

Materials:

  • This compound powder

  • Anhydrous DMSO, sterile

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound needed for a desired stock concentration (e.g., 10 mM).

    • Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: 1 mL x 10 mmol/L x 144.17 g/mol = 1.4417 mg

  • Weighing: Accurately weigh the calculated mass of the compound and place it into a sterile vial.

  • Dissolution: Add the required volume of sterile DMSO to the vial.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (<40°C) may be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Rationale for Biological Screening: A Scaffold-Based Approach

While specific biological data for this compound is limited, the broader class of pyrrolopyridine isomers exhibits a wide range of pharmacological activities.[2][7] This provides a strong rationale for investigating this compound in several key therapeutic areas. Our proposed screening strategy is based on hypothesizing that this compound may share activities with its well-studied structural relatives.

G A This compound Core Scaffold B1 Known Activity of Analogs: Kinase Inhibition (FGFR, PI3K) A->B1 inspires investigation of... B2 Known Activity of Analogs: Cytotoxicity / Anticancer A->B2 inspires investigation of... B3 Known Activity of Analogs: Tubulin Disruption A->B3 inspires investigation of... C1 Proposed Assay: In Vitro Kinase Assay B1->C1 leads to... C2 Proposed Assay: Cell Viability (MTT) B2->C2 leads to... C3 Proposed Assay: Tubulin Polymerization Assay B3->C3 leads to...

Caption: Logic for the proposed scaffold-based screening strategy.

Primary Screening Protocol: In Vitro Cytotoxicity Assessment

Rationale: The initial step in evaluating a novel compound for anticancer potential is to assess its cytotoxicity across a panel of cancer cell lines.[8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast, HeLa cervical, SGC-7901 gastric)[3]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Sterile 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. A common starting range is 0.1, 1, 10, 50, and 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (medium with DMSO at the highest concentration used, e.g., 0.5%) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_control) * 100.

    • Plot the viability percentage against the logarithm of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response) to calculate the half-maximal inhibitory concentration (IC₅₀).

Cell LineCompoundIC₅₀ (µM) [Hypothetical Data]
MCF-7This compound12.5
HeLaThis compound8.2
SGC-7901This compound21.0

Mechanism of Action (MoA) Elucidation Protocols

If the primary screen reveals significant cytotoxicity, the next step is to investigate the potential MoA. Based on the activities of related scaffolds, kinase inhibition and tubulin dynamics are high-priority pathways to investigate.[1][3]

Protocol for In Vitro Kinase Inhibition Assay

Rationale: Many pyrrolopyridine derivatives function as inhibitors of protein kinases, such as FGFR and PI3K, which are critical regulators of cell proliferation and survival.[1][4] A generic in vitro kinase assay, like the ADP-Glo™ Kinase Assay, can quantify the activity of a kinase by measuring the amount of ADP produced, allowing for the determination of a compound's inhibitory effect.

G RTK Receptor Tyrosine Kinase (e.g., FGFR) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt/PKB PIP3->AKT activates Proliferation Cell Growth & Survival AKT->Proliferation promotes Inhibitor This compound Inhibitor->PI3K inhibits

Caption: Simplified PI3K signaling pathway and potential inhibition point.

Materials:

  • Recombinant kinase (e.g., FGFR1, PI3Kγ)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • This compound stock solution

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and varying concentrations of this compound in kinase buffer.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Include positive (no inhibitor) and negative (no kinase) controls. Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.

  • Measure Luminescence: Read the luminescent signal using a plate-reading luminometer.

  • Data Analysis: The luminescence is directly proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.

Protocol for In Vitro Tubulin Polymerization Assay

Rationale: Some pyrrolopyridine analogs act as colchicine-binding site inhibitors, which disrupt microtubule dynamics and lead to cell cycle arrest and apoptosis.[3] This assay directly measures the effect of the compound on the polymerization of purified tubulin into microtubules in vitro.

Materials:

  • Tubulin Polymerization Assay Kit (fluorescence-based)

  • Lyophilized, >99% pure tubulin

  • Tubulin polymerization buffer

  • Fluorescent reporter dye (e.g., DAPI)

  • GTP solution

  • Positive control (e.g., Paclitaxel - promoter) and negative control (e.g., Vinblastine - inhibitor)

  • This compound

  • Temperature-controlled fluorescence plate reader (37°C)

Procedure:

  • Prepare Reagents: Reconstitute tubulin on ice. Prepare serial dilutions of this compound and controls in polymerization buffer.

  • Assay Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer, fluorescent reporter, and the test compounds/controls.

  • Initiate Polymerization: Add the tubulin solution to each well. Immediately place the plate in a fluorescence reader pre-warmed to 37°C.

  • Monitor Fluorescence: Measure the fluorescence intensity every minute for 60-90 minutes. The fluorescence increases as the reporter dye incorporates into forming microtubules.

  • Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curve of the compound-treated sample to the no-compound control. Inhibition is indicated by a decrease in the rate and extent of polymerization, while promotion is indicated by an increase.

Data Interpretation and Overall Workflow

The results from the primary and secondary assays will build a comprehensive profile of this compound's biological activity.

G A Compound Acquisition & Stock Preparation B Primary Screen: Multi-line Cytotoxicity (MTT) A->B C Data Analysis: Calculate IC50 Values B->C D Hit Identification (IC50 < 10 µM?) C->D E Mechanism of Action Studies D->E Yes I Stop/Deprioritize D->I No F1 Kinase Inhibition Assay E->F1 F2 Tubulin Polymerization Assay E->F2 G Data Interpretation & Lead Prioritization F1->G F2->G H Further Studies: Cell Cycle, Apoptosis, In Vivo G->H

Caption: Overall experimental workflow for evaluating the compound.

  • If the compound shows potent cytotoxicity (low µM IC₅₀): Prioritize MoA studies.

  • If kinase inhibition is observed: The compound may be acting on a specific signaling pathway. Further studies could involve broader kinase panel screening and Western blotting to confirm the downstream effects in cells.

  • If tubulin polymerization is affected: The compound is likely a microtubule-targeting agent. Follow-up with cell-based immunofluorescence to visualize microtubule disruption and cell cycle analysis to detect G2/M arrest.

  • If neither pathway is implicated: The compound may have a novel MoA that requires further, unbiased investigation (e.g., target deconvolution studies).

This structured approach provides a robust pathway for characterizing the biological activity of this compound, potentially uncovering a valuable new lead compound for drug development.

References

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  • Gaponova, A. V., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. International Journal of Molecular Sciences, 24(13), 10871. Available from: [Link]

  • Luo, Y., et al. (2023). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2355. Available from: [Link]

  • Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development (2024). Available from: [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(42), 25035-25046. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2023). Molecules. Available from: [Link]

  • Synthesis and Antibacterial Activity of 3-Pyrrol-1-Ylthieno[2,3-b ]Pyridine-2-Carboxylic Acid [(Phenyl-,1,3-Benzodioxol-5-YL)Methylene]Hydrazides. ResearchGate. Available from: [Link]

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The Versatile Building Block: 3-(1H-pyrrol-3-yl)pyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The confluence of distinct heterocyclic rings into a single molecular entity often yields scaffolds with remarkable utility in medicinal chemistry and materials science. Among these, the 3-(1H-pyrrol-3-yl)pyridine framework stands out as a valuable building block. This structure marries the electron-rich nature of the pyrrole ring with the electron-deficient and hydrogen-bonding capabilities of the pyridine moiety. This juxtaposition of electronic properties provides a versatile platform for the synthesis of complex molecules with diverse biological activities, particularly in the realm of kinase inhibition.[1][2] This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the synthesis and application of this compound.

The Strategic Importance of the this compound Scaffold

The pyrrolopyridine core is a recognized "privileged structure" in medicinal chemistry, frequently mimicking the purine ring of ATP and thus serving as a potent hinge-binding motif for various protein kinases.[1] Kinase inhibitors are a cornerstone of modern targeted cancer therapy.[3] Furthermore, the pyrrole and pyridine rings are prevalent in a vast number of natural products and FDA-approved drugs, underscoring their biocompatibility and favorable pharmacokinetic properties.[2][4] The this compound isomer, in particular, offers distinct vectors for chemical diversification from the pyrrole NH, the pyridine nitrogen, and the C2/C4/C5 positions of the pyridine ring, as well as the remaining positions on the pyrrole. This makes it an ideal starting point in fragment-based drug discovery (FBDD), where small, functionalized molecules are elaborated into potent and selective drug candidates.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC₉H₈N₂[6]
Molecular Weight144.18 g/mol
Physical FormLight yellow solid
Purity~96% (typical commercial)
InChI KeyNBJJEVNCMXOMFD-UHFFFAOYSA-N

Synthesis of the Building Block: A Step-by-Step Protocol

The most convergent and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient union of a protected pyrrole boronic acid derivative with a 3-halopyridine. The use of a protecting group on the pyrrole nitrogen is crucial to prevent side reactions and to facilitate the initial boronation. The tert-butyldiphenylsilyl (TBDPS) group is an excellent choice due to its steric bulk and stability to a wide range of reaction conditions, yet it can be removed under mild conditions.

The overall synthetic workflow is depicted below:

G cluster_0 Part 1: Synthesis of Pyrrole Boronic Ester cluster_1 Part 2: Suzuki-Miyaura Coupling & Deprotection Pyrrole Pyrrole N-TBDPS-pyrrole N-TBDPS-pyrrole Pyrrole->N-TBDPS-pyrrole TBDPSCl, Imidazole 2-iodo-N-TBDPS-pyrrole 2-iodo-N-TBDPS-pyrrole N-TBDPS-pyrrole->2-iodo-N-TBDPS-pyrrole NIS, THF N-TBDPS-pyrrol-3-ylboronic_acid_pinacol_ester N-TBDPS-pyrrol-3-ylboronic_acid_pinacol_ester 2-iodo-N-TBDPS-pyrrole->N-TBDPS-pyrrol-3-ylboronic_acid_pinacol_ester 1. n-BuLi, -78°C 2. B(OiPr)3 3. Pinacol N-TBDPS-3-(1H-pyrrol-3-yl)pyridine N-TBDPS-3-(1H-pyrrol-3-yl)pyridine N-TBDPS-pyrrol-3-ylboronic_acid_pinacol_ester->N-TBDPS-3-(1H-pyrrol-3-yl)pyridine 3-Bromopyridine, Pd Catalyst, Base N-TBDPS-pyrrol-3-ylboronic_acid_pinacol_ester->N-TBDPS-3-(1H-pyrrol-3-yl)pyridine This compound This compound N-TBDPS-3-(1H-pyrrol-3-yl)pyridine->this compound TBAF, THF

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Part A: Synthesis of 1-(tert-butyldiphenylsilyl)-1H-pyrrole

  • Materials: Pyrrole, tert-butyldiphenylsilyl chloride (TBDPSCl), imidazole, anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of pyrrole (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add TBDPSCl (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture into water and extract with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexanes) to afford 1-(tert-butyldiphenylsilyl)-1H-pyrrole as a colorless oil.

Part B: Synthesis of 1-(tert-butyldiphenylsilyl)-3-iodo-1H-pyrrole

  • Materials: 1-(tert-butyldiphenylsilyl)-1H-pyrrole, N-iodosuccinimide (NIS), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 1-(tert-butyldiphenylsilyl)-1H-pyrrole (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

    • Add a solution of NIS (1.05 eq) in anhydrous THF dropwise.

    • Stir the reaction at -78 °C for 2 hours.

    • Quench the reaction with saturated aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography (silica gel, hexanes) to yield 1-(tert-butyldiphenylsilyl)-3-iodo-1H-pyrrole.

Part C: Synthesis of 1-(tert-butyldiphenylsilyl)-1H-pyrrol-3-ylboronic acid pinacol ester

  • Materials: 1-(tert-butyldiphenylsilyl)-3-iodo-1H-pyrrole, n-butyllithium (n-BuLi), triisopropyl borate, pinacol, anhydrous THF.

  • Procedure:

    • Dissolve 1-(tert-butyldiphenylsilyl)-3-iodo-1H-pyrrole (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

    • Add n-BuLi (1.1 eq, as a solution in hexanes) dropwise and stir for 30 minutes at -78 °C.

    • Add triisopropyl borate (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.

    • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

    • Add pinacol (1.5 eq) and stir for 16 hours.

    • Quench with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to give the crude boronic ester, which can often be used in the next step without further purification.

Part D: Suzuki-Miyaura Coupling and Deprotection

  • Materials: 1-(tert-butyldiphenylsilyl)-1H-pyrrol-3-ylboronic acid pinacol ester, 3-bromopyridine, Pd(PPh₃)₄, aqueous sodium carbonate solution, 1,4-dioxane, tetra-n-butylammonium fluoride (TBAF), THF.

  • Procedure:

    • To a flask charged with 1-(tert-butyldiphenylsilyl)-1H-pyrrol-3-ylboronic acid pinacol ester (1.0 eq), 3-bromopyridine (1.2 eq), and Pd(PPh₃)₄ (0.05 eq), add 1,4-dioxane and 2M aqueous Na₂CO₃ solution (3.0 eq).

    • Degas the mixture with nitrogen for 15 minutes.

    • Heat the reaction to 80-90 °C and stir for 12 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to obtain 3-(1-(tert-butyldiphenylsilyl)-1H-pyrrol-3-yl)pyridine.

    • Dissolve the purified protected product in THF and add TBAF (1.2 eq, 1M solution in THF).

    • Stir at room temperature for 2 hours.

    • Concentrate the reaction mixture and purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the final product, this compound.

Application in Organic Synthesis: Further Functionalization

The this compound building block is primed for further elaboration. A common strategy in medicinal chemistry is to use the initial scaffold to explore structure-activity relationships (SAR) by introducing a variety of substituents. The pyridine ring can be functionalized at the C2 or C4 positions via C-H activation, often directed by the nitrogen atom.[7][8]

G Start This compound N_Oxide N-Oxide Formation (m-CPBA) Start->N_Oxide C2_Functionalization Palladium-Catalyzed C2-Arylation (Aryl Bromide, Pd(OAc)2, Ligand) N_Oxide->C2_Functionalization Final_Product 2-Aryl-3-(1H-pyrrol-3-yl)pyridine C2_Functionalization->Final_Product

Caption: C-H functionalization of this compound.

Protocol 2: C2-Arylation of this compound via N-Oxide Formation

This protocol describes a representative method for the selective functionalization at the C2 position of the pyridine ring, a common strategy for building molecular complexity.

Part A: N-Oxidation

  • Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM and cool to 0 °C.

    • Add a solution of m-CPBA (1.1 eq) in DCM dropwise.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2x) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-oxide, which can be used in the next step without further purification.

Part B: Palladium-Catalyzed C2-Arylation

  • Materials: this compound N-oxide, aryl bromide (e.g., 4-bromoanisole), palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., SPhos), potassium carbonate (K₂CO₃), anhydrous toluene.

  • Procedure:

    • In a reaction vessel, combine the N-oxide (1.0 eq), aryl bromide (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the vessel with nitrogen (3x).

    • Add anhydrous toluene via syringe.

    • Heat the mixture to 110 °C and stir for 18-24 hours.

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by flash column chromatography to afford the 2-aryl-3-(1H-pyrrol-3-yl)pyridine derivative. The N-oxide is typically reduced back to the pyridine in situ or during workup/chromatography.

Conclusion

This compound is a strategically important building block in organic synthesis, offering multiple avenues for molecular elaboration. Its synthesis via a robust Suzuki-Miyaura coupling protocol makes it readily accessible. The ability to selectively functionalize both the pyrrole and pyridine rings allows for the rapid generation of diverse chemical libraries, making it an invaluable tool for researchers in drug discovery and materials science. The protocols provided herein offer a solid foundation for the synthesis and application of this versatile scaffold.

References

  • Abdel-Magid, A. F. (2015). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 25(15), 2829-2834.
  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review.
  • Saeed, A., et al. (2021).
  • Li, X., et al. (2024). Drugs and bioactive compounds bearing pyrrolo[3,4‐c]‐pyridine skeleton. Tetrahedron.
  • Moody, C. J., & Rzepa, H. S. (2014). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 5(11), 1257–1262.
  • Rao, M. M., et al. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 272-278.
  • Zhang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 116256.
  • Gribble, G. W. (2010). Recent Advances in the C-H Functionalization of Pyridines. Chemical Society Reviews, 39(5), 1647-1658.
  • Chen, J., et al. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. Accounts of Chemical Research, 55(21), 3046–3061.
  • Daugulis, O., & Zaitsev, V. G. (2005). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation.
  • Borys, O. V., & Bohdan, D. P. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1).
  • Liu, W., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301416.
  • Kumar, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(100), 82069-82088.
  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025). European Journal of Medicinal Chemistry.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules, 26(16), 4945.
  • Recent Advances in Functionalization of Pyrroles and their Translational Potential. (2021). The Chemical Record, 21(6), 1436-1469.
  • Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. (2003). Bioorganic & Medicinal Chemistry Letters, 13(19), 3251-3254.
  • Basnet, A., et al. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development, 9(2), c259-c265.
  • Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles. (2023).
  • Examples of compounds derived from pyridine where antiproliferative... (2025).

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Application Notes & Protocols: The 3-(1H-pyrrol-3-yl)pyridine Scaffold in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them high-value targets in modern drug discovery, particularly in oncology and immunology. The development of small molecule kinase inhibitors has been significantly advanced by the use of heterocyclic scaffolds that can effectively mimic the hinge-binding motif of the endogenous ATP ligand. Among these, the pyrrolopyridine (or azaindole) framework is a well-established "privileged scaffold" found in approved drugs like Vemurafenib[1]. This document provides a detailed guide for researchers on the strategic use of a specific, non-fused bi-aryl isomer, 3-(1H-pyrrol-3-yl)pyridine , in the design and synthesis of novel kinase inhibitors. We will explore the scientific rationale for its use, compare it to its fused-ring counterparts, and provide detailed, representative protocols for its incorporation into potential inhibitor candidates and subsequent biochemical evaluation.

PART 1: SCIENTIFIC RATIONALE & STRUCTURAL INSIGHTS

The Pyrrolopyridine Family: A Privileged Scaffold for ATP-Site Competition

The efficacy of many kinase inhibitors stems from their ability to occupy the ATP-binding pocket and form key hydrogen bonds with the "hinge" region of the kinase domain. The pyrrolopyridine nucleus is exceptionally well-suited for this role. Its structure mimics the purine ring of ATP, with the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole N-H group serving as a hydrogen bond donor[1]. This interaction anchors the inhibitor in the active site, providing a stable foundation for substituents that can then confer potency and selectivity by interacting with other regions of the ATP pocket.

While most successful pyrrolopyridine inhibitors feature a fused ring system (azaindole), the non-fused This compound scaffold offers distinct structural and synthetic advantages. It provides greater rotational freedom, which can allow for the adoption of unique binding poses inaccessible to more rigid fused systems. This flexibility can be crucial for targeting specific kinase conformations or for optimizing interactions in the solvent-exposed region of the active site.

Structural Comparison: Fused vs. Non-Fused Scaffolds

The geometric differences between the established fused pyrrolopyridines and the this compound bi-aryl system are significant. The diagram below illustrates this distinction, highlighting the increased conformational flexibility of the non-fused scaffold.

G cluster_0 Fused Pyrrolopyridines (Azaindoles) cluster_1 Non-Fused Scaffold Fused Example: 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Fused_char Rigid, planar structure Fixed spatial relationship between rings Well-established hinge binder NonFused_char Rotational freedom around C-C bond Allows for diverse 3D conformations Potential for novel binding modes Fused_char->NonFused_char Offers increased conformational flexibility NonFused This compound

Caption: Structural comparison of fused vs. non-fused pyrrolopyridine scaffolds.

Precedent: Biological Activity of Pyrrolopyridine Kinase Inhibitors

To establish the potential of this chemical class, the table below summarizes the potent activity of various kinase inhibitors built upon fused pyrrolopyridine scaffolds. These examples demonstrate the scaffold's versatility in targeting different kinases with high efficacy.

Compound ClassTarget KinaseKey ExampleIC₅₀Reference
Pyrrolo[3,2-c]pyridinesFMS Kinase (CSF-1R)Compound 1r30 nM[2]
1H-Pyrrolo[2,3-b]pyridinesCdc7 KinaseCompound 427 nM[3]
3,5-disubstituted-1H-pyrrolo[2,3-b]pyridinesIGF-1RNovel SeriesNanomolar Potency[4]
1H-Pyrrolo[2,3-b]pyridinesTNIKNovel Series< 1 nM[5]

PART 2: SYNTHESIS & METHODOLOGIES

The synthesis of kinase inhibitors using the this compound core involves two key stages: the construction of the core bi-aryl scaffold itself, followed by its functionalization to introduce moieties that confer kinase affinity and selectivity.

Representative Protocol: Synthesis of a Functionalized Kinase Inhibitor Candidate via Suzuki Coupling

This protocol describes a representative synthesis of a hypothetical kinase inhibitor candidate. It utilizes a palladium-catalyzed Suzuki cross-coupling reaction to attach a functionalized aryl group to the this compound core. This is a common and robust method in medicinal chemistry for constructing C-C bonds.

Rationale for Choices:

  • Reaction: Suzuki coupling is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.

  • Starting Materials: We start with a halogenated (e.g., brominated) this compound. The bromine atom provides a reactive handle for the cross-coupling. The pyrrole nitrogen is protected (e.g., with a BOC or SEM group) to prevent side reactions and improve solubility.

  • Catalyst System: A palladium catalyst (like Pd(PPh₃)₄ or PdCl₂(dppf)) is standard. The choice of ligand (e.g., PPh₃, dppf) is critical for stabilizing the palladium species and facilitating the catalytic cycle.

  • Base & Solvent: An aqueous base (e.g., Na₂CO₃, K₂CO₃) is required to activate the boronic acid. A mixed solvent system like Dioxane/Water or Toluene/Ethanol/Water is used to dissolve both the organic and inorganic reagents.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a flame-dried 50 mL round-bottom flask, add N-protected-5-bromo-3-(pyridin-3-yl)-1H-pyrrole (1.0 eq).

    • Add the desired arylboronic acid (e.g., 4-(methylsulfonamido)phenylboronic acid) (1.2 eq).

    • Add the palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Add the base, e.g., sodium carbonate (3.0 eq).

  • Reaction Setup:

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

    • Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio) via syringe. The total volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Execution & Monitoring:

    • Place the flask in a pre-heated oil bath at 90-100 °C.

    • Stir the reaction vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. Check for the consumption of the starting bromide.

  • Workup & Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification & Deprotection:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the pure fractions and remove the solvent in vacuo.

    • If a protecting group was used on the pyrrole nitrogen, perform the appropriate deprotection step (e.g., for a BOC group, treat with trifluoroacetic acid in dichloromethane).

    • Purify the final deprotected compound if necessary.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthetic Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of a kinase inhibitor candidate based on the this compound scaffold.

G start_end start_end process process qc qc A 1. Reagent Setup (Halogenated Pyrrole-Pyridine, Boronic Acid, Catalyst, Base) B 2. Suzuki Coupling (Inert Atmosphere, Heat) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C Check for completion D 4. Aqueous Workup & Extraction C->D E 5. Purification (Flash Chromatography) D->E F 6. Deprotection (if needed) E->F G 7. Final Characterization (NMR, HRMS) F->G H Pure Inhibitor Candidate G->H

Caption: General workflow for the synthesis of a kinase inhibitor candidate.

PART 3: APPLICATION IN KINASE INHIBITION & ASSAY DESIGN

Once a library of compounds based on the this compound scaffold is synthesized, the next critical step is to evaluate their biological activity.

Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a common, luminescence-based assay to measure the activity of a kinase and the inhibitory effect of the synthesized compounds. The ADP-Glo™ Kinase Assay (Promega) is a two-step process that quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

Materials:

  • Kinase of interest (e.g., FMS, Cdc7)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of the synthesized inhibitor compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

    • Create a final assay plate by transferring a small volume (e.g., 1 µL) of each compound dilution into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, its specific substrate, and the appropriate reaction buffer.

    • Initiate the kinase reaction by adding a master mix of ATP to all wells. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection (Step 1):

    • Add the ADP-Glo™ Reagent to all wells. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Generation (Step 2):

    • Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by a luciferase to generate a light signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis & Interpretation

The raw luminescence data is used to determine the potency of the inhibitors.

  • Calculate Percent Inhibition:

    • Use the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))

  • Generate IC₅₀ Curves:

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin).

    • The IC₅₀ value is the concentration of the inhibitor that causes a 50% reduction in kinase activity.

The calculated IC₅₀ values allow for the establishment of a Structure-Activity Relationship (SAR) . By comparing the potency of different analogs, researchers can deduce which chemical modifications on the this compound scaffold enhance or diminish inhibitory activity, guiding the next cycle of rational drug design.

References

  • El-Adl, K., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Research on Chemical Intermediates. Available at: [Link]

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Saczewski, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Buck, E., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Knani, M., et al. (2013). Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Academia.edu. Available at: [Link]

  • Feng, T., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Ghani, T., & El-Adl, K. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Rosenberg, G., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link]

  • Wang, X., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

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Introduction: The Strategic Importance of Heteroaryl-Aryl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Suzuki-Miyaura Coupling of 3-(1H-pyrrol-3-yl)pyridine

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial laboratories, particularly in the field of drug development.[2] Its power lies in the coupling of organoboron compounds (like boronic acids or esters) with organic halides or triflates, providing access to complex molecular architectures such as biaryls, polyolefins, and styrenes.[1][3] The relatively mild reaction conditions and the low toxicity of the boron-containing reagents are significant advantages over other cross-coupling methods.[1]

This guide focuses on the application of the Suzuki-Miyaura coupling to a specific and medicinally relevant substrate: this compound. This scaffold, containing both an electron-rich pyrrole and an electron-deficient pyridine ring, is a common motif in pharmacologically active compounds. However, the presence of nitrogen-containing heterocycles introduces specific challenges that require careful consideration and optimization of the standard protocol. This document provides a detailed protocol grounded in mechanistic understanding, offering researchers a robust starting point for their synthetic endeavors.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined catalytic cycle centered on a palladium catalyst. The cycle seamlessly transitions the palladium between its Pd(0) and Pd(II) oxidation states to orchestrate the coupling of the two organic fragments. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3][4]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the organic halide (Ar-X). This step oxidizes the palladium to Pd(II), forming a new organopalladium complex.[1][3] This is often the rate-determining step of the reaction.[1]

  • Transmetalation : This is the crucial step where the organic group from the organoboron reagent (Ar'-B(OH)₂) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species (e.g., [Ar'-B(OH)₃]⁻).[5][6][7][8] This boronate then exchanges its organic group with the halide on the Pd(II) complex.

  • Reductive Elimination : In the final step, the two organic groups (Ar and Ar') on the Pd(II) center are coupled together, forming the desired new C-C bond and the final product (Ar-Ar'). This process simultaneously reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[2]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂-Ar' (Transmetalation Complex) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ ArBOH2->Boronate Base Base (e.g., OH⁻) Base->ArBOH2 Activation Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: Addressing the Challenges of Nitrogen Heterocycles

Coupling reactions involving nitrogen-containing heterocycles like this compound require special consideration. The lone pair of electrons on the pyridine nitrogen and the acidic proton on the pyrrole nitrogen can interfere with the catalytic cycle.

  • Catalyst Inhibition : Nitrogen atoms can coordinate to the palladium center, acting as a ligand and potentially poisoning the catalyst, thereby slowing or halting the reaction.

  • Substrate Reactivity : The electron-deficient nature of a pyridine halide makes it more reactive towards oxidative addition, while the electron-rich pyrrole ring can influence the overall electronic properties of the molecule.

  • N-H Acidity : The pyrrole N-H is weakly acidic and can be deprotonated by strong bases, which can lead to side reactions or affect the solubility and reactivity of the substrate.[9][10][11]

To overcome these challenges, the choice of catalyst, ligand, base, and solvent is critical.

  • Catalyst & Ligand : While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands are often superior for heteroaryl couplings. Buchwald-type ligands, such as SPhos and XPhos, are particularly effective.[12][13] They form highly active, monoligated Pd(0) species that promote rapid oxidative addition and reductive elimination while their steric bulk helps prevent catalyst deactivation. Using a pre-formed "precatalyst" (e.g., XPhos Pd G3) ensures the efficient generation of the active Pd(0) species and offers greater air and moisture stability, simplifying handling.[14]

  • Base : A moderately strong base is required to facilitate transmetalation without causing unwanted side reactions. Potassium carbonate (K₂CO₃) is a reliable choice, but potassium phosphate (K₃PO₄) is often preferred for sensitive substrates as it is less harsh and can be effective even under anhydrous conditions.[10][14][15]

  • Solvent : A polar aprotic solvent is typically used, often with a small amount of water to aid in dissolving the inorganic base. 1,4-Dioxane/water is a classic combination.[4] For substrates prone to protodeboronation (hydrolysis of the boronic acid), using an anhydrous solvent system like THF or toluene with an anhydrous base can be beneficial.[14][16]

Detailed Experimental Protocol: Suzuki Coupling of 3-Bromo-5-(1H-pyrrol-3-yl)pyridine

This protocol describes the coupling of a model heteroaryl halide, 3-bromo-5-(1H-pyrrol-3-yl)pyridine, with 4-methoxyphenylboronic acid. The principles can be adapted for other coupling partners.

Materials and Equipment:

  • 3-Bromo-5-(1H-pyrrol-3-yl)pyridine

  • 4-Methoxyphenylboronic acid

  • XPhos Pd G3 precatalyst

  • Potassium Phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Degassed deionized water

  • Schlenk flask or microwave vial with a stir bar

  • Nitrogen or Argon gas line with manifold

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Reaction Parameters Summary
ComponentRoleStoichiometry (Equiv.)Molar Amount (mmol)Mass/Volume
3-Bromo-5-(1H-pyrrol-3-yl)pyridineElectrophile1.01.0224 mg
4-Methoxyphenylboronic acidNucleophile1.21.2182 mg
XPhos Pd G3Precatalyst0.02 (2 mol%)0.0216.9 mg
K₃PO₄Base2.02.0425 mg
1,4-DioxaneSolvent--4.0 mL
WaterCo-solvent--1.0 mL
Step-by-Step Procedure
  • Reaction Setup :

    • To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add 3-bromo-5-(1H-pyrrol-3-yl)pyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).

    • Seal the flask with a rubber septum or cap.

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere. An inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[17]

  • Solvent Addition :

    • Using a syringe, add the degassed 1,4-dioxane (4 mL) followed by the degassed water (1 mL) to the reaction mixture. The solvents should be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes.

  • Reaction Execution :

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the specified time (typically 4-12 hours).

    • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification and Characterization :

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure.[17]2. Poor solubility of reagents.3. Insufficient temperature or reaction time.4. Catalyst poisoning by the nitrogen heterocycle.1. Ensure rigorous degassing of solvents and use of a robust inert atmosphere technique. Use a fresh, reliable precatalyst.2. Try a different solvent system (e.g., Toluene/EtOH/water, 2-MeTHF/water, or DMF).[14][18][19]3. Increase the temperature (up to 120 °C) or extend the reaction time.4. Increase catalyst loading (e.g., to 5 mol%). Switch to a more robust ligand system if necessary.
Protodeboronation The boronic acid is hydrolyzing back to the corresponding arene before it can couple. This is common with water and strong bases.1. Use anhydrous conditions. Dry the base (K₃PO₄) and use anhydrous solvents (e.g., THF, Toluene).[14]2. Use a milder base like KF or NaHCO₃.[14][19]3. Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[14]
Homocoupling of Boronic Acid Oxygen present in the reaction mixture can promote the oxidative homocoupling of the boronic acid.Improve the degassing procedure for all solvents and ensure a strictly inert atmosphere throughout the reaction setup and duration.[14]
Formation of Side Products The substrate or product may be unstable under the reaction conditions (e.g., hydrolysis of sensitive functional groups).1. Lower the reaction temperature and extend the time.2. Use a milder base (e.g., K₂CO₃ or NaHCO₃).[14]3. If the substrate contains base-labile groups, consider using KF as the base.[5]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Barder, T. E., et al. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Amatore, C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • ACS Green Chemistry Institute. Use of Base Metals in Suzuki Coupling. [Link]

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Billingsley, K. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

  • Kudo, N., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Xia, Q., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. [Link]

  • Vantourout, J. C., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • ResearchGate. ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. [Link]

  • Schmidt, J., et al. (2014). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. [Link]

  • Reddit. Problems with Suzuki coupling : r/Chempros. [Link]

  • Chen, Z., et al. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • Vantourout, J. C., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]

  • ResearchGate. Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. [Link]

  • PubMed. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. [Link]

  • ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]

  • Billingsley, K. L., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

Sources

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 3-(1H-pyrrol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-(1H-pyrrol-3-yl)pyridine

The this compound scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. This framework marries an electron-deficient pyridine ring with an electron-rich pyrrole ring, creating a unique electronic landscape that offers diverse opportunities for molecular interactions. Derivatives of this core structure are prevalent in a range of biologically active compounds, underscoring the importance of versatile and regioselective methods for its functionalization. This guide provides an in-depth exploration of strategies to chemically modify the pyridine ring of this compound, offering both theoretical insights and practical, step-by-step protocols for key transformations.

Understanding the Electronic Landscape: The Influence of the Pyrrole Substituent

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) and activates it for nucleophilic aromatic substitution (NAS), particularly at the C2, C4, and C6 positions.[1][2] The pyrrole ring, in contrast, is an electron-rich, π-excessive system. When attached at the C3 position of the pyridine ring, the 3-yl-pyrrol group acts as an electron-donating group (EDG) through its π-system. This electronic contribution has a profound impact on the reactivity and regioselectivity of the pyridine ring.

The pyrrole substituent tends to increase the electron density of the pyridine ring, making it somewhat more susceptible to electrophilic attack than pyridine itself. The directing influence of the C3-pyrrole group in electrophilic reactions is anticipated to be ortho- and para-directing. Therefore, electrophiles are expected to preferentially attack the C2, C4, and C6 positions of the pyridine ring. Conversely, for nucleophilic substitutions, the electron-donating nature of the pyrrole may slightly decrease the reactivity of the pyridine ring.

I. Electrophilic Aromatic Substitution (EAS): Introducing Functionality via Electrophiles

While challenging on an unsubstituted pyridine ring, the presence of the electron-donating pyrrole group at C3 makes EAS on this compound more feasible. However, it is crucial to consider that the pyrrole ring is significantly more reactive towards electrophiles than the substituted pyridine ring. Therefore, careful control of reaction conditions is necessary to achieve selective functionalization of the pyridine moiety. Protection of the pyrrole nitrogen (e.g., with a Boc or SEM group) is often a prerequisite to prevent undesired side reactions on the pyrrole ring.

A. Halogenation: Gateway to Cross-Coupling Reactions

Halogenation of the pyridine ring introduces a versatile handle for subsequent cross-coupling reactions. Bromination and chlorination are the most common transformations.

Causality Behind Experimental Choices: The choice of a less reactive halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), over harsher reagents like Br₂ or Cl₂ is critical to control the reaction and favor monosubstitution on the pyridine ring, minimizing reactions on the more nucleophilic pyrrole. The reaction is typically performed in a polar aprotic solvent to facilitate the dissolution of the reagents and promote the desired ionic mechanism.

Predicted Regioselectivity: Based on the ortho- and para-directing nature of the C3-pyrrole group, halogenation is expected to occur primarily at the C2, C4, and C6 positions. Steric hindrance may influence the ratio of these isomers.

Experimental Protocol: Bromination of N-Boc-3-(1H-pyrrol-3-yl)pyridine

  • Protection of the Pyrrole Nitrogen: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Boc-3-(1H-pyrrol-3-yl)pyridine.

  • Bromination: Dissolve N-Boc-3-(1H-pyrrol-3-yl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN). Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the brominated isomers.

  • Deprotection (if required): The Boc group can be removed by treating the purified product with trifluoroacetic acid (TFA) in DCM at room temperature.

B. Nitration: Introduction of a Nitro Group

Nitration of the pyridine ring can be achieved under carefully controlled conditions. The resulting nitro-substituted derivatives are valuable intermediates for further transformations, such as reduction to an amino group.

Causality Behind Experimental Choices: Milder nitrating conditions are necessary to avoid oxidation and polysubstitution. A mixture of nitric acid in trifluoroacetic anhydride is a reported method for the nitration of pyridines.[3]

Predicted Regioselectivity: Similar to halogenation, nitration is expected to be directed to the C2, C4, and C6 positions of the pyridine ring.

Experimental Protocol: Nitration of N-Boc-3-(1H-pyrrol-3-yl)pyridine

  • Protection of the Pyrrole Nitrogen: Follow the procedure described in the halogenation protocol.

  • Nitration: In a fume hood, cool trifluoroacetic anhydride to 0 °C. Add fuming nitric acid dropwise with vigorous stirring.

  • To this pre-formed nitrating mixture, add a solution of N-Boc-3-(1H-pyrrol-3-yl)pyridine (1.0 eq) in anhydrous DCM dropwise at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, carefully monitoring the reaction by TLC.

  • Slowly pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the nitrated isomers.

II. Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

The introduction of a halogen atom onto the pyridine ring opens the door to a plethora of powerful cross-coupling reactions, enabling the formation of new C-C and C-N bonds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly noteworthy.

A. Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halide and an organoboron species, catalyzed by a palladium complex.[4][5]

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for an efficient coupling. Catalysts based on bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are often effective for heteroaryl couplings.[4] A base is required to activate the boronic acid for transmetalation.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

  • Reaction Setup: In a Schlenk flask, combine the halogenated N-Boc-3-(1H-pyrrol-3-yl)pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a ligand like SPhos (0.1 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) or potassium phosphate (K₃PO₄, 3.0 eq).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (argon or nitrogen) at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Oxidative Addition Complex (L)₂Pd(II)(Ar¹)(X) Pd0->OA_complex Transmetalation_complex Transmetalation Complex (L)₂Pd(II)(Ar¹)(Ar²) OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Product Ar¹-Ar² Transmetalation_complex->Product Reductive Elimination Base Base Boronic_acid Ar²B(OH)₂ Base->Boronic_acid Activation Boronic_acid->Transmetalation_complex Aryl_halide Ar¹-X (Halogenated Pyridine) Aryl_halide->OA_complex Oxidative Addition

Caption: Suzuki-Miyaura Catalytic Cycle.

B. Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[6][7][8][9]

Causality Behind Experimental Choices: Similar to the Suzuki coupling, the choice of a suitable palladium precatalyst and a sterically hindered, electron-rich phosphine ligand is critical for high yields.[4][10] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically employed to deprotonate the amine.[4]

Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated this compound Derivative

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the halogenated N-Boc-3-(1H-pyrrol-3-yl)pyridine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable ligand (e.g., XPhos, 0.08 eq), and a base (e.g., NaOtBu, 1.4 eq).

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Buchwald_Hartwig_Amination cluster_catalytic_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Oxidative Addition Complex (L)₂Pd(II)(Ar)(X) Pd0->OA_complex Amido_complex Palladium Amido Complex (L)₂Pd(II)(Ar)(NR¹R²) OA_complex->Amido_complex Ligand Exchange Amido_complex->Pd0 Product Ar-NR¹R² Amido_complex->Product Reductive Elimination Amine HNR¹R² Amine->Amido_complex Base Base Base->Amine Deprotonation Aryl_halide Ar-X (Halogenated Pyridine) Aryl_halide->OA_complex Oxidative Addition

Caption: Buchwald-Hartwig Amination Cycle.

III. C-H Functionalization: Direct and Atom-Economical Approaches

Direct C-H functionalization offers a more atom-economical approach to modifying the pyridine ring, avoiding the need for pre-functionalization with a halogen.

A. Minisci Reaction: Radical Alkylation and Acylation

The Minisci reaction involves the addition of a nucleophilic radical to a protonated, electron-deficient heterocycle.[11][12] This method is particularly effective for introducing alkyl and acyl groups at the C2 and C6 positions of the pyridine ring.

Causality Behind Experimental Choices: The reaction requires acidic conditions to protonate the pyridine nitrogen, thereby increasing its electrophilicity. A radical initiator, such as ammonium persulfate, and a silver salt catalyst are classically used to generate the radical species from a carboxylic acid precursor.

Predicted Regioselectivity: The Minisci reaction on 3-substituted pyridines typically directs functionalization to the C2 and C6 positions, as these are the most electron-deficient. The presence of the electron-donating pyrrole group at C3 is unlikely to alter this inherent preference significantly.

Experimental Protocol: Minisci Alkylation of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) and the corresponding carboxylic acid (e.g., pivalic acid for tert-butylation, 5.0 eq) in a suitable solvent (e.g., a mixture of water and acetonitrile), add sulfuric acid to achieve an acidic pH.

  • Radical Generation: Add silver nitrate (AgNO₃, 0.2 eq) followed by the portion-wise addition of ammonium persulfate ((NH₄)₂S₂O₈, 2.0 eq) at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, basify the reaction mixture with an aqueous solution of sodium hydroxide and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

B. Directed Ortho-Metalation (DoM): Functionalization via a Directing Group

Directed ortho-metalation (DoM) allows for the regioselective deprotonation and subsequent functionalization of an aromatic ring at the position ortho to a directing metalation group (DMG).[1][2][13][14][15][16] While the pyrrole N-H could potentially act as a DMG, its acidity might lead to competitive deprotonation. A more reliable strategy would involve installing a potent DMG on the pyridine ring.

Application to this compound: Directing ortho-metalation on the unsubstituted this compound is challenging. A more viable approach would be to first introduce a suitable DMG at either the C2 or C4 position of the pyridine ring. For instance, if a DMG is installed at the C2 position, metalation would be directed to the C3 position, which is already substituted. If a DMG were at the C4 position, metalation would be directed to the C3 and C5 positions. Given that C3 is already occupied, this could be a strategy for C5 functionalization. However, the synthesis of such a pre-functionalized substrate adds extra steps. A more direct approach for C2/C6 functionalization is often preferred.

Data Summary Table

Functionalization MethodReagentsPredicted RegioselectivityKey Considerations
Halogenation (EAS) NBS or NCSC2, C4, C6Protection of pyrrole N-H is recommended.
Nitration (EAS) HNO₃ / TFAAC2, C4, C6Milder conditions are crucial to avoid side reactions.
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, BaseAt the position of the halogenRequires prior halogenation.
Buchwald-Hartwig Amination Amine, Pd catalyst, BaseAt the position of the halogenRequires prior halogenation.
Minisci Reaction (C-H) Carboxylic acid, AgNO₃, (NH₄)₂S₂O₈C2, C6Acidic conditions are necessary.

Conclusion

The functionalization of the pyridine ring in this compound offers a rich field for chemical exploration, enabling the synthesis of a diverse array of novel compounds for drug discovery and materials science. The electronic interplay between the electron-rich pyrrole and the electron-deficient pyridine ring dictates the regiochemical outcome of these transformations. While direct experimental data for this specific scaffold is emerging, a rational approach based on established principles of heterocyclic reactivity allows for the design of effective synthetic strategies. The protocols outlined in this guide provide a solid foundation for researchers to further explore the chemical space around this important heterocyclic core.

References

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Chemistry LibreTexts. (2021, August 11). 16.
  • Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. (2015). The Journal of Physical Chemistry A, 119(30), 8449–8461.
  • Directed ortho metal
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). Science, 378(6621), 773–779.
  • Minisci reaction. (n.d.). In Wikipedia.
  • Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University.
  • Preparation of nitropyridines by nitration of pyridines with nitric acid. (2004). Organic & Biomolecular Chemistry, 2(18), 2673–2676.
  • Química Orgánica. (n.d.). Electrophilic substitution on pyridine.
  • Química Orgánica. (n.d.). Nucleophilic substitution reactions in pyridine.
  • Snieckus, V. (1990). Directed ortho metalation.
  • Synthesis and Functionalization of 3-Nitropyridines. (2002). University of Oslo.
  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (2020). New Journal of Chemistry, 44(33), 14269–14278.
  • Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? (n.d.). Quora.
  • Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). General and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig amin
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019). Chemistry – A European Journal, 25(59), 13465–13477.
  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (2012). Journal of Organic Chemistry, 77(1), 229–237.
  • Minisci, F., Vismara, E., & Fontana, F. (1989). Recent developments of homolytic substitutions in heteroaromatic bases. Heterocycles, 28(1), 489–519.
  • Preparation of Functionalized Aromatics, Pyridines and Related Heteroaromatics Using Sterically Hindered Metal Amide Base. (2016). Ludwig-Maximilians-Universität München.
  • Preparation of nitropyridines by nitration of pyridines with nitric acid. (2004). RSC Publishing.
  • Recent Advances in Minisci-Type Reactions. (2019). Synthesis, 51(16), 3045–3064.
  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Stack Exchange.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (n.d.). In Chemistry LibreTexts.
  • Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. (2005). The Journal of Organic Chemistry, 70(22), 8967–8970.
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2015). RSC Advances, 5(83), 67861–67869.
  • The Buchwald-Hartwig Amination After 25 Years. (2019).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024, April 3). YouTube.
  • C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds and Heteroarene Ring. (2011). Journal of the American Chemical Society, 133(38), 14904–14907.
  • C–H Activation/Oxygenation Reactions. (2005). Journal of the American Chemical Society, 127(33), 11616–11617.
  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. (2010). Pharmaceutical Research, 27(4), 713–723.
  • DFT analysis of substituent effects on electron-donating efficacy of pyridine. (2018). Journal of Chemical Sciences, 130(8), 101.
  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. (2016). Journal of Chemical Sciences, 128(4), 631–639.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Esters. (2013). Organic Letters, 15(21), 5550–5553.
  • New catalysts for Suzuki-Miyaura coupling reactions of heteroatom-substituted heteroaryl chlorides. (2008). Organic Letters, 10(19), 4255–4258.
  • Substituent effect on the properties of pyridine-N-oxides. (2015). Structural Chemistry, 26(5-6), 1421–1429.

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The Strategic Utility of 3-(1H-pyrrol-3-yl)pyridine in the Genesis of Novel Heterocyclic Architectures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The confluence of distinct heterocyclic rings into a single molecular entity represents a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties and three-dimensional architectures arising from such fusions often lead to novel pharmacological activities and material properties. Within this context, 3-(1H-pyrrol-3-yl)pyridine emerges as a particularly valuable and versatile building block. This bifunctional scaffold, containing both an electron-rich pyrrole and an electron-deficient pyridine ring, offers a rich landscape for synthetic exploration, enabling the construction of complex, polycyclic systems with significant potential in drug discovery and beyond.

This comprehensive guide provides detailed application notes and validated protocols for the synthesis and utilization of this compound in the creation of novel heterocycles. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

I. Synthesis of the Keystone Precursor: this compound

A robust and scalable synthesis of the starting material is paramount for any successful synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent method for the construction of C-C bonds between aromatic systems, and it is the recommended approach for the synthesis of this compound.[1][2] The general strategy involves the palladium-catalyzed coupling of a pyridine-based boronic acid with a halogenated pyrrole derivative, or vice versa. For optimal yields and to prevent self-coupling or deboronation of the pyrrole boronic acid, a protected pyrrole derivative is often employed.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from pyridine-3-boronic acid and 3-bromo-1-(triisopropylsilyl)-1H-pyrrole, followed by deprotection.

Reaction Scheme:

Synthesis of this compound cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Deprotection pyridine_boronic Pyridine-3-boronic acid coupled_product 3-(1-(TIPS)-1H-pyrrol-3-yl)pyridine pyridine_boronic->coupled_product bromo_pyrrole 3-Bromo-1-(TIPS)-1H-pyrrole bromo_pyrrole->coupled_product pd_catalyst Pd(PPh₃)₄ pd_catalyst->coupled_product Catalyst base Na₂CO₃ base->coupled_product Base solvent Toluene/H₂O solvent->coupled_product Solvent final_product This compound coupled_product->final_product deprotection_reagent TBAF deprotection_reagent->final_product Reagent

Figure 1: Synthetic scheme for this compound.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-Bromo-1-(triisopropylsilyl)-1H-pyrrole316.381.01.0
Pyridine-3-boronic acid122.921.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Sodium Carbonate (2M aqueous solution)105.993.03.0
Toluene---
Tetrabutylammonium fluoride (1M in THF)261.471.51.5
Tetrahydrofuran (THF)---

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-1-(triisopropylsilyl)-1H-pyrrole (1.0 mmol), pyridine-3-boronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition and Degassing: Add toluene (10 mL) and the 2M aqueous sodium carbonate solution (1.5 mL). Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Coupling Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Extraction: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (Protected Intermediate): Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(1-(triisopropylsilyl)-1H-pyrrol-3-yl)pyridine.

  • Deprotection: Dissolve the purified intermediate in THF (10 mL) in a plastic vial. Add tetrabutylammonium fluoride (1.5 mmol, 1.5 mL of a 1M solution in THF) and stir at room temperature for 2-4 hours.

  • Final Workup and Purification: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (eluting with a gradient of methanol in dichloromethane) to yield this compound.

Causality and Experimental Insights:

  • Choice of Protecting Group: The triisopropylsilyl (TIPS) group is used to protect the pyrrole nitrogen. This prevents N-arylation and other side reactions, and it also enhances the stability of the pyrrole ring to the reaction conditions.

  • Catalyst and Base: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings.[2] Sodium carbonate is a mild and effective base for this transformation.

  • Two-Phase System: The use of a toluene/water solvent system is common in Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.

  • Deprotection: Tetrabutylammonium fluoride (TBAF) is the standard reagent for the cleavage of silyl ethers and N-silyl groups due to the high affinity of fluoride for silicon.

II. Application in the Synthesis of Fused Heterocycles: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms a new six-membered ring by the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution.[3][4] When applied to a derivative of this compound, this reaction provides a direct route to novel pyrido[3,4-b]indole analogues, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][5]

Protocol 2: Synthesis of a Pyrido[3,4-b]indole Derivative

This protocol describes the synthesis of a tetracyclic heterocycle via a Pictet-Spengler reaction of a tryptamine derivative of this compound.

Reaction Workflow:

G start This compound step1 Functionalization (e.g., formylation followed by Henry reaction and reduction) start->step1 intermediate 2-(3-(pyridin-3-yl)-1H-pyrrol-2-yl)ethan-1-amine step1->intermediate step2 Pictet-Spengler Reaction (with an aldehyde, e.g., benzaldehyde) intermediate->step2 product Pyrido[3,4-b]indole derivative step2->product

Figure 2: Workflow for the synthesis of a pyrido[3,4-b]indole.

Step-by-Step Methodology (Illustrative Example):

Note: The synthesis of the requisite β-(pyrrol-3-yl)ethylamine precursor from this compound is a multi-step process that is beyond the scope of this specific protocol but generally involves functionalization at the 2-position of the pyrrole ring.

  • Reaction Setup: To a solution of 2-(3-(pyridin-3-yl)-1H-pyrrol-2-yl)ethan-1-amine (1.0 mmol) in a suitable solvent such as dichloromethane or toluene (10 mL), add the desired aldehyde (e.g., benzaldehyde, 1.1 mmol).

  • Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, 0.2 mmol, or scandium(III) triflate, 0.1 mmol).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor the formation of the product by LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield the desired pyrido[3,4-b]indole derivative.

Mechanistic Rationale:

The reaction proceeds through the initial formation of a Schiff base between the primary amine and the aldehyde.[6] Subsequent protonation of the imine nitrogen generates a highly electrophilic iminium ion. The electron-rich pyrrole ring then acts as a nucleophile, attacking the iminium carbon in an intramolecular electrophilic aromatic substitution to form the new six-membered ring. The pyridine ring, being electron-deficient, is less likely to participate in this cyclization.

G cluster_mech Pictet-Spengler Mechanism amine β-(pyrrol-3-yl)ethylamine derivative schiff_base Schiff Base amine->schiff_base + aldehyde Aldehyde aldehyde->schiff_base iminium_ion Iminium Ion (electrophilic) schiff_base->iminium_ion H⁺ cyclization Intramolecular Electrophilic Substitution iminium_ion->cyclization product Pyrido[3,4-b]indole cyclization->product -H⁺

Figure 3: Simplified mechanism of the Pictet-Spengler reaction.

III. Expanding the Heterocyclic Landscape: Multicomponent Reactions

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation.[7] The presence of both a nucleophilic pyrrole and a modifiable pyridine ring in this compound makes it an attractive substrate for the design of novel MCRs.

Application Note: Ugi-type Multicomponent Reaction

An illustrative, though yet to be specifically reported with this substrate, application would be a Ugi-type four-component reaction. In this hypothetical scenario, this compound could act as the amine component. The other components would be an aldehyde, a carboxylic acid, and an isocyanide. The resulting product would be a highly functionalized, acyclic intermediate that could be designed to undergo a subsequent intramolecular cyclization, leveraging the inherent reactivity of the pyrrole or pyridine moieties to construct a novel polycyclic system. The specific design of the other three components would be crucial in directing the post-condensation cyclization pathway.

IV. Summary of Key Data and Yields

ReactionStarting MaterialsKey Reagents/CatalystsTypical YieldsReference(s)
Suzuki-Miyaura Coupling 3-Bromo-1-(TIPS)-1H-pyrrole, Pyridine-3-boronic acidPd(PPh₃)₄, Na₂CO₃60-80%[1][2]
Pictet-Spengler Reaction 2-(3-(pyridin-3-yl)-1H-pyrrol-2-yl)ethan-1-amine, AldehydeTrifluoroacetic acid or Sc(OTf)₃50-75%[3][4][5]

V. Conclusion

This compound is a building block of significant strategic importance for the synthesis of novel heterocyclic compounds. Its synthesis via a robust Suzuki-Miyaura coupling protocol is well-precedented. The divergent reactivity of its constituent pyrrole and pyridine rings allows for a range of subsequent transformations, most notably demonstrated here with the Pictet-Spengler reaction for the construction of medicinally relevant pyrido[3,4-b]indole scaffolds. The potential for its use in multicomponent reactions further underscores its versatility. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemical space accessible from this valuable precursor, paving the way for the discovery of new chemical entities with unique properties and functions.

VI. References

  • Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. NIH National Library of Medicine. [Link]

  • Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. PubMed. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]

  • Pictet-Spengler Reaction. NROChemistry. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Quantification of 3-(1H-pyrrol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 3-(1H-pyrrol-3-yl)pyridine

This compound, a heterocyclic aromatic compound, is a significant structural motif in medicinal chemistry and drug development. Its presence as a core scaffold in various pharmacologically active molecules necessitates robust and reliable analytical methods for its quantification. Accurate determination of this compound is critical for pharmacokinetic studies, metabolism research, quality control in pharmaceutical manufacturing, and environmental monitoring. This document provides detailed application notes and protocols for the quantification of this compound using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is paramount in analytical method development.

PropertyValueSource
Molecular FormulaC₉H₈N₂ChemSynthesis[1]
Molecular Weight144.18 g/mol Sigma-Aldrich[2]
AppearanceLight yellow solidSigma-Aldrich[2]
pKaThe pyridine nitrogen provides basic character (pKa of pyridine is ~5.2), while the pyrrole nitrogen is weakly acidic.[3]
SolubilityExpected to be soluble in water and polar organic solvents like methanol and acetonitrile.[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of aromatic compounds. The pyridine and pyrrole rings in this compound contain chromophores that absorb UV radiation, enabling sensitive detection.

Causality in Experimental Choices for HPLC-UV
  • Column Selection: A C18 reversed-phase column is the workhorse for separating moderately polar compounds like this compound. The nonpolar stationary phase interacts with the analyte, and elution is achieved with a polar mobile phase.

  • Mobile Phase: A mixture of acetonitrile or methanol and water is typically effective. The addition of a buffer, such as phosphate or an acid like formic or trifluoroacetic acid, is crucial. It controls the ionization state of the basic pyridine nitrogen, ensuring a consistent retention time and sharp peak shape. An acidic mobile phase will protonate the pyridine nitrogen, increasing its polarity and potentially reducing retention time on a C18 column.[5]

  • Detection Wavelength: Pyridine exhibits UV absorbance maxima around 250-260 nm.[6] Pyrrole has a strong absorbance around 210 nm. For a substituted pyrrole-pyridine, a wavelength in the range of 250-270 nm is likely to provide good sensitivity while minimizing interference from common solvents. A UV scan of a standard solution is recommended to determine the optimal wavelength.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing Sample Weigh and Dissolve Sample Filter Filter all solutions (0.45 µm) Sample->Filter Standard Prepare Stock & Working Standards Standard->Filter Spike Prepare Spiked QC Samples Spike->Filter Inject Inject into HPLC System Filter->Inject Separate Isocratic/Gradient Elution on C18 Column Inject->Separate Detect UV Detection at 260 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: HPLC-UV workflow for quantifying this compound.

Detailed HPLC-UV Protocol

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid.

  • Syringe filters (0.45 µm).

2. Preparation of Mobile Phase and Standards:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. HPLC Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 70% Mobile Phase A, 30% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 260 nm (Verify with UV scan of standard)
Run Time 10 minutes

4. Sample Preparation:

  • Pharmaceutical Formulations: Dissolve the formulation in a suitable solvent (e.g., methanol or mobile phase), sonicate if necessary, and dilute to fall within the calibration range.

  • Biological Fluids (e.g., Plasma, Urine): Protein precipitation is a straightforward approach. Add 3 parts of cold acetonitrile to 1 part of the sample. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes). Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[7]

5. System Suitability and Validation:

  • System Suitability: Inject the mid-point calibration standard five times. The relative standard deviation (RSD) of the peak area and retention time should be <2%.

  • Linearity: Analyze the calibration standards and plot peak area versus concentration. The correlation coefficient (r²) should be ≥0.999.

  • Accuracy and Precision: Analyze spiked blank matrix samples at low, medium, and high concentrations in triplicate. The recovery should be within 85-115%, and the RSD should be <15%.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent choice for the analysis of volatile and semi-volatile compounds. This compound, with a molecular weight of 144.18, is amenable to GC analysis.

Causality in Experimental Choices for GC-MS
  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms or equivalent), provides good resolution for a wide range of compounds, including nitrogen-containing heterocycles.

  • Injection Mode: Splitless injection is preferred for trace analysis to maximize the amount of analyte transferred to the column.

  • Ionization: Electron Ionization (EI) at 70 eV is the standard method, which generates reproducible fragmentation patterns for library matching and structural confirmation.

  • Mass Analyzer Mode: Full scan mode is used for qualitative analysis and to identify unknown impurities. Selected Ion Monitoring (SIM) mode is employed for quantitative analysis, offering enhanced sensitivity by monitoring specific, characteristic ions of the analyte.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Extraction Liquid-Liquid or SPE Derivatization Derivatization (Optional) Extraction->Derivatization Concentration Solvent Evaporation & Reconstitution Derivatization->Concentration Inject Splitless Injection Concentration->Inject Separate GC Separation on DB-5ms Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze MS Analysis (Scan or SIM) Ionize->Analyze TIC Extract Total Ion Chromatogram Analyze->TIC EIC Extract Ion Chromatogram (SIM) TIC->EIC Quantify Quantify using Calibration Curve EIC->Quantify

Caption: GC-MS workflow for quantifying this compound.

Detailed GC-MS Protocol

1. Instrumentation and Consumables:

  • GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polysiloxane).

  • High-purity helium as carrier gas.

  • Appropriate solvents for extraction (e.g., ethyl acetate, dichloromethane).

2. GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Splitless (1 minute purge delay)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Full Scan (m/z 40-400) for identification; SIM for quantification
SIM Ions Molecular ion (m/z 144) and key fragment ions (to be determined from a full scan spectrum of a standard)

3. Sample Preparation:

  • General Approach: A multi-residue extraction method like QuEChERS can be adapted for solid matrices.[8] This involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like PSA (primary secondary amine) to remove interferences.

  • Liquid Samples: Liquid-liquid extraction with a solvent such as ethyl acetate or dichloromethane at a neutral or slightly basic pH is effective. The organic layer is then concentrated and reconstituted in a suitable solvent for injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying low levels of compounds in complex matrices due to its exceptional sensitivity and selectivity.

Causality in Experimental Choices for LC-MS/MS
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is ideal for this compound, as the basic pyridine nitrogen is readily protonated to form a stable [M+H]⁺ ion.

  • MS/MS Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion ([M+H]⁺, m/z 145.07) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This provides two levels of mass selectivity, significantly reducing matrix interference. The selection of product ions requires optimization using a standard solution.

  • Chromatography: The HPLC conditions are similar to the HPLC-UV method, but mobile phases must be volatile (e.g., using formic acid instead of non-volatile phosphate buffers).[9]

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Prep Protein Precipitation or LLE Reconstitute Reconstitute in Mobile Phase Prep->Reconstitute Inject Inject into LC System Reconstitute->Inject Separate Gradient Elution on C18 Inject->Separate Ionize Positive ESI Separate->Ionize MRM MRM Transitions Ionize->MRM Integrate Integrate MRM Peaks MRM->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: LC-MS/MS workflow for quantifying this compound.

Detailed LC-MS/MS Protocol

1. Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

2. LC Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

3. MS/MS Conditions:

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 400 °C
MRM Transitions Precursor Ion (m/z): 145.1Product Ion 1 (m/z): To be determined (Quantifier)Product Ion 2 (m/z): To be determined (Qualifier)
Collision Energy To be optimized for each transition

4. Sample Preparation:

  • The same methods as for HPLC-UV (protein precipitation or liquid-liquid extraction) are applicable. It is crucial to minimize matrix effects, which can suppress the ionization of the analyte. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.

Conclusion and Best Practices

The choice of analytical method for the quantification of this compound depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV offers a robust and widely accessible method for routine analysis. GC-MS provides excellent selectivity and is suitable for volatile analytes. For trace-level quantification in complex biological matrices, LC-MS/MS is the method of choice, offering unparalleled sensitivity and specificity. All methods must be thoroughly validated according to established guidelines (e.g., ICH Q2(R1)) to ensure the reliability of the generated data.

References

  • SIELC Technologies. UV-Vis Spectrum of Pyridine.
  • ChemSynthesis. This compound - C9H8N2, density, melting point, boiling point, structural formula, synthesis.
  • datapdf.com. PURIFICATION AND PROPERTIES OF PYRROLE, PYROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE. [Link]

  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • ATSDR. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. [Link]

  • ResearchGate. UV-spectrum of pyridine. [Link]

  • Animal Health Laboratory. GC/MS-LC/MS multi-residue method. [Link]

  • MDPI. Pyrrole-Pyridine and Pyrrole-Naphthyridine Hosts for Anion Recognition. [Link]

  • NIST WebBook. Pyridine. [Link]

  • SlidePlayer. Preparation and Properties of Pyridine. [Link]

  • SIELC Technologies. 3-(1H-Pyrrol-1-ylmethyl)pyridine. [Link]

  • NIH. An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. [Link]

  • DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • ResearchGate. A gas chromatography full scan high resolution Orbitrap mass spectrometry method for separation and characterization of 3-hydroxymethyl pyridine ester of fatty acids at low levels. [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]

  • NIH. Performance Evaluation of three Liquid Chromatography Mass Spectrometry Methods for Broad Spectrum Drug Screening. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. [Link]

  • NIH. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications. [Link]

  • PubMed. Liquid chromatography coupled to mass spectrometry for metabolite profiling in the field of drug discovery. [Link]

  • Shimadzu. An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. [Link]

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safety and handling procedures for 3-(1H-pyrrol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the safe handling and laboratory use of 3-(1H-pyrrol-3-yl)pyridine, designed for researchers, scientists, and drug development professionals.

Introduction: Understanding this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a pyrrole group. Its structure incorporates two key pharmacophores, the pyrrole and pyridine nuclei, which are prevalent in a wide array of biologically active compounds and approved pharmaceuticals.[1] This makes it a compound of significant interest for medicinal chemistry and drug discovery as a scaffold or intermediate in the synthesis of novel therapeutic agents.[1][2]

Given the specialized nature of this compound, comprehensive safety data may not be readily available. Therefore, this guide establishes safety and handling protocols by extrapolating from the well-documented hazards of its constituent moieties: pyridine and pyrrole . This approach, rooted in established chemical principles, provides a robust framework for risk mitigation. Pyridine is known as a flammable, toxic liquid with a characteristic unpleasant odor, posing risks of skin and respiratory irritation.[3][4] Exposure can lead to symptoms like dizziness, headaches, and nausea, with prolonged contact potentially causing more severe health issues.[3][4][5] Pyrrole is also a flammable liquid that can be harmful if ingested or inhaled and causes serious eye damage.[6][7]

This document is designed to empower researchers with the knowledge to handle this compound responsibly, adhering to the highest standards of laboratory safety as outlined by authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS).[8][9][10]

Section 1: Hazard Identification and Risk Assessment

The cornerstone of safe laboratory practice is the principle of RAMP : R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[11]

Recognizing the Hazards

The primary hazards are inferred from pyridine and pyrrole. A summary of anticipated hazards is presented below.

Hazard CategoryDescriptionPrimary Contributing MoietySupporting Citations
Flammability Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can flash back over a considerable distance.Pyridine & Pyrrole[7][12]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Pyridine & Pyrrole[12][13][14][15]
Health Hazards May cause damage to the liver, kidneys, and central nervous system upon prolonged or repeated exposure.Pyridine[3][16]
Irritation Causes serious eye irritation and skin irritation. Vapors can irritate the respiratory system.Pyridine & Pyrrole[3][12][17]
Assessing the Risks

Risk assessment involves evaluating the potential for exposure during specific laboratory procedures.

  • Routes of Exposure:

    • Inhalation: Vapors may be inhaled, particularly when handling the substance outside of a certified chemical fume hood. Symptoms can include headaches, dizziness, nausea, and respiratory irritation.[3][18]

    • Dermal Contact: The substance can be absorbed through the skin, potentially leading to local irritation and systemic toxicity.[3][19]

    • Ingestion: Accidental ingestion is highly toxic and can cause severe health effects, potentially fatal.[18][20]

    • Eye Contact: Direct contact can cause serious and potentially irreversible eye damage.[17]

  • Causality of Health Effects: The pyridine moiety is associated with potential damage to the liver and kidneys, as well as neurological effects.[16] The pyrrole ring, while generally less systemically toxic, contributes to irritant properties. The combined structure should be handled as a substance with both significant local (irritant) and systemic toxic potential.

Section 2: Minimizing Risk: Controls and Personal Protective Equipment (PPE)

A hierarchical approach to risk mitigation is essential, prioritizing engineering and administrative controls over sole reliance on PPE.

Hierarchy of Controls

cluster_controls Hierarchy of Controls for this compound E Elimination (Not Feasible) S Substitution (Use a less hazardous chemical) E->S Eng Engineering Controls (e.g., Chemical Fume Hood) S->Eng Adm Administrative Controls (e.g., SOPs, Training) Eng->Adm PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) Adm->PPE cluster_emergency Emergency Response Protocol Start Incident Occurs (Spill, Exposure) Alert Alert nearby personnel and supervisor Start->Alert Assess Assess Situation Is it a minor or major incident? Alert->Assess Minor Minor Spill/Exposure: Follow specific first aid and cleanup protocols Assess->Minor Minor Major Major Spill/Exposure: Evacuate the area Assess->Major Major Report Report Incident Minor->Report Call Call Emergency Services Major->Call Call->Report

Caption: A flowchart for responding to laboratory emergencies.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [18][21]Seek medical attention if irritation persists. [21]* Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. [17][21]Remove contact lenses if present and easy to do. [17]Seek immediate medical attention from an ophthalmologist. [21]* Inhalation: Move the affected person to fresh air immediately. [17]If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Call for immediate medical assistance. [22]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water if the person is conscious. [21]Call a poison control center or seek immediate medical attention. [13][20]* Minor Spill: For a small spill contained within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. [20]* Major Spill: Evacuate the laboratory immediately and alert others. Prevent entry and call emergency personnel.

Section 6: Waste Disposal

All waste containing this compound, including contaminated consumables, rinseates, and excess material, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless specifically instructed.

  • Containment: Collect waste in a properly sealed and compatible container (e.g., a glass bottle with a screw cap). [19]The container must be clearly labeled as "Hazardous Waste" and list the full chemical name. [23]3. Disposal: Follow all institutional, local, and federal regulations for hazardous waste disposal. [17][21]Do not pour down the drain. [24]

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Lab Alley. (2024). SAFETY DATA SHEET: Pyridine. Retrieved from [Link]

  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • University of Washington. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • MDPI. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Penta chemicals. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Secondary Schools. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Overview. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Pyridine - IDLH. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • American Chemical Society. (n.d.). Laboratory Safety. Retrieved from [Link]

  • CDN. (n.d.). pyrrole-MSDS.pdf. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • Lab Manager. (2025). New ACS Laboratory Safety Report Raises Expectations for Research and Academic Labs. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • American Chemical Society. (2017). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-(1H-pyrrol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 3-(1H-pyrrol-3-yl)pyridine. It is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. The inherent chemical nature of this bifunctional molecule—possessing both a weakly basic pyridine ring and an electron-rich, slightly acidic pyrrole ring—presents unique purification hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to guide your experimental choices.

Question 1: My crude product is a dark, intractable oil that refuses to crystallize, even after solvent removal under high vacuum. What is causing this and how can I fix it?

Answer: This is a frequent issue often stemming from two primary sources: residual palladium catalyst from coupling reactions (e.g., Suzuki or Stille coupling) and product degradation. The pyrrole ring is susceptible to oxidation and polymerization, especially when heated in the presence of trace acid or air, leading to colored, oligomeric impurities that inhibit crystallization.

Causality:

  • Catalyst Residues: Finely dispersed, colloidal palladium residues can impart a dark color and oily consistency.

  • Degradation: The electron-rich pyrrole moiety can be protonated or oxidized, initiating polymerization pathways. The pyridine nitrogen, while basic, may not be sufficient to protect the pyrrole ring, especially if acidic byproducts are present from the synthesis.

Step-by-Step Protocol for Remediation:

  • Initial Workup: Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Wash the organic solution sequentially with:

    • A saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) to chelate and remove residual metal catalysts.

    • A mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any trace acids that could promote pyrrole decomposition.

    • Brine (saturated NaCl) to facilitate phase separation and remove bulk water.

  • Drying and Decolorization:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the solution and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature to adsorb high molecular weight, colored impurities. Caution: Do not heat, as this can promote further degradation on the carbon surface.

    • Filter the mixture through a pad of Celite® to remove the carbon.

  • Solvent Removal & Crystallization: Concentrate the now-clarified solution in vacuo at a reduced temperature (<40°C). Attempt crystallization from a suitable solvent system. Based on its structure, a non-polar/polar mixture like hexanes/EtOAc or toluene/EtOAc is a good starting point. If it still oils out, proceed to chromatography.

Question 2: I am seeing a persistent impurity with a similar Rf value to my product on TLC, making column chromatography ineffective. What are my options?

Answer: Co-eluting impurities are common, especially isomers or structurally similar byproducts. To resolve this, you must exploit a different chemical property than polarity. Given the presence of a basic pyridine nitrogen, an acid-base extraction or the use of an alternative stationary phase in chromatography are effective strategies.

Recommended Strategies:

StrategyProtocolRationale & Causality
Acid-Base Extraction 1. Dissolve the impure mixture in EtOAc or DCM.2. Extract with 1M hydrochloric acid (HCl). The basic pyridine nitrogen will be protonated, pulling the desired product into the aqueous layer.3. Wash the organic layer again with 1M HCl to ensure complete extraction.4. Combine the acidic aqueous layers. Cool in an ice bath and slowly basify with 2M NaOH or solid K₂CO₃ until pH > 9.5. Extract the now-neutral product back into fresh EtOAc or DCM.6. Dry the organic layer, filter, and concentrate.This method separates the basic this compound from neutral or acidic impurities that are not protonated and remain in the organic layer. It is highly effective for removing non-basic isomers or starting materials.
Alternative Chromatography 1. Reverse-Phase HPLC: Utilize a C18 column with a mobile phase of acetonitrile and water, often with a modifier like formic acid.[1] 2. Alumina Chromatography: Use basic or neutral alumina as the stationary phase instead of silica gel. Silica gel is acidic and can cause streaking or degradation of basic compounds. Alumina provides a different selectivity profile.Reverse-phase chromatography separates compounds based on hydrophobicity rather than polarity, which can resolve isomers that are inseparable on silica. Basic alumina prevents the protonation of the pyridine ring on the column, leading to better peak shape and potentially different elution order.[2]

Question 3: My yield is consistently low after purification. I suspect the compound is degrading on the silica gel column. How can I confirm this and prevent it?

Answer: This is a valid concern. The acidic nature of standard silica gel can catalyze the degradation of acid-sensitive compounds like pyrroles. You can confirm this by observing streaking on your TLC plate or seeing new, lower Rf spots appear after the crude material has been sitting on a spotted TLC plate for an extended period.

Workflow for Minimizing On-Column Degradation:

G

Detailed Explanation:

  • Deactivation: Triethylamine (NEt₃) is a volatile base that neutralizes the acidic silanol groups on the silica surface. By adding it to your mobile phase (e.g., hexanes/EtOAc), you create a less harsh environment for your compound, preventing protonation-catalyzed degradation.

  • Flash Conditions: The principle of flash chromatography is to minimize the residence time of the compound on the stationary phase. A faster elution reduces the time available for potential degradation.

  • Post-Column Workup: Triethylamine is relatively volatile but can be difficult to remove completely under vacuum. Co-evaporating with toluene helps to azeotropically remove the final traces of the amine, leaving your pure product.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of this compound relevant to its purification? A: Understanding these properties is crucial for designing an effective purification strategy.

  • Molecular Formula: C₉H₈N₂[3]

  • Molecular Weight: 144.18 g/mol

  • Physical Form: Typically a light yellow solid. If it appears as a dark oil or powder, it likely contains impurities.

  • Basicity: The pyridine nitrogen (pKa of pyridinium ion ~5.2) is basic and can be protonated by mild acids. This is useful for acid-base extractions.

  • Acidity/H-Bonding: The pyrrole N-H (pKa ~17) is weakly acidic but is an excellent hydrogen bond donor. This can lead to band broadening in NMR spectroscopy and affects solubility.

  • Stability: The compound is sensitive to strong acids, oxidants, and prolonged exposure to heat, which can cause polymerization or degradation of the pyrrole ring.[4]

Q: Which analytical methods are best for assessing the purity of the final product? A: A combination of methods is recommended for a comprehensive assessment.

Analytical MethodPurposeKey Considerations
¹H and ¹³C NMR Structural confirmation and identification of impurities.Check for the correct number of aromatic and aliphatic protons/carbons. The absence of signals from starting materials or byproducts is a key indicator of purity.
RP-HPLC Quantitative purity assessment (e.g., % purity by area).A standard method uses a C18 column with a mobile phase of acetonitrile/water with a formic acid modifier.[1][2] A single sharp peak is desired.
Mass Spectrometry (MS) Confirmation of molecular weight.Look for the correct molecular ion peak (e.g., [M+H]⁺ at m/z 145.07).
Thin-Layer Chromatography (TLC) Quick purity check and monitoring of reactions/columns.Use a suitable mobile phase (e.g., 50% EtOAc in hexanes) and visualize under UV light and with a stain like potassium permanganate to detect non-UV active impurities.[5]

Q: What is the best way to store purified this compound to ensure long-term stability? A: To prevent oxidative and acid-catalyzed degradation, the purified solid should be stored in a tightly sealed vial, preferably under an inert atmosphere (argon or nitrogen). For long-term storage, keeping it in a freezer at -20°C is recommended. Avoid storing it in solution for extended periods.

Decision Tree for Purification Method Selection:

G start Analyze Crude Product (TLC, ¹H NMR) node_acidic Significant acidic or neutral impurities present? start->node_acidic Check impurity profile node_isomers Co-eluting isomers or structurally similar impurities? node_acidic->node_isomers No action_acid_base Perform Acid-Base Extraction node_acidic->action_acid_base Yes node_baseline Significant baseline material or dark coloration? node_isomers->node_baseline No action_rp_hplc Use Reverse-Phase Chromatography node_isomers->action_rp_hplc Yes node_simple Mainly one spot with minor, well-separated impurities? node_baseline->node_simple No action_carbon Treat with Activated Carbon, then proceed to Column Chromatography or Recrystallization node_baseline->action_carbon Yes action_flash Use Flash Chromatography (consider deactivating silica) node_simple->action_flash Yes

References

  • Grześkowiak, K., et al. (2014). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY.
  • Jin, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. National Institutes of Health (PMC).
  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles.
  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method.
  • SIELC Technologies. (2018). Separation of 3-(1H-Pyrrol-1-ylmethyl)pyridine on Newcrom R1 HPLC column.
  • ChemSynthesis. (2025). This compound.
  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Google Patents. (n.d.). Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
  • Sigma-Aldrich. (n.d.). 3-(1H-Pyrrol-3-yl)-pyridine.
  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Royal Society of Chemistry. (2011). One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis.

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Technical Support Center: Optimizing Suzuki Coupling for 3-(1H-pyrrol-3-yl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(1H-pyrrol-3-yl)pyridine via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. Our goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reaction conditions effectively.

The Suzuki coupling of heteroaromatic systems, particularly those containing multiple nitrogen atoms like this compound, presents a unique set of challenges. Issues such as catalyst inhibition or poisoning by the nitrogen lone pairs, competing side reactions like protodeboronation and homocoupling, and difficult purifications are common hurdles. This guide offers a structured approach to overcoming these obstacles, grounded in established organometallic principles and validated experimental insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address the most common issues encountered during the Suzuki coupling of this compound and its derivatives.

Question 1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?

Answer: Low conversion is the most frequent issue and can stem from several factors, primarily related to catalyst activity and reagent stability.

  • Catalyst Inhibition/Poisoning: The nitrogen atoms in both the pyridine and pyrrole rings can coordinate to the palladium center, inhibiting its catalytic activity. The pyridine nitrogen, being more basic, is often the primary culprit.

    • Solution: Employ electron-rich, sterically hindered phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to create a bulky coordination sphere around the palladium, which favors the desired oxidative addition step and reduces inhibition by nitrogen-containing substrates. These bulky ligands also promote the reductive elimination step, leading to faster catalyst turnover.

  • Ineffective Base: The choice of base is critical and its strength and solubility can significantly impact the reaction rate.

    • Solution: An inorganic base like K₃PO₄ or Cs₂CO₃ is often a good starting point. These bases are strong enough to facilitate the transmetalation step but are generally less likely to cause side reactions compared to stronger organic bases. Ensure the base is finely powdered and dry to maximize its surface area and reactivity.

  • Protodeboronation of the Boronic Acid/Ester: The C-B bond can be cleaved by residual water or protic solvents, especially under basic conditions, leading to the formation of the corresponding uncoupled arene.

    • Solution: Use anhydrous solvents and reagents. Consider using the more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. Running the reaction under an inert atmosphere (Nitrogen or Argon) is mandatory to prevent both degradation and oxidation.

Question 2: I am observing significant amounts of homocoupling of my boronic acid derivative. How can I minimize this side reaction?

Answer: Homocoupling arises from the reaction of two boronic acid/ester molecules. It is often promoted by the presence of oxygen or high temperatures.

  • Deoxygenate Rigorously: Oxygen can facilitate the oxidative coupling of the boronic acid.

    • Solution: Ensure your solvent is thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes prior to use. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Control Temperature: While higher temperatures can increase reaction rates, they can also accelerate side reactions.

    • Solution: Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS. Only increase the temperature if the reaction is sluggish.

  • Stoichiometry Control: An excess of the boronic acid derivative can sometimes lead to increased homocoupling.

    • Solution: Use a stoichiometry of the boronic acid derivative close to 1.1-1.2 equivalents relative to the halide partner.

Question 3: My final product is difficult to purify. What strategies can I employ?

Answer: Purification challenges with nitrogen-containing heterocycles are common due to their polarity and potential to chelate to silica gel.

  • Post-Reaction Workup: Residual palladium and inorganic salts can complicate purification.

    • Solution: After the reaction is complete, consider a filtration through a pad of Celite to remove the solid base and precipitated palladium black. A subsequent aqueous wash (e.g., with saturated NaCl solution) can help remove inorganic byproducts.

  • Chromatography Issues: The basic nature of the pyridine moiety can cause tailing on silica gel columns.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your chromatography eluent. This will compete with your product for the acidic sites on the silica, resulting in better peak shape. Alternatively, consider using a different stationary phase like alumina (basic or neutral).

Optimized Starting Protocol for Suzuki Coupling

This protocol provides a robust starting point for the coupling of a halo-pyridine with a pyrrole-boronic acid derivative.

Table 1: Recommended Starting Conditions

ParameterRecommended ConditionRationale
Palladium Pre-catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Readily available and effective for many cross-coupling reactions.
Ligand SPhos or XPhos (2-4 mol% for Pd₂(dba)₃, 4-8 mol% for Pd(OAc)₂)Bulky, electron-rich ligands that promote fast catalytic turnover and resist catalyst inhibition by nitrogen heterocycles.
Base K₃PO₄ (2-3 equivalents)Strong, non-nucleophilic base with good solubility in polar aprotic solvents.
Solvent Dioxane/H₂O (e.g., 4:1 or 5:1 v/v) or Toluene/H₂OA polar aprotic solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80 - 100 °CProvides sufficient thermal energy for the reaction without promoting excessive side reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst and reagents, and minimizes protodeboronation.
Step-by-Step Experimental Workflow
  • Reagent Preparation: To an oven-dried reaction vessel, add the halo-pyridine (1.0 eq.), the pyrrole-boronic acid or ester (1.1-1.2 eq.), the base (e.g., K₃PO₄, 2.5 eq.), the palladium pre-catalyst, and the phosphine ligand under a positive pressure of inert gas.

  • Solvent Addition: Add the deoxygenated solvent mixture via cannula or syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Concentrate the organic layer in vacuo and purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate), potentially with a triethylamine additive.

Visualizing the Process

A clear understanding of the catalytic cycle and the decision-making process is crucial for effective troubleshooting.

Suzuki_Catalytic_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R1-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R1-Pd(II)-R2 L2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R1-R2 (Product) Reductive_Elimination->Product Base Base (e.g., K3PO4) Base->Transmetalation -M-X Boronic_Acid R2-B(OR)2 Halide R1-X Halide->Oxidative_Addition

Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree Start Low Conversion? Check_Catalyst Is Catalyst/Ligand Appropriate for Heterocycles? Start->Check_Catalyst Yes Homocoupling High Homocoupling? Start->Homocoupling No, but... Use_Bulky_Ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) Check_Catalyst->Use_Bulky_Ligand No Check_Base Is Base Strong/Soluble Enough? Check_Catalyst->Check_Base Yes Switch_Base Try K3PO4 or Cs2CO3 Check_Base->Switch_Base No Check_Reagents Are Reagents/Solvents Anhydrous? Check_Base->Check_Reagents Yes Dry_Reagents Use Anhydrous Solvents & Reagents Check_Reagents->Dry_Reagents No Degas_System Rigorously Degas Solvents/Reaction Mixture Homocoupling->Degas_System Yes Purification_Issue Purification Issues? Homocoupling->Purification_Issue No, but... Check_Temp Is Temperature Too High? Degas_System->Check_Temp Lower_Temp Lower Reaction Temperature (e.g., 80 °C) Check_Temp->Lower_Temp Yes Add_Base_Eluent Add Et3N to Eluent or Use Alumina Purification_Issue->Add_Base_Eluent Yes

Caption: Figure 2: A decision tree for troubleshooting common Suzuki coupling issues.

References

  • Title: A Simple, Air-Stable Catalyst System for the Suzuki-Miyaura Coupling of Aryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed C–N and C–C Bond Formation Source: Accounts of Chemical Research URL: [Link]

Technical Support Center: Mastering Pyrrole-Pyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide from the desk of a Senior Application Scientist.

Welcome to the technical support center for troubleshooting pyrrole-pyridine cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with these powerful yet often sensitive transformations. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to rationalize and overcome experimental hurdles. The coupling of N-heterocycles like pyrrole and pyridine is fundamental to modern synthesis, but their unique electronic properties, potential for catalyst inhibition, and susceptibility to side reactions demand a nuanced approach.[1][2][3]

This guide is structured into two main sections:

  • Troubleshooting Guide: A problem-oriented section to diagnose and solve specific experimental failures.

  • Frequently Asked Questions (FAQs): Broader questions regarding reaction setup, component selection, and mechanistic considerations.

Troubleshooting Guide: From Failed Reaction to Target Molecule

Navigating a failed cross-coupling reaction requires systematic diagnosis. The following flowchart and detailed Q&A provide a logical path to identify and solve the most common issues.

Visual Troubleshooting Workflow

This workflow provides a high-level overview of the diagnostic process. Each step is elaborated upon in the sections that follow.

Troubleshooting_Workflow Start Reaction Analysis: Low Yield or No Product Check_Reagents 1. Verify Reagent Quality & Stoichiometry Start->Check_Reagents Side_Products Side Product Analysis Start->Side_Products Check_Inertness 2. Assess Inert Atmosphere & Solvent Degassing Check_Reagents->Check_Inertness Sol_Reagents Solution: - Use fresh, high-purity reagents. - Verify boronic ester purity (impurities can inhibit). - Check stoichiometry. Check_Reagents->Sol_Reagents Issue Found Catalyst_System 3. Evaluate Catalyst System (Precatalyst, Ligand, Base) Check_Inertness->Catalyst_System Sol_Inertness Solution: - Improve degassing (freeze-pump-thaw). - Use a glovebox for setup. - Ensure gas-tight seals. Check_Inertness->Sol_Inertness Issue Found Reaction_Params 4. Optimize Reaction Parameters (Temperature, Concentration) Catalyst_System->Reaction_Params Sol_Catalyst Solution: - Screen different ligands (e.g., Buchwald ligands). - Screen different bases (e.g., K3PO4, CsF, K2CO3). - Use a pre-formed catalyst. Catalyst_System->Sol_Catalyst Issue Found Sol_Params Solution: - Lower temperature to improve selectivity. - Adjust concentration (typically 0.1 M). - Increase reaction time. Reaction_Params->Sol_Params Issue Found Homocoupling Homocoupling Observed? Side_Products->Homocoupling Dehalogenation Dehalogenation / Protodeboronation? Homocoupling->Dehalogenation No Sol_Homocoupling Cause: Often O2 contamination or inefficient catalyst. Solution: Improve inertness; screen ligands to favor cross-coupling. Homocoupling->Sol_Homocoupling Yes Degradation Substrate/Product Degradation? Dehalogenation->Degradation No Sol_Dehalogenation Cause: Base or water-mediated side reaction. Solution: Use a weaker/less soluble base (e.g., KF); use anhydrous conditions. Dehalogenation->Sol_Dehalogenation Yes Sol_Degradation Cause: Temperature too high; incompatible functional groups. Solution: Lower reaction temperature; protect sensitive groups. Degradation->Sol_Degradation Yes

Caption: A systematic workflow for troubleshooting failed pyrrole-pyridine cross-coupling reactions.

Problem 1: Low or No Product Yield with Starting Materials Unconsumed

This is the most common failure mode, pointing towards an issue with the catalytic cycle's turnover.

Q: My reaction isn't working. I see only starting materials by LC-MS/TLC. What is the first thing I should check?

A: Before suspecting complex mechanistic issues, always verify the fundamentals:

  • Reagent Purity and Integrity: Boronic acids and their esters can degrade upon storage. Pyridine and pyrrole boronic acids, in particular, are susceptible to protodeboronation.[4][5] It is crucial to use high-purity organoboron reagents; impurities can significantly inhibit the reaction.[6] Confirm the integrity of your aryl halide as well.

  • Catalyst Activity: Is your palladium source active? Pre-catalysts are generally preferred over generating the Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, as they provide a more reliable concentration of the active catalyst.[7] If using a Pd(II) source, ensure conditions are sufficient for its reduction to Pd(0).

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[8] Inadequate degassing of solvents and failure to maintain a positive pressure of inert gas (Argon or Nitrogen) is a primary cause of catalyst deactivation and can promote unwanted side reactions like homocoupling.

Q: I've confirmed my reagents are good and my inert technique is solid, but the reaction still fails. Could it be the ligand or base?

A: Absolutely. The combination of ligand, base, and solvent is critical and substrate-dependent.

  • Ligand Choice: The electronic and steric properties of the ligand directly influence the rates of oxidative addition and reductive elimination.[1][9] For challenging couplings like those involving electron-rich pyrroles or the sterically hindered 2-position of pyridine, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) are often required to promote the key steps of the catalytic cycle.[2][10]

  • Base Selection: The base's role is to facilitate the transmetalation step. However, a base that is too strong or too soluble can accelerate the decomposition of the boronic acid/ester (protodeboronation).[4] A common troubleshooting step is to screen bases of varying strengths and solubilities, such as K₃PO₄ (strong, moderately soluble), K₂CO₃ (milder, less soluble), and CsF (often used in anhydrous conditions).[11]

Problem 2: Significant Side Product Formation

The appearance of unexpected products provides valuable clues about what is going wrong.

Q: My main side product is the homocoupling of my boronic acid (Ar-Ar from Ar-B(OR)₂). What causes this?

A: Boronic acid homocoupling is a classic indicator of oxygen in the reaction system. The mechanism can involve palladium-catalyzed aerobic oxidation. The solution is to rigorously degas your solvent (freeze-pump-thaw is more effective than bubbling) and ensure all reagent transfers are done under a robust inert atmosphere.[8] Suboptimal ligand choice can also sometimes favor this pathway.

Q: I am observing significant amounts of dehalogenated starting material or the simple "protonated" heterocycle where the boronic ester used to be. Why is this happening?

A: This points to two common side reactions:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond. It is often accelerated by excess water or a base that is too strong.[4][5] To mitigate this, you can try:

    • Using a milder or less soluble base (e.g., switch from K₃PO₄ to K₂CO₃ or KF).

    • Using rigorously dried solvents and reagents.

    • Switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester).[6][8]

  • Hydrodehalogenation: This is the replacement of the halide (e.g., Br, Cl) with a hydrogen. This can occur via β-hydride elimination from a Pd-H species that can form as a side reaction in the catalytic cycle.[10][12]

Q: My reaction mixture turns black, and I get a poor yield. What does the black precipitate indicate?

A: The formation of a black precipitate is typically palladium black, which is finely divided, catalytically inactive Pd(0) metal.[13] This indicates catalyst decomposition or "death."[14][15][16][17] This can be caused by:

  • High Temperatures: Running the reaction at the lowest effective temperature can improve catalyst stability.

  • Ligand Dissociation: If the ligand is not strongly bound, the "naked" palladium can aggregate and precipitate. Using a ligand with a larger "bite angle" or a more sterically encumbering ligand can often prevent this.

  • Inhibitory Effects: The nitrogen atom in pyridine can coordinate to the palladium center, inhibiting its catalytic activity.[1][3] Using ligands that are bulky enough to prevent this inhibitory binding is a key strategy.

Frequently Asked Questions (FAQs)

Catalyst & Ligand Selection

Q: Which palladium catalyst and ligand should I choose as a starting point for a pyrrole-pyridine Suzuki coupling?

A: There is no single "best" catalyst, as the optimal choice is highly dependent on the specific substrates. However, for N-heterocycle couplings, modern catalyst systems based on bulky, electron-rich biarylmonophosphine ligands (Buchwald-type ligands) are the gold standard.[2] A robust starting point is to use a pre-catalyst like SPhos-Pd-G3 or XPhos-Pd-G3.

Ligand TypeKey CharacteristicsBest For...
Buchwald Ligands Bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos).[10]General purpose for challenging substrates, including electron-rich/deficient and sterically hindered partners. Promotes fast oxidative addition and reductive elimination.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, often sterically hindered (e.g., IPr, IMes).[12][18]Particularly effective for coupling aryl chlorides due to their ability to facilitate the difficult oxidative addition step.
Ferrocenyl Phosphines Bidentate ligands with a defined bite angle (e.g., dppf).[19]A more "classic" ligand. Can be effective, but often superseded by Buchwald ligands for difficult N-heterocycle couplings.

Q: What is the difference between a catalyst and a pre-catalyst?

A: A "catalyst" refers to the active Pd(0) species in the reaction. A "pre-catalyst" is a stable, air-storable Pd(II) complex that rapidly and cleanly generates the active Pd(0) catalyst under the reaction conditions (usually upon addition of a base).[7] Using pre-catalysts leads to more reproducible results because the formation of the active species is more reliable than in situ reduction of sources like Pd(OAc)₂.

Solvents & Bases

Q: How do I select the right solvent and base?

A: The goal is to find a system where all components are sufficiently soluble at the reaction temperature and where the base is effective without causing substrate or reagent degradation.

SolventBase(s) Commonly Paired WithComments
1,4-Dioxane K₃PO₄, K₂CO₃, Cs₂CO₃A very common and versatile solvent. Often used with a small amount of water.[20]
Toluene NaOtBu, K₃PO₄Good for higher temperatures. Often requires a stronger base.
Tetrahydrofuran (THF) NaOtBu, LiHMDSLower boiling point, suitable for reactions that proceed at milder temperatures.
Acetonitrile (MeCN) / Water K₂CO₃, Na₂CO₃A common aqueous system. Water can sometimes accelerate transmetalation but may increase protodeboronation risk.[5][19]

The choice of base is a critical parameter to screen. A common starting point is K₃PO₄ in a dioxane/water mixture. If protodeboronation is an issue, switching to a milder base like K₂CO₃ or using anhydrous conditions with KF or CsF is a logical next step.[11]

Mechanistic Considerations

Q: Can you illustrate the catalytic cycle and where problems arise?

A: Certainly. The generalized Suzuki-Miyaura cycle is a good model. Each step has its own potential pitfalls, especially with challenging heterocyclic substrates.

Catalytic_Cycle cluster_problems Key Failure Points pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar1)(X) pd0->oa_complex Oxidative Addition (Ar1-X) Problem: Slow for electron-rich or hindered Ar1-X. Requires electron-rich, bulky ligands. trans_complex L-Pd(II)(Ar1)(Ar2) oa_complex->trans_complex Transmetalation (Ar2-B(OR)2 + Base) Problem: Slow for electron-deficient Ar2. Base can cause protodeboronation. re_start trans_complex->re_start Reductive Elimination Problem: Can be slow for hindered substrates, leading to side reactions. re_start->pd0 Ar1-Ar2 (Product) oa_start trans_start p1 Catalyst Deactivation (Formation of Pd Black) p2 Pyridine Inhibition (N-coordination to Pd)

Caption: Generalized Suzuki-Miyaura catalytic cycle highlighting key failure points.

General Starting Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point that can be optimized for specific substrates.[4][8]

Safety Note: Always conduct a thorough literature search for the specific reactivity and hazards of your substrates. All operations should be performed in a well-ventilated fume hood.

Materials:

  • Pyrrole/Pyridine Halide (1.0 equiv)

  • Pyridine/Pyrrole Boronic Acid or Ester (1.2–1.5 equiv)

  • Palladium Pre-catalyst (e.g., SPhos-Pd-G3, 1–3 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, to make a ~0.1 M solution)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid/ester, the base, and the palladium pre-catalyst.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent via syringe. If using a water co-solvent, ensure the water is also degassed.

  • Heating: Place the flask in a pre-heated oil bath at the desired temperature (a good starting point is 80–100 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under positive inert gas pressure) and analyzing by TLC, LC-MS, or GC-MS.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

By approaching troubleshooting systematically and understanding the function of each reaction component, you can efficiently optimize even the most challenging pyrrole-pyridine cross-coupling reactions.

References

  • D. S. Surry and S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angew. Chem. Int. Ed., 2008, 47, 6338-6361. [Link]

  • Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis, ACS Green Chemistry. [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions, MDPI. [Link]

  • C–N bond forming cross-coupling reactions: an overview, Royal Society of Chemistry. [Link]

  • From Established to Emerging: Evolution of Cross-Coupling Reactions, ACS Publications. [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems, Oreate AI Blog. [Link]

  • C-N bond forming cross-coupling reactions: an overview, Semantic Scholar. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS, NIH. [Link]

  • Buchwald–Hartwig amination, Wikipedia. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS, ACS Publications. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a, ResearchGate. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions, ResearchGate. [Link]

  • Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate, Royal Society of Chemistry. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters, NIH. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles, NIH. [Link]

  • Diagnosing issues with a failed Suzuki coupling?, Reddit. [Link]

  • Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity, NIH. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds, Organic Chemistry Portal. [Link]

  • How can I solve my problem with Suzuki coupling?, ResearchGate. [Link]

  • Greening cross coupling reactions by using sustainable solvents/bases blends, ACS Green Chemistry. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions, MDPI. [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry, ResearchGate. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies, MDPI. [Link]

  • Help needed with unreproducible Suzuki coupling, Reddit. [Link]

  • Mastering Suzuki-Miyaura Coupling with High-Purity Boronic Esters, LinkedIn. [Link]

  • A Bis(oxazolinyl)pyrrole as a New Monoanionic Tridentate Supporting Ligand: Synthesis of a Highly Active Palladium Catalyst for Suzuki-Type C−C Coupling, ACS Publications. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS, OSTI.GOV. [Link]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method, Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples, NROChemistry. [Link]

  • Steric Effects of β-Annulated Pyrroles Trigger the Formation of Ethynylene-Bridged Hexaphyrinogen versus Ethynylene-Cumulene-Linked Aromatic[21] π Hexaphyrin, PubMed. [Link]

  • Synthesis of Pyrrole-Annulated Heterocycles through Copper-Catalyzed Site-Selective Dehydrogenative Cross-Coupling, ResearchGate. [Link]

  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives, PubMed. [Link]

  • Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models, ACS Publications. [Link]

  • Pyrrolyl-radical-based di-/tri-functionalization of alkenes using sulfonyl pyrroles via radical/radical cross-coupling, Royal Society of Chemistry. [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters, Semantic Scholar. [Link]

  • Relative Humidity Modulates the Physicochemical Processing of Secondary Brown Carbon Formation from Nighttime Oxidation of Furan and Pyrrole, ResearchGate. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations, PubMed. [Link]

  • Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH), ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide, Yoneda Labs. [Link]

  • Cu-catalyzed tandem C-N bond formation for the synthesis of pyrroles and heteroarylpyrroles, PubMed. [Link]

Sources

Technical Support Center: Stability and Degradation of 3-(1H-pyrrol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(1H-pyrrol-3-yl)pyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this heterocyclic scaffold. We will explore its potential degradation pathways, offer troubleshooting for common experimental issues, and provide validated protocols for stability analysis.

Core Concepts: Understanding the Degradation Profile

This compound is a bicyclic aromatic compound featuring both an electron-rich pyrrole ring and an electron-deficient pyridine ring. This distinct electronic nature makes the molecule susceptible to specific degradation pathways. Understanding these vulnerabilities is the first step in designing robust experiments and ensuring the integrity of your results.

  • Oxidative Degradation : The pyrrole moiety is highly susceptible to oxidation due to its electron-rich character.[1] Atmospheric oxygen or residual oxidizing agents can initiate radical reactions or electrophilic attack, leading to ring-opening, hydroxylation, or polymerization, often indicated by sample discoloration.[1] Concurrently, the nitrogen atom on the pyridine ring can be oxidized by peracids or other strong oxidants to form the corresponding pyridine N-oxide.[2]

  • Photodegradation : Aromatic and heteroaromatic systems frequently exhibit photolability. Pyrrole-containing compounds can undergo both direct and indirect photodegradation, the latter being mediated by species like singlet oxygen.[3] For related pyrrolopyridine structures, photolability has been confirmed as a significant degradation route, potentially leading to ring cleavage and the formation of complex byproducts.[4]

  • Hydrolytic Degradation (pH-Dependent Stability) : The stability of this scaffold is highly dependent on pH. Studies on analogous pyrrolo[3,4-c]pyridine derivatives have shown them to be extremely unstable in alkaline conditions and labile in acidic environments, while remaining relatively stable in neutral media.[4]

    • Alkaline Hydrolysis : Under basic conditions, the pyrrole ring is particularly vulnerable. Deprotonation can increase its susceptibility to oxidative degradation or facilitate ring-opening reactions. For derivatives with imide structures, alkaline hydrolysis readily cleaves the C-N bond of the pyrrole ring.[5]

    • Acidic Hydrolysis : In acidic media, the pyridine nitrogen will be protonated, which can alter the electronic properties of the entire molecule and potentially catalyze hydrolytic cleavage, albeit often at a slower rate than in alkaline conditions.[4]

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary stress factors and the classes of degradation products that can arise from this compound.

Parent This compound Oxidation Oxidative Stress (e.g., H₂O₂, atmospheric O₂) Parent->Oxidation Oxidation Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Photolysis Hydrolysis Hydrolytic Stress (Acidic/Alkaline pH) Parent->Hydrolysis Hydrolysis Ox_Products Pyrrole Ring Opening Polymerization Pyridine N-Oxide Oxidation->Ox_Products Photo_Products Isomers Ring Cleavage Products Photolysis->Photo_Products Hydro_Products Ring Cleavage Products Hydrolysis->Hydro_Products

Caption: Major degradation pathways for this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling, storage, and analysis of this compound and its derivatives.

Question 1: My sample of this compound, either in solid form or in solution, has turned yellow/brown upon storage. What is causing this?

Answer: This is a classic sign of oxidative degradation and/or polymerization, a known issue with electron-rich pyrrole compounds.[1]

  • Causality : The pyrrole ring is easily attacked by atmospheric oxygen, which can initiate a cascade of reactions leading to the formation of highly colored oligomeric or polymeric byproducts. This process can be accelerated by exposure to light and elevated temperatures.

  • Immediate Actions :

    • Inert Atmosphere : Immediately move the compound to an inert environment, such as a glovebox or a desiccator flushed with nitrogen or argon.[1]

    • Solvent Degassing : If your compound is in solution, the solvent must be deoxygenated. This can be achieved by sparging with an inert gas for 15-20 minutes or through several freeze-pump-thaw cycles.

    • Light Protection : Store the material in an amber vial or wrap the container with aluminum foil to prevent further photo-initiation.[1]

  • Long-Term Prevention :

    • Storage : For long-term stability, store the solid compound under an inert atmosphere at -20°C.

    • Solution Preparation : Always use freshly deoxygenated solvents to prepare solutions and use them as quickly as possible. For solutions that must be stored, headspace the vial with inert gas and store it cold and protected from light.

Question 2: I'm running an HPLC analysis of my compound after storage and see several new, smaller peaks that weren't there initially. What are they?

Answer: The appearance of new peaks is indicative of degradation. The identity of these peaks depends on the storage conditions (solvent, temperature, light exposure, pH).

  • Causality : Based on forced degradation studies of related structures, these new peaks are likely hydrolysis, oxidative, or photolytic products.[4] For example, if the sample was stored in a non-buffered aqueous solution, you may be observing products of acid or base-catalyzed hydrolysis.

  • Troubleshooting Steps :

    • Analyze Sample History : Correlate the appearance of the peaks with the sample's storage and handling history. Was it exposed to light? Was the pH of the solution acidic or basic?

    • Peak Identification : The most effective way to identify these unknown peaks is by using LC-MS/MS. By comparing the mass-to-charge ratio (m/z) of the new peaks to the parent compound, you can deduce the chemical transformation (e.g., an increase of 16 amu suggests oxidation).[6]

    • Conduct a Forced Degradation Study : To proactively identify potential degradants, perform a forced degradation study as outlined in Section 3. This will help you create a "fingerprint" of degradation products under various stress conditions, aiding in the identification of impurities in future batches.[7][8]

Question 3: My experimental results (e.g., in a biological assay) are inconsistent. Could this be related to compound stability?

Answer: Absolutely. Compound instability is a major source of experimental irreproducibility.

  • Causality : If this compound degrades in your assay medium, two problems arise:

    • The concentration of the active parent compound decreases over the course of the experiment, leading to an underestimation of its potency.

    • The newly formed degradation products could have their own biological activity (either synergistic or antagonistic) or they might interfere with the assay's detection method, leading to unpredictable results.

  • Validation & Prevention :

    • Assess Stability in Media : Before conducting extensive experiments, incubate the compound in your assay buffer/media under the exact experimental conditions (temperature, duration) but without cells or other reagents. Analyze the sample by HPLC at time zero and at the end of the incubation period to quantify the extent of degradation.

    • Use Fresh Solutions : Always prepare solutions of the compound immediately before use from a solid sample that has been stored correctly.

    • Re-analyze Purity : For critical experiments, it is best practice to re-confirm the purity and concentration of the dosing solution by HPLC immediately before it is used.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential for elucidating degradation pathways and developing stability-indicating analytical methods.[7][9] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized.[7]

Stress ConditionReagent/SetupTypical ConditionsRationale & Causality
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)60°C for 24-48 hoursTo identify acid-labile sites. Protonation of the pyridine nitrogen can induce electronic changes, potentially leading to ring cleavage.[4][10]
Alkaline Hydrolysis 0.1 M Sodium Hydroxide (NaOH)Room Temperature for 2-8 hoursTo identify base-labile sites. The pyrrole ring is particularly sensitive to alkaline conditions, which can lead to rapid degradation.[4][5]
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room Temperature for 24 hoursTo simulate oxidative stress. This will likely generate N-oxides on the pyridine ring and oxidative cleavage products of the pyrrole ring.[2][4]
Thermal Stress Solid sample in oven80°C for 72 hoursTo assess the intrinsic thermal stability of the molecule in the solid state.
Photostability Solution in quartz cuvetteICH Q1B Photostability Chamber (Exposure to >1.2 million lux hours and >200 watt hours/m²)To determine light sensitivity. This is a critical test for pyrrole-containing compounds, which are often photolabile.[3][4]
Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.

  • Column Selection : Start with a robust reversed-phase column, such as a C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase :

    • A : 10 mM Ammonium Acetate in Water, pH adjusted to 6.5.

    • B : Acetonitrile or Methanol.

    • Rationale: A neutral pH buffer is chosen as a starting point because related pyrrolopyridine structures show maximal stability under these conditions.[4]

  • Gradient Elution : Develop a gradient elution method to ensure separation of the parent peak from more polar and less polar degradation products. A typical starting gradient might be 5% to 95% B over 20 minutes.

  • Detection : Use a PDA (Photodiode Array) detector to monitor at multiple wavelengths (e.g., 254 nm and the λmax of the parent compound). The PDA detector is crucial as it allows for peak purity analysis, ensuring that the parent peak is not co-eluting with any degradants.

  • Method Validation : Inject a mixture of all stressed samples (from Protocol 1). The method is considered "stability-indicating" if the parent peak is baseline-resolved from all degradation product peaks and there is no interference at the retention time of the parent compound.

Workflow for Degradation Analysis

Start Prepare Stressed Samples (Forced Degradation) HPLC Analyze via Stability-Indicating HPLC-PDA Method Start->HPLC Check Are Degradant Peaks Separated from Parent? HPLC->Check LCMS Identify Degradant Structure via LC-MS/MS Check->LCMS Yes Optimize Optimize HPLC Method (Gradient, pH, Column) Check->Optimize No Elucidate Elucidate Degradation Pathways LCMS->Elucidate End Validated Method & Stability Profile Elucidate->End Optimize->HPLC

Caption: Workflow for identifying degradation products and validating methods.

References

  • Zaczyńska, E., Sapa, J., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

  • McNeill, K. (2019). Exploring the photodegradation of pyrroles. Environmental Science & Technology. [Link]

  • Fetzner, S. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). [Link]

  • Fetzner, S. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. The Biochemical journal, 130(4), 879–893. [Link]

  • Zaczyńska, E., et al. (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC critical reviews in environmental control. [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]

  • ResearchGate. (n.d.). Photocatalytic Degradation of Organic Pollutant with Polypyrrole Nanostructures under UV and Visible light. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Fetzner, S. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC - NIH. [Link]

  • Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. PMC - NIH. [Link]

  • Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. [Link]

  • Jagschies, G., & Lindskog, E. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Machado, A. E. H., & Trossini, G. H. G. (2023). Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review. MDPI. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

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Technical Support Center: Pyrrole N-Alkylation in 3-(1H-pyrrol-3-yl)pyridine Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(1H-pyrrol-3-yl)pyridine and related compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address a common and critical challenge in this area of synthesis: the prevention of undesired N-alkylation of the pyrrole ring. Our goal is to equip you with the knowledge and practical strategies to enhance reaction selectivity, improve yields, and ensure the integrity of your target molecules.

Introduction to the Challenge: The Ambident Nucleophilicity of the Pyrrole Ring

The pyrrole moiety in this compound presents a significant synthetic hurdle due to its ambident nucleophilic character. The nitrogen atom's lone pair of electrons is involved in the aromatic sextet, rendering the pyrrole ring electron-rich and susceptible to electrophilic attack. While this aromaticity contributes to the molecule's stability, the N-H proton is moderately acidic (pKa ≈ 17.5), allowing for deprotonation by a base to form the pyrrolide anion.[1][2][3] This anion is a potent nucleophile with reactivity at both the nitrogen and carbon atoms. Undesired N-alkylation not only consumes starting material but also leads to impurities that can be difficult to separate from the desired C-alkylated product. This guide will explore the mechanistic underpinnings of this reactivity and provide robust solutions to control it.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of probable causes and actionable solutions.

Issue 1: My primary reaction product is the N-alkylated derivative of this compound instead of the desired C-alkylated isomer.

  • Probable Cause: Direct alkylation of the unprotected pyrrole nitrogen is occurring. The reaction conditions likely favor N-alkylation over C-alkylation. This is particularly common when using strong bases that fully deprotonate the pyrrole, creating a "free" pyrrolide anion. The nature of the counter-ion and the solvent system also plays a crucial role; more ionic nitrogen-metal bonds (e.g., with Na+, K+) in polar, solvating solvents tend to favor N-alkylation.[1]

  • Solutions:

    • Employ a Nitrogen Protecting Group: This is the most effective and widely used strategy. By masking the N-H proton, you eliminate the possibility of N-alkylation. The choice of protecting group is critical and depends on the downstream reaction conditions. See the "Protecting Group Selection Guide" below for a detailed comparison.

    • Modify Reaction Conditions (Without Protecting Groups):

      • Base Selection: Avoid strong bases like sodium hydride or butyllithium if possible. A weaker base may not fully deprotonate the pyrrole, reducing the concentration of the highly reactive pyrrolide anion.

      • Solvent Choice: In some cases, less polar, non-coordinating solvents can favor C-alkylation.

      • Steric Hindrance: If your reaction allows, introducing a bulky substituent on the pyridine ring or the electrophile can sterically disfavor attack at the nitrogen.[4][5][6][7][8]

Issue 2: I've used a tosyl (Ts) protecting group, but I'm getting low yields or decomposition during a subsequent acidic reaction step.

  • Probable Cause: The tosyl group, while effective at preventing N-alkylation, is an electron-withdrawing group that deactivates the pyrrole ring towards some electrophilic substitutions.[9][10] More critically, the N-tosyl group can be cleaved under strongly acidic conditions, liberating the free pyrrole which is prone to acid-catalyzed polymerization, leading to the formation of dark, insoluble materials.[11]

  • Solutions:

    • Avoid Strong Acids: If your synthetic route permits, use milder acidic conditions or avoid strong protic acids altogether.[11]

    • Change Protecting Group: Switch to a more acid-stable protecting group if strong acidity is unavoidable. Alternatively, if the subsequent step is basic, the tosyl group is generally more stable under these conditions, although strong bases at elevated temperatures can cause hydrolysis.[11]

    • Reaction Monitoring: Carefully monitor the reaction using TLC or HPLC to detect the formation of free pyrrole (a more polar spot) which indicates cleavage of the tosyl group.[11]

Issue 3: My SEM-protected pyrrole is leading to a complex mixture of byproducts during the deprotection step.

  • Probable Cause: The deprotection of the [2-(trimethylsilyl)ethoxy]methyl (SEM) group, while often mild, can be challenging.[12][13] Acidic conditions for SEM removal can release formaldehyde, which can then participate in side reactions, such as electrophilic aromatic substitution on your target molecule, leading to unexpected products like tricyclic derivatives.[12]

  • Solutions:

    • Optimize Deprotection Conditions:

      • Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) is a common reagent for SEM deprotection. Ensure anhydrous conditions to prevent side reactions.

      • Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) can be effective but can also promote side reactions.[12] Using it at low temperatures (e.g., 0 °C) may improve selectivity.[14]

      • Magnesium Bromide: A very mild and selective method using magnesium bromide has been reported and may be suitable for sensitive substrates.[15]

    • Scavengers: The inclusion of a scavenger for formaldehyde, such as a thiol, may help to minimize side reactions.

    • Alternative Protecting Groups: If SEM deprotection proves consistently problematic, consider a different protecting group that is removed under orthogonal conditions.

Protecting Group Selection Guide

The choice of a nitrogen protecting group is paramount for successfully preventing N-alkylation. Below is a comparative guide to the most commonly used groups for pyrroles.

Protecting GroupAbbreviationKey AdvantagesKey DisadvantagesCommon Deprotection Conditions
tert-ButoxycarbonylBocEasily introduced. Can be removed under moderately acidic conditions.Unstable to strong acids. May not be suitable for reactions requiring acidic catalysis.TFA in CH₂Cl₂; HCl in dioxane; Oxalyl chloride in methanol.[16][17][18]
p-ToluenesulfonylTsRobust and electron-withdrawing, deactivating the pyrrole ring. Stable to many reaction conditions.Removal often requires harsh conditions (strong acid or base, or reduction).[11][19]NaOH in MeOH/H₂O; Mg in MeOH; Na/naphthalene.[10][19]
[2-(Trimethylsilyl)ethoxy]methylSEMCan be removed under very mild, neutral conditions.Deprotection can sometimes be sluggish or lead to side reactions.[12][13][20]TBAF in THF; BF₃·OEt₂ in CH₂Cl₂; MgBr₂.[12][14][15]

Decision Workflow for Protecting Group Selection

G start Start: Need to prevent N-alkylation q1 Are subsequent reaction steps acidic? start->q1 boc Consider Boc Group q1->boc No / Mild Acid ts Consider Tosyl (Ts) Group q1->ts Yes (Strong Acid) q2 Are subsequent steps basic or reductive? q3 Is mild, non-acidic/non-basic deprotection required? q2->q3 No q2->ts Yes sem Consider SEM Group q3->sem Yes boc->q2

Caption: Decision tree for selecting a pyrrole N-protecting group.

Frequently Asked Questions (FAQs)

Q1: Why is the pyrrole nitrogen acidic enough to be deprotonated?

A1: The N-H proton of pyrrole has a pKa of about 17.5.[1][2] While this is only weakly acidic, it is significantly more acidic than that of a typical secondary amine (pKa ≈ 35-40). This increased acidity is due to the stability of the resulting conjugate base, the pyrrolide anion. In the pyrrolide anion, the negative charge is delocalized over the five-membered aromatic ring, which provides substantial resonance stabilization.

Q2: What is the mechanistic difference between N- and C-alkylation of the pyrrolide anion?

A2: The pyrrolide anion is an ambident nucleophile. N-alkylation is often the kinetically favored pathway, especially with smaller electrophiles and under conditions that favor a "free" anion (polar solvents, alkali metal counter-ions). C-alkylation, which typically occurs at the C2 position, can be favored under conditions of thermodynamic control or when steric hindrance at the nitrogen atom is significant. The choice of counter-ion, solvent, and the nature of the electrophile all influence the N/C alkylation ratio.

Q3: Can I avoid using a protecting group altogether?

A3: While it is sometimes possible, it is often challenging and can lead to lower yields and difficult purifications. Success without a protecting group typically relies on carefully optimized conditions, such as using sterically hindered reagents or specific solvent systems that disfavor N-alkylation.[5][6] For most multi-step syntheses where high yields and clean reactions are critical, employing a protecting group is the more reliable strategy.

Q4: My reaction mixture turns dark when I use an unprotected pyrrole in the presence of acid. What is happening?

A4: Unprotected pyrrole is highly susceptible to acid-catalyzed polymerization.[11] Even trace amounts of acid can protonate the pyrrole ring, leading to a loss of aromaticity and initiating a chain reaction where pyrrole units polymerize to form dark, often insoluble, "pyrrole black" or related polymeric materials. This is a common failure mode in reactions involving unprotected pyrroles under acidic conditions.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes a general procedure for the protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as triethylamine (TEA, 1.2 equivalents) or 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution.[21]

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product (tert-butyl 3-(pyridin-3-yl)-1H-pyrrole-1-carboxylate) by column chromatography on silica gel.

Protocol 2: Deprotection of N-Boc Group with TFA

This protocol outlines the removal of the Boc group under standard acidic conditions.

  • Dissolution: Dissolve the N-Boc protected pyrrole (1 equivalent) in dichloromethane (DCM).

  • Addition of Acid: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.

  • Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected product.

Protocol 3: N-Tosyl Protection of this compound

This protocol details the protection of the pyrrole nitrogen with a p-toluenesulfonyl (Ts) group.

  • Deprotonation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen). Cool to 0 °C. Add a solution of this compound (1 equivalent) in anhydrous THF dropwise.[9][10]

  • Reaction with Tosyl Chloride: Stir the mixture at room temperature for 30 minutes. Then, add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in anhydrous THF. Continue stirring at room temperature for 3-5 hours.[9][10]

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography.

Protocol 4: Deprotection of N-Tosyl Group with NaOH

This protocol describes the removal of the tosyl group via basic hydrolysis.

  • Reaction Setup: Dissolve the N-tosyl protected pyrrole (1 equivalent) in a mixture of methanol and water (e.g., 9:1).[19]

  • Addition of Base: Add sodium hydroxide (NaOH, 3-5 equivalents).

  • Heating: Heat the reaction mixture to reflux and stir overnight, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate to obtain the deprotected pyrrole.

Visualizing Reaction Pathways

N-Alkylation vs. C-Alkylation

G cluster_0 Reaction Pathway Pyrrole This compound Anion Pyrrolide Anion Pyrrole->Anion + Base N_Product N-Alkylated Product (Undesired) Anion->N_Product + R-X (Kinetic Pathway) C_Product C-Alkylated Product (Desired) Anion->C_Product + R-X (Thermodynamic Pathway)

Caption: Competing N- and C-alkylation pathways of the pyrrolide anion.

References

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  • Pyrrole Protection | Request PDF . Source: ResearchGate. [Link]

  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties - ResearchGate . Source: ResearchGate. [Link]

  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties . Source: Canadian Journal of Chemistry. [Link]

  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties - Canadian Science Publishing . Source: Canadian Science Publishing. [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(tr . Source: The Journal of Organic Chemistry. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - MDPI . Source: MDPI. [Link]

  • SEM-deprotection of pyrrole 10a | Download Scientific Diagram - ResearchGate . Source: ResearchGate. [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC - NIH . Source: National Institutes of Health. [Link]

  • What is the pKaH of pyrrole? - Chemistry Stack Exchange . Source: Chemistry Stack Exchange. [Link]

  • What is the pKa of pyrrole, and how does its aromaticity contribute to its acidity? - Proprep . Source: Proprep. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH . Source: National Institutes of Health. [Link]

  • Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide . Source: The Journal of Organic Chemistry. [Link]

  • If Pyrrole is weakly basic then why is the pKA large? : r/chemhelp - Reddit . Source: Reddit. [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy | The Journal of Organic Chemistry - ACS Publications . Source: ACS Publications. [Link]

  • Synthesis and characterization of N-t-BOC protected pyrrole-sulfur oligomers and polymers - Research portal Eindhoven University of Technology . Source: Eindhoven University of Technology Research Portal. [Link]

  • Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed . Source: PubMed. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing . Source: Royal Society of Chemistry. [Link]

  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups | The Journal of Organic Chemistry - ACS Publications . Source: ACS Publications. [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . Source: ACS GCI Pharmaceutical Roundtable. [Link]

  • Pyrrole N–H Anion Complexes - PMC - NIH . Source: National Institutes of Health. [Link]

  • Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) . Source: Royal Society of Chemistry. [Link]

  • Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)... | Download Scientific Diagram - ResearchGate . Source: ResearchGate. [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry - ACS Publications . Source: ACS Publications. [Link]

  • Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC - NIH . Source: National Institutes of Health. [Link]

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  • Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization | Request PDF - ResearchGate . Source: ResearchGate. [Link]

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column chromatography purification of 3-(1H-pyrrol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Column Chromatography Purification of 3-(1H-pyrrol-3-yl)pyridine

Welcome to the technical support center for the purification of polar heterocyclic compounds. This guide is specifically tailored to address the challenges associated with the . As a molecule possessing both a basic pyridine ring and a polar pyrrole moiety, its purification on standard silica gel presents a unique set of obstacles that can be overcome with a systematic and informed approach. This document provides in-depth, experience-driven answers to common issues, moving beyond simple instructions to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound?

A1: Due to the polar nature of this compound, a relatively polar solvent system is required. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Begin by testing a 95:5 DCM/MeOH mixture. If the compound's Retention Factor (Rf) is too low (i.e., it doesn't move far from the baseline), incrementally increase the methanol percentage. Because the pyridine nitrogen is basic, you will likely observe significant streaking on the TLC plate. To counteract this, add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or a 10% solution of ammonium hydroxide in methanol, to your eluent.[1][2]

Q2: My crude product is a sticky oil that won't dissolve in my starting eluent. How should I load it onto the column?

A2: This is a common issue when the optimal eluent for separation is not a good solvent for the crude material. The best solution is dry loading . Avoid dissolving your sample in a strong, highly polar solvent and loading it directly, as this will severely compromise your separation. Instead, dissolve your crude mixture in a minimal amount of a suitable solvent (like DCM or methanol), add a portion of dry silica gel (approximately 10-20 times the mass of your sample), and then remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder.[3] This powder can then be carefully added to the top of your packed column.

Q3: Is silica gel the only option for the stationary phase?

A3: While silica gel is most common, it is not the only option. Given the basicity of this compound, which can lead to strong, sometimes irreversible, binding to the acidic silanol groups of silica, other stationary phases can be advantageous.[1] Consider using:

  • Neutral or Basic Alumina: Alumina is a good alternative for purifying basic compounds, as it minimizes the acid-base interactions that cause streaking and potential degradation.[1][4]

  • Deactivated Silica Gel: You can reduce the acidity of standard silica gel by pre-treating it. This can be done by washing the silica with a solvent mixture containing triethylamine before packing the column.[5]

  • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase (like water/acetonitrile or water/methanol), can be an effective alternative.[6]

Troubleshooting Guide: Specific Issues & Solutions

Problem 1: Severe Streaking/Tailing of the Compound Spot on TLC and Broad Peaks During Column Elution.

Question: I've found a solvent system that moves my compound to a reasonable Rf, but the spot is a long streak, not a tight circle. When I run the column, the product elutes over many fractions with no clear separation from impurities. Why is this happening and how do I fix it?

Answer:

  • Causality: This is the classic signature of an undesirable interaction between a basic compound and the acidic stationary phase. The silanol groups (Si-OH) on the surface of silica gel are weakly acidic (pKa ≈ 4.5) and can protonate the basic nitrogen atom of the pyridine ring. This creates a charged species that binds very strongly to the polar silica surface. The continuous, slow equilibrium between the neutral and protonated forms as the solvent flows by results in the compound "dragging" or "tailing" down the column instead of moving in a compact band.[1]

  • Solution Workflow:

    • Introduce a Basic Modifier: The most effective solution is to add a competitive base to your eluent. This base will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound.

      • Protocol: Add 0.5% to 1% triethylamine (TEA) to your chosen eluent (e.g., 95:4.5:0.5 DCM/MeOH/TEA). Re-run the TLC; you should observe a significantly more compact spot. Use this modified eluent for your column.[1][4]

      • Alternative: A solution of 10% concentrated ammonium hydroxide in methanol can also be used as the polar component of your mobile phase.[2]

    • Switch to a Different Stationary Phase: If streaking persists even with a basic modifier, or if you suspect your compound is degrading, switch to a less acidic stationary phase like neutral or basic alumina.[1] Remember to re-develop your TLC solvent system on alumina plates first, as the separation characteristics will differ from silica.

Problem 2: The Compound Will Not Elute from the Column (Rf = 0).

Question: I've tried several solvent systems, including 100% ethyl acetate, and my compound remains at the baseline of the TLC plate. What should I do?

Answer:

  • Causality: this compound is a highly polar molecule due to its two nitrogen-containing aromatic rings capable of hydrogen bonding. If your eluent is not polar enough, it cannot effectively compete with the silica gel for your compound. The compound will remain strongly adsorbed to the stationary phase and will not move.[1][7]

  • Solution Workflow:

    • Drastically Increase Solvent Polarity: You need to switch to a more polar solvent system. Ethyl acetate/hexane systems are often insufficient for such polar heterocycles.

      • Recommended Systems: Test mixtures of Dichloromethane (DCM) and Methanol (MeOH). Start with 5% MeOH in DCM and increase to 10%, 15%, or even 20% if necessary.[2] Methanol is a very polar solvent that is highly effective at eluting polar compounds from silica.

    • Employ a Gradient Elution: It is unlikely that one single solvent mixture (an "isocratic" elution) will be optimal. A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often more effective.

      • Protocol: Start the column with a less polar solvent system that elutes non-polar impurities (e.g., 100% DCM or 2% MeOH in DCM). Gradually increase the percentage of methanol throughout the run to elute your more polar product. This sharpens the elution band and improves separation from both less polar and more polar impurities.

Problem 3: Low Mass Recovery or Suspected Decomposition.

Question: After running my column, the total mass of all my fractions is significantly lower than the amount of crude material I loaded. How can I tell if my compound is decomposing and how can I prevent this?

Answer:

  • Causality: Low recovery can be due to irreversible adsorption to the silica (as discussed in Problem 1) or chemical decomposition on the acidic silica surface.[5] Some complex organic molecules are sensitive to prolonged exposure to acid.

  • Solution Workflow:

    • Perform a Silica Gel Stability Test: Before running a large-scale column, test your compound's stability directly.

      • Protocol: Dissolve a small amount of your crude material in a solvent and spot it on a TLC plate. Let the plate sit for 1-2 hours at room temperature. Then, develop the plate in an appropriate solvent system. If you see new spots or significant smearing from the baseline that wasn't present initially, your compound is likely unstable on silica.[5]

    • Deactivate the Silica: If mild instability is detected, you can run the column quickly ("flash" chromatography) and use an eluent containing a basic modifier like triethylamine to minimize contact time with acidic sites.[5]

    • Use an Alternative Stationary Phase: For compounds that show significant degradation, avoiding silica gel altogether is the best strategy. Use neutral alumina or consider reversed-phase chromatography.[1]

    • Check for Dilute Fractions: It's also possible your compound did elute but the peaks were so broad that the concentration in many fractions is below the detection limit of your TLC visualization method.[5] Try combining and concentrating a large range of fractions where you expect your compound to be and re-running a TLC on the concentrated sample.

Data & Protocols

Table 1: Recommended TLC Solvent Systems for Screening
System IDNon-Polar SolventPolar SolventModifier (optional)Typical Ratio (v/v/v)Application Notes
ADichloromethaneMethanol-95:5Good starting point for polar compounds.[2]
BDichloromethaneMethanolTriethylamine95:5:0.5Recommended for reducing peak tailing of basic compounds.[1]
CDichloromethane10% NH4OH in MeOH-90:10A strong basic modifier system for stubborn streaking.[2]
DEthyl AcetateHexaneTriethylamine80:20:0.5A less polar option if DCM/MeOH is too strong.
Protocol 1: Step-by-Step Dry Loading of the Sample
  • Dissolution: Dissolve the crude this compound sample (e.g., 500 mg) in a minimal volume of a volatile solvent in which it is soluble (e.g., 5-10 mL of methanol or dichloromethane) in a round-bottom flask.

  • Adsorption: To the solution, add silica gel (230-400 mesh). A good starting point is 10-20 times the mass of your crude sample (e.g., 5-10 g of silica).

  • Mixing: Swirl the flask to ensure the entire silica mass is suspended in the solution, creating a uniform slurry.

  • Evaporation: Gently remove the solvent using a rotary evaporator. Continue until the silica is completely dry and becomes a free-flowing powder. If it remains oily or clumpy, more silica should be added and the process repeated.[3]

  • Loading: Carefully pour the dry, sample-impregnated silica powder onto the top of the prepared column bed. Gently tap the side of the column to settle the powder into a flat, even layer.

  • Finishing: Carefully add a thin (≈1 cm) layer of sand on top of the sample layer to prevent it from being disturbed when adding the eluent.[3]

Visualization of Workflows

Diagram 1: Troubleshooting Logic for Poor Separation

G A Crude Sample B TLC Solvent System Screening A->B C Prepare Column (Slurry Pack) B->C D Load Sample (Wet or Dry Loading) C->D E Elute Column (Isocratic or Gradient) D->E F Collect Fractions Sequentially E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure this compound I->J

Sources

Technical Support Center: Recrystallization of 3-(1H-pyrrol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-(1H-pyrrol-3-yl)pyridine is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] Achieving high purity of this intermediate is paramount, as even minor impurities can compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and essential technique for purifying solid organic compounds like this compound, ensuring it meets the stringent quality standards required for downstream applications. This guide provides a comprehensive technical resource for researchers, scientists, and process chemists to effectively perform and troubleshoot the recrystallization of this compound.

Section 1: Foundational Knowledge (FAQs)

This section addresses common preliminary questions regarding the material properties and the principles of its recrystallization.

Q1: What is recrystallization and why is it essential for this compound?

A1: Recrystallization is a purification technique that involves dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution in a purer form, while the impurities remain dissolved.[2] For this compound, which is often a light yellow solid[3] with purities around 96% from commercial suppliers, this process is crucial to remove residual starting materials, catalysts, and side-products from its synthesis.

Q2: What key physicochemical properties of this compound are important for recrystallization?

A2: Understanding the compound's properties is the first step in designing a robust recrystallization protocol. The key parameters are summarized below. The dual nature of the molecule—containing both a basic pyridine ring and a weakly acidic pyrrole N-H—influences its solubility profile.

PropertyValue / ObservationSignificance for Recrystallization
Molecular Formula C₉H₈N₂Indicates a relatively small, rigid aromatic structure.
Molecular Weight 144.18 g/mol [3]Used for calculating molar quantities and theoretical yield.
Physical Form Light yellow solid[3]Confirms that recrystallization is an appropriate purification method.
Melting Point (m.p.) Not available in published literature.[4]This is a critical parameter to determine experimentally. Knowing the melting point helps prevent "oiling out," which occurs if the solid melts in the hot solvent instead of dissolving. The solvent's boiling point should ideally be lower than the compound's melting point.
Solubility Profile The pyridine moiety confers polarity and miscibility with polar solvents like water and alcohols.[5][6] The pyrrole ring is less polar. The molecule is expected to be soluble in polar organic solvents (e.g., ethanol, isopropanol, ethyl acetate) and have limited solubility in non-polar solvents (e.g., hexanes, toluene).The goal is to find a solvent where the compound is highly soluble when hot and poorly soluble when cold. This differential solubility is the driving force of recrystallization.

Q3: How do I select the best recrystallization solvent?

A3: The ideal solvent should:

  • Completely dissolve the compound when hot (near the solvent's boiling point).

  • Poorly dissolve the compound when cold (at room temperature or in an ice bath).

  • Either not dissolve impurities at all or keep them fully dissolved even when the solution is cold.

  • Be chemically inert, not reacting with the compound.

  • Have a boiling point below the melting point of the compound to prevent oiling out.

  • Be volatile enough to be easily removed from the purified crystals.

Recommended Starting Solvents for Screening:

  • Alcohols: Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH)

  • Esters: Ethyl acetate (EtOAc)

  • Ketones: Acetone

  • Mixed Solvent Systems: Toluene/Heptane, EtOAc/Hexanes, IPA/Water. A mixed system is useful when no single solvent has the ideal solubility profile.

Q4: What are the likely impurities in my crude this compound?

A4: Impurities are typically related to the synthetic route used. Common classes include:

  • Unreacted Starting Materials: Such as precursors to the pyrrole or pyridine rings.

  • Catalysts: If transition metals like palladium were used in a cross-coupling synthesis.

  • Side-Products: Isomers or products of over-reaction.

  • Degradation Products: Nitrogen-containing heterocycles can be sensitive to strong acids, bases, or high temperatures.

  • Residual Solvents: Solvents used in the preceding reaction or workup.

Section 2: Detailed Experimental Protocol

This section provides a step-by-step methodology for the recrystallization of this compound. The process is also visualized in the workflow diagram below.

Recrystallization_Workflow Crude 1. Start: Crude Solid Dissolve 2. Dissolution: Add min. hot solvent to dissolve solid Crude->Dissolve HotFilter 3. Hot Filtration (Optional): Remove insoluble impurities Dissolve->HotFilter if solids remain Cool 4. Crystallization: Slow cool to RT, then ice bath Dissolve->Cool if solution is clear HotFilter->Cool Collect 5. Collection: Vacuum filter crystals Cool->Collect Wash 6. Washing: Rinse with cold solvent Collect->Wash Dry 7. Drying: Dry under vacuum to constant weight Wash->Dry Pure Result: Pure Crystals Dry->Pure

Caption: General workflow for the recrystallization of this compound.

Step-by-Step Methodology:

  • Solvent Selection (Small-Scale Test):

    • Place ~20-30 mg of your crude material into a small test tube.

    • Add a potential solvent (e.g., isopropanol) dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable as it will lead to poor recovery.

    • If it is insoluble or sparingly soluble, heat the test tube gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid just dissolves.

    • Allow the solution to cool to room temperature, then place it in an ice-water bath for 15-20 minutes.

    • Self-Validation: A good solvent will produce a significant amount of crystalline precipitate upon cooling. If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal. If the compound "oils out," consider a different solvent or a solvent mixture.

  • Dissolution (Scale-Up):

    • Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

    • Add a magnetic stir bar and a minimum amount of the chosen solvent.

    • Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at or near the boiling point. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery yield. An excess of solvent will keep more of your product dissolved even after cooling.

  • Decolorization & Hot Filtration (If Necessary):

    • If the hot solution is intensely colored, and you suspect colored impurities, allow it to cool slightly and add a small amount of activated carbon (charcoal). Re-heat to boiling for a few minutes.

    • This step is often essential for nitrogen-containing heterocycles which can form colored byproducts.

    • If there are insoluble impurities (including the charcoal), perform a hot filtration. Pre-heat a funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the solids. Causality: Pre-heating prevents the desired compound from crystallizing prematurely on the cold funnel or filter paper, which would decrease the yield.

  • Crystallization:

    • Cover the flask containing the clear, hot solution with a watch glass or loose cap.

    • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities. Rapid cooling (plunging directly into an ice bath) can trap impurities within a rapidly formed, less-ordered crystal structure.

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Crystal Collection and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

    • Wash the crystals with a small amount of fresh, ice-cold solvent to rinse away any remaining dissolved impurities. Causality: Using cold solvent for washing is crucial to avoid re-dissolving your purified product.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them.

    • Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of this compound.

Troubleshooting_Tree Problem Problem Encountered NoCrystals No Crystals Form Problem->NoCrystals OilingOut Product 'Oils Out' Problem->OilingOut LowYield Low Recovery Yield Problem->LowYield Impure Crystals are Impure/Colored Problem->Impure Sol1 Too dilute? Evaporate some solvent. NoCrystals->Sol1 Sol2 Supersaturated? Scratch flask or add seed crystal. NoCrystals->Sol2 Sol3 Wrong solvent? Re-screen solvents. NoCrystals->Sol3 OilingOut->Sol3 Sol4 M.p. < B.p. of solvent? Choose lower-boiling solvent. OilingOut->Sol4 Sol5 Too concentrated? Add more hot solvent. OilingOut->Sol5 Sol6 Too much solvent used? Concentrate mother liquor. LowYield->Sol6 Sol7 Cooled too quickly? Ensure slow cooling next time. LowYield->Sol7 Sol8 Premature crystallization? Ensure hot filtration setup is pre-heated. LowYield->Sol8 Sol9 Insoluble impurities? Perform hot filtration. Impure->Sol9 Sol10 Colored impurities? Use activated carbon. Impure->Sol10 Sol11 Cooled too fast? Recrystallize with slower cooling. Impure->Sol11

Caption: Decision tree for troubleshooting common recrystallization issues.

Q: My compound will not dissolve, even near the solvent's boiling point. A: The solvent is not suitable. You need a more polar solvent or a solvent mixture. If using a mixed solvent system (e.g., ethanol/water), you may have too much of the "anti-solvent" (water) present. Try a different solvent from the screening list.

Q: I've cooled the solution, but no crystals have formed. A: This is a classic case of supersaturation.

  • Induce Crystallization: Try scratching the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.

  • Concentrate: You may have used too much solvent. Gently heat the solution to boil off some of the solvent and try cooling again.

  • Add an Anti-Solvent: If your compound is dissolved in a good solvent (e.g., ethanol), you can slowly add a miscible "anti-solvent" in which it is insoluble (e.g., water) dropwise until the solution becomes cloudy (the cloud point), then gently warm until it is clear again before slow cooling.

Q: My product separated as an oily liquid instead of solid crystals. A: This phenomenon, known as "oiling out," occurs when the dissolved solid's melting point is lower than the temperature of the solution.

  • Lower the Temperature: Re-heat the solution until the oil redissolves. Allow it to cool more slowly and at a lower temperature.

  • Change Solvents: The boiling point of your solvent is likely too high. Select a solvent with a lower boiling point.

  • Increase Solvent Volume: The concentration of the solute might be too high. Add more hot solvent to the mixture to ensure the saturation point is reached at a lower temperature.

Q: My final product is still colored or appears impure. A:

  • Insoluble Impurities: If you did not perform a hot filtration, insoluble impurities may be contaminating your product. Re-dissolve and perform this step.

  • Soluble Colored Impurities: The impurity is soluble in the recrystallization solvent. Re-dissolve the material, treat with activated carbon, perform a hot filtration, and recrystallize again.

  • Trapped Impurities: The cooling process may have been too rapid. A second, slower recrystallization will almost always result in higher purity.

Q: My recovery yield is very low. A:

  • Excess Solvent: This is the most common cause. You likely used too much solvent to dissolve the crude material. You can try to recover more product by evaporating some of the solvent from the mother liquor (the liquid left after filtration) and cooling it again for a second crop of crystals.

  • Premature Crystallization: Product was lost during a hot filtration step. Ensure all glassware is properly pre-heated.

  • Washing with Warm Solvent: You may have washed the collected crystals with solvent that was not sufficiently cold, causing some of the pure product to dissolve and be lost.

References

  • ChemSynthesis. (2024). This compound. Retrieved from [Link]

  • Solubility of Things. (n.d.). Solubility of Pyridine (C₅H₅N). Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Pyridine – High-Purity Solvent. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MDPI. (2021). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • Google Patents. (1961). Purification of heterocyclic organic nitrogen compounds.

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Technical Support Center: Regioselectivity in Pyrrolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 22, 2026

Welcome to the technical support center for pyrrolopyridine (azaindole) synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioisomer formation in this critical class of heterocyclic compounds. Pyrrolopyridines are privileged scaffolds in drug discovery, and achieving the correct isomeric form is paramount for biological activity and intellectual property.[1][2] This resource provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the mechanistic underpinnings of regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the common regioisomers in pyrrolopyridine synthesis, and why is their formation a problem?

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocycles containing a fused pyrrole and pyridine ring. Depending on the position of the nitrogen atom in the six-membered ring, four primary isomers exist: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole.[1] When synthesizing these structures from substituted pyridines, the cyclization of the pyrrole ring can often occur at two different positions, leading to a mixture of regioisomers.

For example, in the synthesis of a 7-azaindole (pyrrolo[2,3-b]pyridine) from a 2-aminopyridine derivative, a competing cyclization can lead to the formation of a pyrrolo[3,2-b]pyridine isomer. The formation of these unintended isomers is a significant issue because:

  • Biological Activity: Different regioisomers can have drastically different biological activities and off-target effects. The specific geometry and hydrogen bonding capabilities of the desired isomer are often crucial for binding to a biological target like a kinase.[2]

  • Purification Challenges: Regioisomers often have very similar physical properties (e.g., polarity, boiling point), making their separation by chromatography or crystallization difficult, time-consuming, and costly, especially at scale.

  • Reduced Yields: Formation of a significant percentage of an undesired isomer directly reduces the yield of the target molecule, impacting the efficiency of the synthetic route.[3]

Q2: What are the primary factors that influence which regioisomer is formed?

Regioselectivity in pyrrolopyridine synthesis is a delicate balance of several factors. Understanding these can help you predict and control the outcome of your reaction. The main drivers are:

  • Electronic Effects: The electron density of the pyridine ring is the most critical factor. Cyclization (electrophilic attack) will preferentially occur at the most electron-rich (nucleophilic) carbon. Electron-donating groups (EDGs) like alkoxy or alkyl groups will activate the positions ortho and para to them, while electron-withdrawing groups (EWGs) like nitro or cyano groups will deactivate these positions.

  • Steric Hindrance: Bulky substituents on the pyridine ring or on the incoming pyrrole-forming fragment can physically block attack at a nearby position, directing the cyclization to a less hindered site.

  • Reaction Mechanism: The specific synthetic method employed (e.g., Fischer indole, Larock, Pictet-Spengler) dictates the intermediates and transition states, each with its own inherent regiochemical biases.[4][5][6]

  • Reaction Conditions: Acidity (Brønsted or Lewis acids), temperature, and solvent can influence the reaction pathway.[5] For example, a reaction under kinetic control (lower temperature) may favor one isomer, while thermodynamic control (higher temperature) may favor a more stable, alternative isomer.

Troubleshooting Guide: Common Regioselectivity Problems

This section addresses specific experimental issues in a problem/cause/solution format.

Problem 1: Poor regioselectivity in the Fischer Indole Synthesis of azaindoles.

Scenario: You are reacting a 3-aminopyridine hydrazine with a ketone to form a 4-azaindole, but you are getting a significant amount of the 6-azaindole isomer.

G cluster_start Starting Materials cluster_cyclization Competing Cyclization Pathways Hydrazine 3-Pyridylhydrazine Condensation Condensation (Acid Catalyst) Hydrazine->Condensation Ketone Unsymmetrical Ketone Ketone->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Tautomerization Tautomerization Hydrazone->Tautomerization Enehydrazine Ene-hydrazine Tautomerization->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement C4_Attack Attack at C4 (More Nucleophilic) Rearrangement->C4_Attack Favored C2_Attack Attack at C2 (Less Nucleophilic) Rearrangement->C2_Attack Disfavored Product_4Aza Desired Product: 4-Azaindole C4_Attack->Product_4Aza Product_6Aza Side Product: 6-Azaindole C2_Attack->Product_6Aza

Caption: Fischer indole synthesis pathway showing competing cyclizations.

  • Cause: Ambiguous Electronic Directing Effects. The pyridine nitrogen is electron-withdrawing, deactivating the C2 and C4 positions. The amino group (as the hydrazine) is electron-donating. The final regiochemical outcome depends on the subtle balance of these effects and any other substituents present. The key[7][7]-sigmatropic rearrangement is sensitive to the stability of the transition state.[5][7]

    • Solution 1: Modify Substituents. Introduce a small electron-donating group (e.g., methyl) at the C5 position of the pyridine. This will increase the nucleophilicity of C4, strongly favoring cyclization at that position over C2. Conversely, an electron-withdrawing group at C5 would likely worsen the selectivity. Computational studies have shown that even minor substituent changes can significantly alter the energy barriers for the competing rearrangement pathways.[7][8]

    • Solution 2: Alter the Carbonyl Partner. The structure of the ketone or aldehyde can influence the stability of the ene-hydrazine intermediate and the subsequent rearrangement. Experiment with ketones that have different steric or electronic properties to see if the isomer ratio can be shifted.

  • Cause: Inappropriate Acid Catalyst. The choice and strength of the acid catalyst are crucial.[5] A strong Brønsted acid might protonate the pyridine nitrogen, further deactivating the ring and leading to side reactions or decomposition. Some Lewis acids may coordinate to the pyridine nitrogen, also altering the ring's electronics.

    • Solution: Screen Catalysts. A systematic screen of both Brønsted acids (e.g., p-TsOH, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is highly recommended. Often, milder conditions provide better selectivity.

Catalyst TypeCommon ExamplesEffect on Regioselectivity
Brønsted Acids p-TsOH, H₂SO₄, PPACan be effective, but harsh conditions may lower selectivity.
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃Can alter electronics via coordination; outcome is substrate-dependent.
Heterogeneous Amberlyst-15, MontmorilloniteCan offer milder conditions and easier workup, potentially improving selectivity.
Problem 2: Lack of regiocontrol in a Larock-type heteroannulation.

Scenario: You are performing a palladium-catalyzed reaction between a 2-amino-3-iodopyridine and an unsymmetrical alkyne. The goal is to place the larger alkyne substituent (R_L) at the C2 position of the resulting 7-azaindole, but you are observing a mixture of isomers.

G cluster_solutions Optimization Strategies Start Reaction Mixture: 2-Amino-3-iodopyridine Unsymmetrical Alkyne Pd Catalyst, Base, Ligand Analysis Analyze Isomer Ratio (¹H NMR, LC-MS) Start->Analysis Decision Is R_L at C2 > 95%? Analysis->Decision Success Success: Proceed with Synthesis Decision->Success Yes Troubleshoot Troubleshoot Regioselectivity Decision->Troubleshoot No Ligand Modify Ligand: (e.g., PPh₃ vs. bulky phosphine) Troubleshoot->Ligand Solvent Change Solvent: (e.g., DMF vs. Toluene) Troubleshoot->Solvent Base Screen Bases: (e.g., K₂CO₃ vs. NaOAc) Troubleshoot->Base Ligand->Analysis Solvent->Analysis Base->Analysis

Caption: Troubleshooting workflow for Larock indole synthesis.

  • Cause: Insufficient Steric Differentiation in the Migratory Insertion Step. The regioselectivity of the Larock reaction is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[4][9] The reaction typically proceeds to place the larger substituent on the alkyne adjacent to the palladium and the smaller substituent adjacent to the aryl group to minimize steric clash. If the two alkyne substituents are not sufficiently different in size, a mixture of isomers can result.

    • Solution 1: Change the Palladium Ligand. The steric bulk of the ligand on the palladium catalyst can amplify the steric differences between the alkyne substituents. Switching from a less bulky ligand like triphenylphosphine (PPh₃) to a bulkier phosphine ligand (e.g., P(o-tol)₃) or an N-heterocyclic carbene (NHC) ligand can dramatically improve regioselectivity.[10]

    • Solution 2: Modify Reaction Additives. The presence of chloride salts (e.g., LiCl, n-Bu₄NCl) is known to be crucial in many Larock annulations.[4][9] These additives can influence the nature of the active palladium species and thereby affect selectivity. Optimizing the concentration of the chloride source or screening different salts is a valuable strategy.

  • Cause: Electronic Effects Overriding Steric Effects. If one of the alkyne substituents has strong electronic properties (e.g., a powerful electron-withdrawing group), it can influence the regioselectivity of the insertion step, sometimes overriding the expected steric outcome.

    • Solution: Use a Substrate-Controlled Approach. If optimizing the catalysis is insufficient, consider a synthetic route where the regiochemistry is unambiguously set by the starting materials. For example, using a terminal alkyne and a Sonogashira coupling, followed by a separate cyclization step (e.g., base-mediated indolization), provides absolute control over the substituent placement.[11][12]

Problem 3: Undesired cyclization pattern in a Pictet-Spengler reaction.

Scenario: You are attempting to synthesize a tetrahydro-γ-carboline from tryptamine and an aldehyde, but instead of cyclization at the C4 position of the indole nucleus, you are observing reaction at C2 or other side reactions.

  • Cause: Low Nucleophilicity of the Target Position. The classical Pictet-Spengler reaction requires an electron-rich aromatic ring to attack the iminium ion intermediate.[6][13] In an unsubstituted 7-azatryptamine, the C4 position is often less nucleophilic than the C2 position of a standard indole due to the electron-withdrawing effect of the adjacent pyridine nitrogen.

    • Solution 1: Activate the Ring. Introduce an electron-donating group, such as a methoxy or benzyloxy group, at the C5 position of the azaindole ring. This will significantly increase the electron density and nucleophilicity of the C4 position, promoting the desired cyclization.

    • Solution 2: Use Harsher Conditions (with caution). While mild conditions are generally preferred, sometimes stronger acids (e.g., trifluoroacetic acid) or higher temperatures are necessary to drive the reaction at a less activated position.[6] This must be done carefully, as it can also lead to decomposition.

  • Cause: Iminium Ion Reactivity. The electrophilicity of the iminium ion is key. If it is not reactive enough, the desired cyclization may not occur.

    • Solution: Employ the N-Acyliminium Ion Variant. Acylating the tryptamine nitrogen before the cyclization step generates a much more electrophilic N-acyliminium ion intermediate.[6][14] This powerful electrophile can react with even less nucleophilic aromatic systems, often providing higher yields and better selectivity under milder conditions.

Key Experimental Protocols

Protocol 1: Regioselective Larock Annulation for 2,3-Disubstituted 7-Azaindoles

This protocol is adapted from methodologies that prioritize high regioselectivity.[4][10]

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 2-amino-3-iodopyridine (1.0 mmol), the unsymmetrical alkyne (1.2 mmol), potassium carbonate (K₂CO₃, 2.5 mmol), and lithium chloride (LiCl, 1.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol) and the ligand (e.g., a bulky phosphine or NHC precursor, 0.10 mmol).

  • Solvent and Reaction: Add anhydrous, degassed DMF (5 mL). Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.

Troubleshooting Note: If regioselectivity is low, consider replacing K₂CO₃ with a different base like NaOAc and screening alternative ligands as discussed in the troubleshooting section.[9]

References

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing).
  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI.
  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed.
  • Larock Reaction in the Synthesis of Heterocyclic Compounds. MDPI.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Azaindole synthesis. Organic Chemistry Portal.
  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
  • Synthesis of Azaindoles. ResearchGate.
  • The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Publishing.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. ResearchGate.
  • Larock indole synthesis. Wikipedia.
  • Synthesis of Indoles through Larock Annulation: Recent Advances. International Journal of Pharmaceutical & Biological Archive.
  • Fischer indole synthesis. Wikipedia.
  • Fischer Indole Synthesis. Organic Chemistry Portal.
  • Preparation method for 4-substituted-7-azaindole. Google Patents.
  • Pictet–Spengler reaction. Wikipedia.
  • Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. National Institutes of Health.
  • Mechanism of the Fischer indole synthesis. PubMed.
  • Why Do Some Fischer Indolizations Fail? PubMed Central.
  • Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis. PubMed Central.
  • Solid-phase Synthesis of Pyrroloisoquinolines via the Intramolecular N-acyliminium Pictet-Spengler Reaction. PubMed.
  • Avoiding impurities in the synthesis of heterocyclic compounds. Benchchem.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. J. Serb. Chem. Soc..
  • Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C-H Amination. Journal of the American Chemical Society.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.
  • "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.
  • The Pictet-Spengler Reaction Updates Its Habits. MDPI.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • The Pictet-Spengler Reaction Updates Its Habits. PubMed.
  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI.
  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed.
  • Recent Advances in Direct Pyridine C-H Activation Strategies. Bentham Science.
  • Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. RSC Publishing.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central.
  • Puzzling Out the Structure of Novofumigatamide: Total Synthesis of Constitutional Isomers. Part II. The Journal of Organic Chemistry.
  • Puzzling Out the Structure of Novofumigatamide: Total Synthesis of Constitutional Isomers. Part II. ResearchGate.
  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed Central.
  • Science of Synthesis Knowledge Updates 2017. Thieme Chemistry.

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Bioactivity of 3-(1H-pyrrol-3-yl)pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and exacting. The compound 3-(1H-pyrrol-3-yl)pyridine, a heterocyclic amine, represents a scaffold with significant therapeutic potential, as evidenced by the diverse biological activities of related pyrrolopyridine structures, including roles as kinase inhibitors and antimicrobial agents.[1][2][3][4][5][6] This guide provides a strategic framework for the systematic validation of its bioactivity, emphasizing experimental rigor and a deep understanding of the underlying cellular mechanisms. We will move beyond simple screening to a holistic approach that confirms target engagement, elucidates the mechanism of action, and quantifies the downstream cellular consequences.

Part 1: The Foundational Question - Does Your Compound Engage a Cellular Target?

Before embarking on specific activity assays, it is paramount to confirm that this compound physically interacts with proteins within the complex milieu of a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique to directly measure target engagement in a native cellular environment.[7][8]

The principle of CETSA is elegantly simple: the binding of a ligand, such as our test compound, often increases the thermal stability of its target protein.[9][10] When cells are heated, proteins unfold and aggregate. Stabilized proteins, however, remain in solution at higher temperatures. By quantifying the amount of soluble protein at various temperatures, we can generate a "melting curve." A shift in this curve in the presence of the compound provides strong evidence of target engagement.[10]

Comparative Analysis of Target Engagement Assays
AssayPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[9][10]Label-free; applicable in intact cells and tissues; reflects physiological conditions.[7][8][9]Requires a specific antibody for detection (Western blot) or mass spectrometry; lower throughput than some in vitro methods.[7]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a purified protein.Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).Requires large amounts of purified protein; not performed in a cellular context.
Surface Plasmon Resonance (SPR) Detects binding by measuring changes in the refractive index at the surface of a sensor chip with immobilized protein.Real-time kinetics (kon, koff); high sensitivity.Requires purified protein; potential for artifacts from protein immobilization.
Experimental Workflow: CETSA for Target Engagement

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_lysis Fractionation cluster_detection Detection cell_culture 1. Culture Cells treatment 2. Treat with this compound or Vehicle cell_culture->treatment heating 3. Heat Aliquots to a Range of Temperatures treatment->heating lysis 4. Lyse Cells (e.g., Freeze-Thaw) heating->lysis centrifugation 5. Separate Soluble and Precipitated Fractions by Centrifugation lysis->centrifugation detection 6. Quantify Soluble Target Protein (e.g., Western Blot, Mass Spec) centrifugation->detection

Caption: CETSA experimental workflow.

Step-by-Step Protocol for CETSA
  • Cell Culture and Treatment: Plate cells (e.g., HCT116, A549) and grow to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11]

  • Lysis and Fractionation: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen to ensure complete lysis.[11] Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[11]

  • Detection: Carefully collect the supernatant (soluble fraction). Analyze the amount of a specific protein of interest in the soluble fraction by Western blot or quantify the entire soluble proteome using mass spectrometry.

Part 2: Unveiling the Mechanism - Kinase Inhibition Profiling

The pyrrolopyridine scaffold is a common feature in many kinase inhibitors.[2] Therefore, a logical next step is to screen this compound against a broad panel of kinases to identify potential targets. This approach is crucial for understanding both on-target activity and potential off-target effects that could lead to toxicity.[12][13]

Comparative Analysis of Kinase Assays
Assay TypePrincipleAdvantagesDisadvantages
Radiometric Kinase Assay Measures the incorporation of radioactive phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.Gold standard for sensitivity and direct measurement of enzymatic activity.Use of radioactivity requires special handling and disposal.
Fluorescence-Based Assays Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. Includes FRET, TR-FRET, and fluorescence polarization.High-throughput, non-radioactive, and adaptable to various formats.Potential for compound interference with the fluorescent signal.
Luminescence-Based Assays Measures the depletion of ATP using a luciferase/luciferin reaction (e.g., Kinase-Glo®).Homogeneous "add-and-read" format, high sensitivity, and broad applicability.Indirect measurement of kinase activity; can be susceptible to ATPase activity.
Experimental Workflow: Kinome-Wide Profiling

Kinase_Profiling_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep 1. Serially Dilute this compound assay_plate 2. Add Kinase, Substrate, and ATP to Assay Plate compound_prep->assay_plate incubation 3. Add Compound to Plate and Incubate assay_plate->incubation detection 4. Add Detection Reagent and Measure Signal incubation->detection analysis 5. Calculate % Inhibition and Determine IC50 detection->analysis

Caption: Kinase profiling experimental workflow.

Part 3: Cellular Confirmation - Probing Downstream Signaling Pathways

Identifying a direct target is a critical milestone, but it is equally important to demonstrate that the compound modulates the target's function in a cellular context. If kinome profiling reveals that this compound inhibits a kinase in a signaling cascade, such as the MAPK/ERK pathway, the next step is to measure the phosphorylation of downstream substrates.[14]

The phosphorylation of Extracellular signal-Regulated Kinase (ERK) is a common node for many signaling pathways activated by G protein-coupled receptors (GPCRs) and receptor tyrosine kinases.[15][16] Assaying for phosphorylated ERK (p-ERK) serves as a robust readout for the activity of upstream kinases.[15][17]

Comparative Analysis of Phospho-Protein Detection
MethodPrincipleAdvantagesDisadvantages
Western Blot Separation of proteins by size, transfer to a membrane, and detection with phospho-specific antibodies.Semi-quantitative; widely accessible; provides molecular weight information.Low throughput; requires cell lysis; can be variable.
In-Cell Western™ / Cell-Based ELISA Immunofluorescent detection of proteins in fixed and permeabilized cells in a microplate format.[14][18]High throughput; no cell lysis required; normalizes to total protein in the same well.[14]Requires specific primary antibodies; signal can be affected by cell number variations.
AlphaScreen™ SureFire™ Homogeneous assay using antibody-coated beads that generate a luminescent signal when a phospho-protein brings them into proximity.[15]High throughput; no-wash format; highly sensitive.[15]Requires a specialized plate reader.[15]
Homogeneous Time-Resolved Fluorescence (HTRF®) Antibody-based assay using FRET between a donor and acceptor fluorophore to detect the target phospho-protein.[16]Homogeneous format; robust and sensitive.Potential for compound interference; requires a compatible plate reader.
Step-by-Step Protocol for a Cell-Based p-ERK Assay
  • Cell Seeding: Seed cells (e.g., A431, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: To reduce basal signaling, replace the growth medium with a serum-free medium and incubate for 12-24 hours.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add a known agonist (e.g., EGF, PMA) to stimulate the pathway and induce ERK phosphorylation. Incubate for a predetermined optimal time (e.g., 5-15 minutes).[18]

  • Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Immunostaining: Block non-specific binding sites. Incubate with a primary antibody against p-ERK, followed by an enzyme- or fluorophore-conjugated secondary antibody.

  • Detection: Add the appropriate substrate and measure the signal (absorbance, fluorescence, or luminescence) using a plate reader. The results should be normalized to total ERK or total cell number.

Illustrative Signaling Pathway

MAPK_Pathway cluster_inhibitor Potential Inhibition by this compound RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Nuclear Translocation

Sources

A Comparative Guide to 3-(1H-pyrrol-3-yl)pyridine and its 2- and 4-Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a core scaffold is a critical decision point. The seemingly subtle change in the position of a single atom within a heterocyclic ring system can dramatically alter a molecule's physicochemical properties, target engagement, and overall pharmacological profile. This guide provides an in-depth technical comparison of 3-(1H-pyrrol-3-yl)pyridine and its 2- and 4-isomers, offering experimental insights and data to inform rational drug design.

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The strategic placement of the pyridine nitrogen atom relative to the pyrrole ring—at the 2-, 3-, or 4-position—modulates the molecule's electronic distribution, hydrogen bonding capabilities, and steric profile, thereby influencing its interactions with biological targets.[3]

G cluster_0 2-(1H-pyrrol-3-yl)pyridine cluster_1 This compound cluster_2 4-(1H-pyrrol-3-yl)pyridine 2_isomer 2_isomer 3_isomer 3_isomer 4_isomer 4_isomer

Figure 1: Structures of the three positional isomers.

Comparative Synthesis: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of biaryl compounds, including the pyridyl-pyrrole scaffold.[4] This palladium-catalyzed reaction offers high yields and excellent functional group tolerance, making it a preferred method in medicinal chemistry.[5][6] The general approach involves the coupling of a pyridylboronic acid with a brominated pyrrole, or vice versa.

The choice of starting materials—whether the bromine is on the pyridine or the pyrrole, and the corresponding boronic acid on the other ring—can be influenced by the commercial availability and stability of the precursors. For the synthesis of this compound, one could react 3-bromopyridine with pyrrole-3-boronic acid or 3-bromopyrrole with 3-pyridylboronic acid.[6][7]

Suzuki_Workflow General Workflow for Suzuki-Miyaura Coupling start Combine Aryl Halide, Boronic Acid, Base, and Palladium Catalyst solvent Add Degassed Solvent (e.g., Dioxane/Water) start->solvent reaction Heat under Inert Atmosphere (e.g., 80-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Figure 2: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 3-(Pyridin-3-yl)-1H-pyrrole via Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for each specific isomer.

Materials:

  • 1-Boc-3-bromopyrrole

  • 3-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 1-Boc-3-bromopyrrole (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: The resulting Boc-protected intermediate is then deprotected under acidic conditions (e.g., HCl in dioxane) to yield the final product, this compound.

Comparative Physicochemical Properties

The position of the pyridine nitrogen has a profound effect on the molecule's electronic properties, which in turn influences its pKa, lipophilicity (logP), and intermolecular interactions. While experimental data for all three isomers is not available in a single source, we can compile known data and make informed predictions based on fundamental chemical principles.

Property2-(1H-pyrrol-3-yl)pyridineThis compound4-(1H-pyrrol-3-yl)pyridine
Molecular Weight 144.17 g/mol 144.17 g/mol 144.17 g/mol
Melting Point (°C) Not reportedNot reported231-232[8]
Predicted XlogP 1.3~1.3 (estimated)1.3[9]
Predicted pKa ~4.5-5.0~5.0-5.5~5.5-6.0

pKa: The basicity of the pyridine nitrogen is influenced by the electronic nature of the pyrrole ring. The 4-isomer is expected to be the most basic due to the electron-donating effect of the pyrrole ring being transmitted through resonance to the para-positioned nitrogen, which increases its ability to accept a proton. The 2-isomer is expected to be the least basic due to potential intramolecular hydrogen bonding between the pyrrole N-H and the pyridine nitrogen, which would decrease the availability of the lone pair on the pyridine nitrogen. The 3-isomer's basicity is predicted to be intermediate.

Lipophilicity (logP): The predicted logP values are similar for the 2- and 4-isomers, suggesting that the position of the nitrogen has a minor effect on the overall lipophilicity in the neutral state. However, at physiological pH, the differences in pKa will lead to different proportions of the ionized form, which will significantly impact the effective lipophilicity and membrane permeability.

Spectroscopic Analysis
  • ¹H NMR: The chemical shifts of the pyridine protons will be diagnostic. In the 4-isomer, the protons at the 2- and 6-positions of the pyridine ring will be the most downfield due to the deshielding effect of the nitrogen. In the 2-isomer, the proton at the 6-position will be the most downfield. The 3-isomer will show a more complex splitting pattern for the pyridine protons. The pyrrole protons will also show characteristic shifts, with the proton between the two heteroatoms in the 2-isomer likely being the most deshielded.

  • ¹³C NMR: The position of the carbon atoms attached to the nitrogen in the pyridine ring will show the most significant downfield shifts.

  • IR Spectroscopy: The N-H stretching frequency of the pyrrole ring should be observable around 3400 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings will appear in the 1600-1400 cm⁻¹ region.

Computational Analysis: Electrostatic Potential Maps

Electrostatic potential maps (EPMs) are valuable tools for visualizing the electron density distribution and predicting sites of electrophilic and nucleophilic attack.[10][11][12]

EPM_Concept Conceptual Electrostatic Potential Maps cluster_2_isomer 2-Isomer cluster_3_isomer 3-Isomer cluster_4_isomer 4-Isomer node2 Negative potential (red) concentrated near pyridine N, partially shielded. node3 Negative potential (red) distributed on pyridine N. node4 Negative potential (red) highly accessible at para-pyridine N.

Figure 3: Conceptual EPMs of the pyridylpyrrole isomers.

For the 4-isomer, the region of highest negative electrostatic potential (red) would be highly localized and accessible on the pyridine nitrogen, making it a strong hydrogen bond acceptor. In the 2-isomer, this negative potential may be partially masked by the adjacent pyrrole ring, and in the 3-isomer, it would be less influenced by the pyrrole's electronics compared to the 4-isomer. These differences in the EPMs have direct implications for how each isomer will interact with a protein binding site.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

Target Binding:

  • Hydrogen Bonding: The pyridine nitrogen often acts as a crucial hydrogen bond acceptor in ligand-receptor interactions. The accessibility and basicity of this nitrogen, which vary across the isomers, will dictate the strength and geometry of this interaction. The 4-isomer, with its highly accessible and basic nitrogen, may form the strongest hydrogen bonds.

  • Steric Effects: The 2-isomer presents the greatest steric hindrance around the pyridine nitrogen, which could be either beneficial or detrimental depending on the topology of the binding pocket. This steric bulk could provide selectivity for certain targets over others.

  • Dipole Moment: The different positions of the nitrogen atom will result in different overall molecular dipole moments. This can influence long-range electrostatic interactions with the target protein and also affect properties like solubility and crystal packing.

Pharmacokinetics and Metabolism:

  • Metabolic Stability: The pyridine ring is susceptible to metabolism by cytochrome P450 enzymes. The position of the nitrogen influences the electron density of the ring and can direct metabolism to different positions. For example, a more electron-rich ring (as might be the case for the 4-isomer) could be more prone to oxidation.

  • Solubility: The ability to form hydrogen bonds with water is key to aqueous solubility. The 4-isomer, with its accessible nitrogen, is likely to be the most soluble of the three, which can have a significant impact on bioavailability.

Studies on other classes of pyridyl-heterocycles have consistently shown that positional isomerism is a key factor in determining biological activity. For example, in a series of thieno[2,3-b]pyridine analogues, the position and nature of substituents on the pyridine ring were critical for their activity as hepatic gluconeogenesis inhibitors.[16] Similarly, the anti-proliferative activity of pyridine derivatives is highly dependent on the substitution pattern.[3]

Conclusion

The choice between 2-, 3-, and 4-(1H-pyrrol-3-yl)pyridine as a scaffold for drug discovery is a non-trivial decision that should be guided by a deep understanding of the structure-property and structure-activity relationships.

  • The 4-isomer presents the most basic and accessible pyridine nitrogen, making it an excellent candidate for forming strong hydrogen bonds in a receptor active site. This may also confer greater aqueous solubility.

  • The 2-isomer introduces significant steric bulk around the pyridine nitrogen, which could be exploited to achieve selectivity for a specific target or to modulate pharmacokinetic properties.

  • The 3-isomer offers an intermediate electronic and steric profile, providing a valuable alternative to explore the chemical space between the 2- and 4-isomers.

Ultimately, the optimal isomer will be target-dependent. This guide underscores the critical importance of synthesizing and evaluating all three positional isomers in the early stages of a drug discovery program. The insights gained from such a comparative analysis will enable a more rational and efficient optimization of lead compounds, increasing the probability of success in developing novel therapeutics.

References

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  • Handy, S. T., et al. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Journal of organic chemistry, 82(9), 4689-4698. Available at: [Link]

  • Vaddula, B. R., et al. (2012). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. Available at: [Link]

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  • Rao, R. M., et al. (2012). Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles. ResearchGate. Available at: [Link]

  • Yavuz, S., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ARKIVOC. Available at: [Link]

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  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & medicinal chemistry letters, 11(5), 631–633. Available at: [Link]

  • Croom, D. K., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & medicinal chemistry letters, 13(2), 289–291. Available at: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. Available at: [Link]

  • Shabaan, M., et al. (2023). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. RSC Medicinal Chemistry. Available at: [Link]

  • Comins, D. L., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543. Available at: [Link]

  • Zhang, Y., et al. (2018). Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. European journal of medicinal chemistry, 155, 337–346. Available at: [Link]

  • Al-Mutabagani, L. A., et al. (2022). Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. Molecules (Basel, Switzerland), 27(19), 6599. Available at: [Link]

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  • Chavali, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 244-263. Available at: [Link]

  • Hernandez-Perez, J. M., et al. (2016). Electrostatic potential maps for the main reagents in aqueous media during PPy electrodeposition. ResearchGate. Available at: [Link]

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  • Cerkovnik, J., et al. (2020). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. ResearchGate. Available at: [Link]

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  • Huang, X., et al. (2012). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3369. Available at: [Link]

  • Sharma, P., et al. (2025). Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors. ACS Omega. Available at: [Link]

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A Researcher's Guide to Spectroscopic Differentiation of Pyrrolopyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, pyrrolopyridine scaffolds are of paramount importance. These bicyclic heteroaromatic compounds, which consist of a pyrrole ring fused to a pyridine ring, exist in six primary isomeric forms, commonly known as azaindoles.[1][2] The specific location of the nitrogen atom in the pyridine ring and the fusion pattern dramatically influence the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape. These structural nuances translate into significant differences in biological activity, making the unambiguous identification of a specific isomer a critical step in research and drug development.[2][3] This guide provides a comprehensive comparison of the spectroscopic signatures of pyrrolopyridine isomers, offering practical, data-driven insights for their confident differentiation.

The Isomeric Challenge: Why Precise Identification Matters

The seemingly subtle shift of a single nitrogen atom transforms one pyrrolopyridine isomer into another, for example, 4-azaindole versus the more commonly utilized 7-azaindole.[3] This change can alter a compound's affinity for a biological target, modify its metabolic stability, and change its solubility—properties crucial to the success of a drug candidate.[3] Relying on a single analytical technique can be misleading. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential for rigorous scientific validation. This guide will focus on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to distinguish these vital chemical entities.

Nuclear Magnetic Resonance (NMR): The Definitive Tool for Structural Elucidation

NMR spectroscopy stands as the most powerful and informative technique for differentiating constitutional isomers.[4] The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is unique, resulting in a distinct spectral fingerprint for each isomer.

¹H NMR: Mapping the Proton Environments

The key to distinguishing pyrrolopyridine isomers with ¹H NMR lies in the chemical shifts (δ) and coupling constants (J) of the protons on both the pyrrole and pyridine rings. The electron-withdrawing nature of the pyridine nitrogen atom significantly deshields nearby protons, causing them to resonate at a higher chemical shift (further downfield).

Key Differentiating Features:

  • Pyridine Protons: The number of signals, their splitting patterns (multiplicity), and their chemical shifts are highly diagnostic. For instance, the proton adjacent to the pyridine nitrogen will typically be the most downfield among the ring protons.

  • Pyrrole Protons: The proximity of the pyrrole ring protons to the pyridine nitrogen influences their chemical shifts. This effect allows for clear differentiation between isomers.

  • Coupling Constants: The magnitude of the coupling constants between adjacent protons on the pyridine ring can help confirm the substitution pattern.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Azaindole Isomers in CDCl₃

Proton4-Azaindole5-Azaindole6-Azaindole7-Azaindole
H2 ~7.35~7.60~7.55~7.50
H3 ~6.60~6.55~6.50~6.51
Pyridine Ring Protons H5: ~7.15 (dd)H6: ~8.25 (d)H7: ~8.30 (d)H4: ~8.35 (d)H6: ~7.20 (dd)H7: ~8.80 (d)H4: ~8.90 (s)H5: ~7.70 (d)H7: ~8.00 (d)H4: ~7.80 (dd)H5: ~7.10 (dd)H6: ~8.30 (dd)

Note: Data are compiled and approximated from typical literature values.[5][6] Actual values may vary with solvent and concentration.[7]

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR provides complementary information that reinforces the structural assignment. The chemical shifts of the carbon atoms are also highly sensitive to the position of the pyridine nitrogen.[8][9] Carbons closer to the nitrogen atom are more deshielded and appear at higher chemical shift values. The signals for quaternary carbons (those without attached protons) are typically weaker but are highly diagnostic.

Experimental Protocol: NMR Analysis of Pyrrolopyridine Isomers

A robust and reproducible workflow is critical for obtaining high-quality NMR data.

Caption: A standardized workflow for the preparation, acquisition, and analysis of NMR data for pyrrolopyridine isomers.

Vibrational and Electronic Spectroscopy: Complementary Fingerprints

While NMR is often definitive, IR and UV-Vis spectroscopy provide rapid, valuable, and complementary data that can further support an isomeric assignment.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. Key diagnostic regions for pyrrolopyridines include:

  • N-H Stretch: The pyrrole N-H stretching vibration, typically found around 3100-3500 cm⁻¹, can be a useful indicator. The sharpness and exact position of this peak can be influenced by intermolecular and intramolecular hydrogen bonding, which may differ between isomers.

  • Aromatic C-H Stretch: These signals appear just above 3000 cm⁻¹.

  • Fingerprint Region (1600-700 cm⁻¹): This region contains a complex pattern of signals from C=C and C=N stretching, as well as C-H in-plane and out-of-plane bending vibrations. The unique pattern in this region serves as a "fingerprint" for each isomer.[10][11]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within the molecule. While the isomers often display similar UV-Vis profiles due to their related chromophoric systems, subtle but reproducible differences in the absorption maxima (λ_max) and the shape of the absorption bands can be used for differentiation, especially when comparing against authentic reference standards.[12][13][14] Even slight differences in the spectra can be valuable for distinguishing isomers.[12]

Mass Spectrometry (MS): Confirming Identity and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides an exact mass, which can be used to determine the elemental formula, a crucial piece of data for any novel compound.

While constitutional isomers have identical molecular formulas and therefore the same molecular weight, they can often be distinguished by their fragmentation patterns in tandem mass spectrometry (MS/MS).[15][16] The fragmentation process is guided by the stability of the resulting ions. The position of the pyridine nitrogen influences the electronic structure and bond strengths within the bicyclic system, leading to different and characteristic fragmentation pathways for each isomer.[17][18][19] Analyzing these unique fragmentation patterns can provide conclusive evidence for a specific isomeric structure.[12][15]

Conclusion: An Integrated Approach for Unambiguous Assignment

The confident structural elucidation of pyrrolopyridine isomers cannot be reliably achieved with a single technique. A comprehensive and integrated analytical approach is the cornerstone of scientific integrity in this field. The definitive structural information from 1D and 2D NMR, combined with the characteristic fingerprints from IR and MS fragmentation, and supplemented by UV-Vis data, creates a self-validating system. By leveraging the strengths of each spectroscopic method, researchers can ensure the correct isomeric identity of their compounds, a foundational requirement for the successful development of novel therapeutics and advanced materials.

References

  • Distinction of constitutional isomers of mephedrone by chromatographic and spectrometric methods. Taylor & Francis Online. [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Pharmaceutical Bulletin. [Link]

  • 1 H and 13 C NMR studies of 7‐azaindole and related compounds. Magnetic Resonance in Chemistry. [Link]

  • Exercise 15.28 - Using Common Fragments to Distinguish between Constitutional Isomers. YouTube. [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. ResearchGate. [Link]

  • 7-Azaindole, 98% - Manufacturers & suppliers with worldwide shipping. Ottokemi. [Link]

  • What are Constitutional Isomers (Structural Isomers) and How to Draw Them? YouTube. [Link]

  • Synthesis and photophysical studies of novel azaindole derivatives in solution and self- assembled crystals. Universitat de les Illes Balears. [Link]

  • Structure of azaindole isomers. ResearchGate. [Link]

  • Spectroscopic study on the structural isomers of 7-azaindole(ethanol)n (n=1–3) and multiple-proton transfer reactions in the gas phase. The Journal of Chemical Physics. [Link]

  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. Universitat Autònoma de Barcelona. [Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. National Institutes of Health. [Link]

  • Azaindoles: Noncovalent DprE1 Inhibitors from Scaffold Morphing Efforts, Kill Mycobacterium tuberculosis and Are Efficacious in Vivo. ACS Publications. [Link]

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  • Isomeric forms of pyrrolopyridines. ResearchGate. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

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A Comparative Analysis of a Novel Pyrrolopyridine Scaffold as a Potential ENPP1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of immuno-oncology, the modulation of the cGAS-STING pathway presents a compelling strategy to invigorate the innate immune system against tumors. A key negative regulator of this pathway is the ectoenzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), which hydrolyzes the STING agonist cGAMP. Inhibition of ENPP1 is therefore a promising approach to enhance anti-tumor immunity. This guide provides a comparative analysis of the biological activity of a representative simple pyrrolopyridine, 4-((4-fluorophenyl)sulfamoyl)-N,N-dimethylpiperidine-1-carboxamide, a close structural analog of 3-(1H-pyrrol-3-yl)pyridine, against known inhibitors of ENPP1. Due to the absence of publicly available biological data for this compound, this analog serves as a pertinent surrogate to explore the potential of the core pyrrolopyridine scaffold.

Introduction to the Pyrrolopyridine Scaffold and ENPP1 Inhibition

The pyrrolopyridine core structure is a versatile scaffold that has been explored for a range of biological activities, including as kinase and enzyme inhibitors.[1][2] Its structural similarity to endogenous purines makes it an attractive starting point for the design of molecules targeting nucleotide-binding sites. ENPP1, a type II transmembrane glycoprotein, plays a crucial role in regulating extracellular nucleotide metabolism.[3] By hydrolyzing ATP to produce pyrophosphate (PPi) and AMP, and more critically, by degrading the cyclic dinucleotide cGAMP, ENPP1 dampens the STING-mediated anti-tumor immune response.[3] Consequently, potent and selective ENPP1 inhibitors are being actively pursued as a novel class of cancer immunotherapeutics.

Comparative Biological Activity: A Pyrrolopyridine Analog vs. Known ENPP1 Inhibitors

To contextualize the potential of the pyrrolopyridine scaffold, we will compare the inhibitory activity of 4-((4-fluorophenyl)sulfamoyl)-N,N-dimethylpiperidine-1-carboxamide with established ENPP1 inhibitors that are currently in preclinical or clinical development.

CompoundTarget(s)IC50 (nM) against ENPP1Development Stage
4-((4-fluorophenyl)sulfamoyl)-N,N-dimethylpiperidine-1-carboxamide (Analog of this compound) ENPP125.0Preclinical
MV-658 ENPP1<100 (Ki)Preclinical
SR-8314 ENPP179 (Ki)Preclinical
RBS2418 ENPP1Not publicly disclosedPhase 1 Clinical Trial
ISM5939 ENPP1Not publicly disclosedIND Approved for Clinical Trial

Table 1: Comparative in vitro potency of a this compound analog and known ENPP1 inhibitors. Data for the analog is sourced from a study on pyrrolopyrimidine and pyrrolopyridine derivatives as ENPP1 inhibitors.[1]

The data presented in Table 1 indicates that the representative pyrrolopyridine analog exhibits potent inhibition of ENPP1 with an IC50 value of 25.0 nM.[1] This level of potency is comparable to or exceeds that of other preclinical ENPP1 inhibitors like MV-658 and SR-8314.[3] While direct IC50 comparisons with clinical candidates RBS2418 and ISM5939 are not possible due to proprietary data, the strong preclinical activity of the pyrrolopyridine scaffold suggests its potential as a promising starting point for further optimization.

Mechanistic Insights and Signaling Pathway

The primary mechanism of action for ENPP1 inhibitors is the prevention of cGAMP hydrolysis. This leads to an accumulation of cGAMP in the tumor microenvironment, which in turn activates the STING pathway in dendritic cells and other immune cells. Activated STING triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.

ENPP1_Inhibition_Pathway DNA Tumor-derived cytosolic DNA cGAS cGAS DNA->cGAS senses cGAMP cGAMP cGAS->cGAMP synthesizes ENPP1 ENPP1 cGAMP->ENPP1 hydrolyzed by STING STING cGAMP->STING activates AMP_PPi AMP + PPi ENPP1->AMP_PPi Pyrrolopyridine This compound (Analog) Pyrrolopyridine->ENPP1 inhibits IFNs Type I Interferons (IFN-α, IFN-β) STING->IFNs induces CTL_activation CTL Activation & Tumor Infiltration IFNs->CTL_activation promotes

Caption: Inhibition of ENPP1 by a this compound analog prevents cGAMP degradation, leading to STING pathway activation and enhanced anti-tumor immunity.

Experimental Protocols

To enable researchers to validate and expand upon these findings, a detailed protocol for a representative in vitro ENPP1 enzymatic assay is provided below.

In Vitro ENPP1 Enzymatic Assay Protocol

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human ENPP1.

Materials:

  • Recombinant Human ENPP1 (R&D Systems, Cat. No. 4218-EN, or equivalent)

  • ATP (Adenosine 5'-triphosphate disodium salt hydrate, Sigma-Aldrich, Cat. No. A2383, or equivalent)

  • AMP-Glo™ Assay Kit (Promega, Cat. No. V5011, or equivalent)

  • Assay Buffer: 25 mM Tris-HCl (pH 9.0), 150 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Tween-20

  • Test compounds (e.g., this compound analog) dissolved in DMSO

  • 384-well white, flat-bottom plates (Corning, Cat. No. 3570, or equivalent)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

    • Further dilute the compound solutions in Assay Buffer to achieve the desired final concentrations in the assay plate. The final DMSO concentration should not exceed 1%.

  • Assay Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 5 µL of recombinant human ENPP1 (at a final concentration of 0.1 ng/µL) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding 2.5 µL of ATP solution (at a final concentration of 10 µM) to each well.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Detection:

    • Following the incubation, add 10 µL of AMP-Glo™ Reagent I to each well to terminate the enzymatic reaction and deplete the remaining ATP.

    • Incubate at room temperature for 60 minutes.

    • Add 20 µL of AMP-Glo™ Reagent II to each well to convert the generated AMP into a luminescent signal.

    • Incubate at room temperature for 30 minutes in the dark.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

ENPP1_Assay_Workflow A Prepare serial dilutions of test compound in DMSO B Dilute compound in Assay Buffer A->B C Add diluted compound/DMSO to 384-well plate B->C D Add recombinant human ENPP1 C->D E Pre-incubate for 15 min at room temperature D->E F Add ATP to initiate reaction E->F G Incubate for 30 min at 37°C F->G H Add AMP-Glo™ Reagent I (Stop reaction, deplete ATP) G->H I Incubate for 60 min at room temperature H->I J Add AMP-Glo™ Reagent II (Convert AMP to light) I->J K Incubate for 30 min (dark) at room temperature J->K L Measure luminescence K->L M Calculate % inhibition and determine IC50 L->M

Caption: Workflow for the in vitro ENPP1 enzymatic assay to determine IC50 values of inhibitors.

Conclusion and Future Directions

The data for a close analog suggests that the this compound scaffold holds significant promise as a foundation for the development of novel ENPP1 inhibitors. The potent in vitro activity observed warrants further investigation into the structure-activity relationship (SAR) of this series. Future efforts should focus on synthesizing and evaluating this compound and its derivatives to optimize potency, selectivity, and pharmacokinetic properties. The ultimate goal is to develop drug candidates that can effectively modulate the cGAS-STING pathway for cancer immunotherapy. The detailed experimental protocol provided in this guide serves as a valuable resource for researchers embarking on this endeavor.

References

  • Jeong, H. J., Lee, H. L., Kim, S. J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2434–2451. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: In vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166. [Link]

  • Li, Y., & Chen, Z. J. (2020). ENPP1, an old enzyme with new functions, and small molecule inhibitors—A STING in the tale of ENPP1. Molecules, 25(1), 133. [Link]

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head-to-head comparison of different 3-(1H-pyrrol-3-yl)pyridine synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

The 3-(1H-pyrrol-3-yl)pyridine scaffold is a significant structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its synthesis is therefore of considerable interest to researchers in drug discovery and development. This guide provides a head-to-head comparison of three prominent synthetic routes to this valuable heteroaromatic compound: the Paal-Knorr Synthesis, the Van Leusen Pyrrole Synthesis, and the Suzuki-Miyaura Cross-Coupling reaction. Each route is analyzed for its mechanistic underpinnings, practical execution, and overall efficiency, supported by experimental data from peer-reviewed literature.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique challenge in selectively forming the C-C bond between the C3 position of the pyrrole ring and the C3 position of the pyridine ring. The choice of synthetic strategy is often dictated by the availability of starting materials, desired substitution patterns, and tolerance to various functional groups. This guide will dissect the nuances of each approach to inform the selection of the most appropriate route for a given research objective.

Route 1: The Paal-Knorr Synthesis: A Classic Approach to Pyrrole Formation

The Paal-Knorr synthesis is a foundational method for the construction of the pyrrole ring, first reported in 1884.[1] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[2][3] The versatility and generally high yields of this reaction have cemented its place in the synthetic chemist's toolbox.[4]

Mechanistic Rationale

The reaction proceeds through a series of well-understood steps. Initially, the amine attacks one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal. Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group forms a five-membered ring intermediate. Aromatization through the elimination of two molecules of water furnishes the final pyrrole product. The use of a weak acid, such as acetic acid, can accelerate the reaction.[2]

Paal_Knorr cluster_0 Paal-Knorr Synthesis Mechanism start 1,4-Dicarbonyl + Amine hemiaminal Hemiaminal Formation start->hemiaminal Nucleophilic Attack cyclization Intramolecular Cyclization hemiaminal->cyclization dihydroxypyrrolidine 2,5-Dihydroxytetrahydropyrrole Intermediate cyclization->dihydroxypyrrolidine dehydration1 First Dehydration dihydroxypyrrolidine->dehydration1 dihydropyrrole Dihydropyrrole Intermediate dehydration1->dihydropyrrole dehydration2 Second Dehydration dihydropyrrole->dehydration2 product Pyrrole dehydration2->product

Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocol (Hypothetical for this compound)

A direct Paal-Knorr synthesis of this compound would require the corresponding 1-(pyridin-3-yl)-1,4-butanedione as a precursor. The synthesis of this specific dicarbonyl compound is a significant challenge and not readily described. However, a general procedure for a Paal-Knorr reaction is as follows:

  • The 1,4-dicarbonyl compound (1.0 eq) is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • An excess of an ammonia source, such as ammonium acetate or aqueous ammonia, is added.

  • The mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC.

  • Upon cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield the N-unsubstituted pyrrole.

Advantages and Disadvantages
  • Advantages:

    • High yields (often >60%).[4]

    • Operationally simple.[5]

    • Tolerates a wide variety of substituents on the dicarbonyl and amine components.[1]

  • Disadvantages:

    • The primary limitation is the accessibility of the substituted 1,4-dicarbonyl starting materials.[5]

    • Harsh reaction conditions, such as prolonged heating in acid, may not be suitable for sensitive substrates.[6]

Route 2: The Van Leusen Pyrrole Synthesis: A Modern [3+2] Cycloaddition Approach

The Van Leusen pyrrole synthesis is a powerful and more contemporary method that utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent.[7] This reaction involves a base-mediated [3+2] cycloaddition between TosMIC and an electron-deficient alkene, such as an α,β-unsaturated ketone, ester, or nitrile.[7][8]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a strong base (e.g., NaH, t-BuOK) to form a stabilized anion. This anion then undergoes a Michael addition to an α,β-unsaturated compound. The resulting enolate then cyclizes via an intramolecular nucleophilic attack of the enolate on the isocyanide carbon. Subsequent elimination of the tosyl group and tautomerization leads to the aromatic pyrrole ring.[7]

Van_Leusen cluster_1 Van Leusen Synthesis Mechanism start TosMIC + α,β-Unsaturated Carbonyl michael Michael Addition start->michael Base cyclization Intramolecular Cyclization michael->cyclization intermediate Cyclic Intermediate cyclization->intermediate elimination Elimination of Tosyl Group intermediate->elimination product Pyrrole elimination->product

Caption: Generalized mechanism of the Van Leusen pyrrole synthesis.

Experimental Protocol (Adapted for 3-Arylpyrroles)

A plausible route to this compound via the Van Leusen synthesis would involve the reaction of 3-pyridyl-α,β-unsaturated ketone with TosMIC. An adapted protocol for the synthesis of a 3-arylpyrrole is as follows:[7]

  • To a solution of the α,β-unsaturated carbonyl compound (1.0 eq) in a mixture of anhydrous ether and DMSO, sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere.

  • A solution of TosMIC (1.05 eq) in the same solvent mixture is then added dropwise.

  • The reaction mixture is stirred at room temperature until completion, as monitored by TLC.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Advantages and Disadvantages
  • Advantages:

    • Readily available starting materials.[7]

    • Operationally simple.[8]

    • Provides access to polysubstituted pyrroles that may be difficult to obtain via other methods.[7]

  • Disadvantages:

    • Requires the use of strong bases, which may not be compatible with all functional groups.

    • The use of isocyanide reagents requires careful handling due to their potential toxicity and unpleasant odor.[9]

Route 3: The Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Strategy

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds, particularly between sp²-hybridized carbons. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a highly efficient method for the synthesis of biaryls and, in this context, heteroaryl-heteroaryl compounds.[1][10]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:[1]

  • Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (e.g., 3-bromopyrrole) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species (e.g., pyridine-3-boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

A critical consideration for the coupling of N-H containing heterocycles like pyrrole is the protection of the nitrogen atom to prevent side reactions such as dehalogenation.[11] The (2-(trimethylsilyl)ethoxy)methyl (SEM) group has been shown to be an effective protecting group for this purpose.[11]

Suzuki_Miyaura Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (with Pyrrole-Br) Pd0->OxAdd PdII_Intermediate Pd(II) Intermediate OxAdd->PdII_Intermediate Transmetalation Transmetalation (with Pyridine-B(OH)2 + Base) PdII_Intermediate->Transmetalation PdII_Biaryl Pd(II) Biaryl Complex Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-(Pyrrol-3-yl)pyridine RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for the Synthesis of this compound

This protocol is adapted from the successful Suzuki-Miyaura coupling of SEM-protected bromopyrroles with arylboronic acids.[11]

Step 1: N-Protection of 3-Bromopyrrole (This step is crucial to prevent side reactions)

  • To a solution of 3-bromopyrrole in an anhydrous solvent, add a suitable base (e.g., NaH).

  • Add SEM-Cl and stir at room temperature until the reaction is complete.

  • Work up the reaction and purify the product to obtain SEM-protected 3-bromopyrrole.

Step 2: Suzuki-Miyaura Coupling

  • To a reaction vessel, add SEM-protected 3-bromopyrrole (1.0 eq), pyridine-3-boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (10 mol%), and a base like Cs₂CO₃ (2.0 eq).[11]

  • Add a degassed solvent system, typically a mixture of dioxane and water (4:1).[11]

  • Heat the reaction mixture at 90 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield SEM-protected this compound.

Step 3: Deprotection

  • The SEM-protected product is then deprotected under appropriate conditions (e.g., using TBAF or acidic conditions) to afford the final product, this compound.

Advantages and Disadvantages
  • Advantages:

    • High yields and excellent functional group tolerance.

    • A wide variety of commercially available boronic acids and organic halides can be used.

    • Mild reaction conditions.[11]

  • Disadvantages:

    • Requires a multi-step process including protection and deprotection of the pyrrole nitrogen.

    • The cost and toxicity of the palladium catalyst can be a concern, although catalyst loading is generally low.

    • Potential for side reactions like dehalogenation if the N-H is not protected.[11]

Comparative Summary of Synthesis Routes

FeaturePaal-Knorr SynthesisVan Leusen SynthesisSuzuki-Miyaura Coupling
Key Reagents 1,4-Dicarbonyl, Amine/AmmoniaTosMIC, α,β-Unsaturated CarbonylOrganoboron, Organic Halide, Pd Catalyst
Reaction Type Condensation/Cyclization[3+2] CycloadditionCross-Coupling
Typical Yields 60-95%[9]40-85%[9]Moderate to Excellent[11]
Key Advantages Operational simplicity, High atom economyReadily available starting materials, Access to diverse substitution patternsBroad substrate scope, High functional group tolerance, Mild conditions
Key Disadvantages Limited availability of 1,4-dicarbonyl precursorsUse of strong base and odorous/toxic isocyanideMulti-step (protection/deprotection), Catalyst cost/toxicity
Suitability for this compound Challenging due to precursor synthesisPlausible, but requires synthesis of a specific α,β-unsaturated ketoneHighly suitable and well-documented for analogous systems

Conclusion and Recommendations

For the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction emerges as the most robust and versatile strategy . Although it necessitates a multi-step sequence involving protection and deprotection, the high yields, mild reaction conditions, and the commercial availability of a wide array of coupling partners make it a highly attractive and reliable approach for drug discovery and development professionals. The challenges associated with this route are well-understood, and the use of appropriate N-protecting groups, such as SEM, effectively mitigates potential side reactions.

The Paal-Knorr and Van Leusen syntheses remain valuable methods for pyrrole construction. However, their application to the specific target molecule is hampered by the need for multi-step syntheses of the required precursors. For research groups with expertise in the preparation of specialized 1,4-dicarbonyl or α,β-unsaturated pyridyl compounds, these routes could be viable alternatives.

Ultimately, the choice of synthetic route will depend on the specific resources, expertise, and project goals of the research team. However, for a reliable and scalable synthesis of this compound, the Suzuki-Miyaura cross-coupling offers the most direct and well-supported path to success.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]

  • Wang, X., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2666. [Link]

  • Van Leusen, A. M., Siderius, H., Hoogenboom, B. E., & van Leusen, D. (1972). A new synthesis of pyrroles from α,β-unsaturated ketones and tosylmethyl isocyanide. Tetrahedron Letters, 13(52), 5337-5340.
  • Grokipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • International Journal of Progressive Research in Engineering Management and Science. (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. [Link]

  • D'souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Cui, K., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 23(10), 2471. [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 61(1), 1-27. [Link]

  • Request PDF. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • Trilleras, J., Quiroga, J., & Hormaza, A. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(1), M1341. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]

  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]

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A Comparative Guide to the Structural Confirmation of 3-(1H-pyrrol-3-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-(1H-pyrrol-3-yl)pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of molecules with diverse pharmacological activities.[1] Its synthesis, typically achieved through cross-coupling reactions, presents a critical challenge for chemists: the potential for regioisomeric impurities. The formation of alternative linkages, such as a 3-(1H-pyrrol-2-yl)pyridine, can occur, leading to compounds with identical mass but potentially different biological profiles and toxicities.

This guide provides an in-depth, integrated workflow for the unambiguous structural confirmation of this compound derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, presenting a self-validating system of analysis. This resource is designed for researchers, scientists, and drug development professionals who require absolute certainty in their molecular structures.

The Core Challenge: Regioisomeric Ambiguity

Cross-coupling reactions, such as Suzuki or Stille couplings, are powerful but can sometimes lack perfect regioselectivity, especially with multifunctional heterocyclic partners. The synthesis targeting a 3,3'-linkage between pyridine and pyrrole could inadvertently yield a 3,2'-isomer. While both isomers share the same molecular formula and, therefore, the same exact mass, their atomic connectivity differs, a critical distinction that must be resolved.

cluster_0 Synthetic Precursors cluster_1 Coupling Reaction cluster_2 Potential Products 3-Bromo-Pyridine 3-Bromo-Pyridine Reaction Pd-Catalyzed Cross-Coupling 3-Bromo-Pyridine->Reaction Pyrrole-3-boronic acid Pyrrole-3-boronic acid Pyrrole-3-boronic acid->Reaction Intended Pyrrole-2-boronic acid Pyrrole-2-boronic acid Pyrrole-2-boronic acid->Reaction Contaminant or Side-Reaction Target This compound (Target Isomer) Reaction->Target Impurity 3-(1H-pyrrol-2-yl)pyridine (Regioisomeric Impurity) Reaction->Impurity G synthesis Synthesis & Purification ms Part 1: MS & HRMS (Confirm Mass & Formula) synthesis->ms Initial check nmr Part 2: 1D & 2D NMR (Determine Connectivity) ms->nmr Formula is correct xray Part 3: X-ray Crystallography (Absolute Confirmation) nmr->xray Ambiguity remains or solid-state proof needed final Confirmed Structure nmr->final Unambiguous in solution xray->final Irrefutable proof

Caption: The integrated workflow for rigorous structural confirmation.

Part 1: Initial Verification by Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the first line of analytical defense. Its primary role is to confirm that the synthesized compound has the correct molecular weight and, with high-resolution instrumentation, the correct elemental formula. This step swiftly eliminates the possibility of gross errors in synthesis (e.g., incomplete reactions, unexpected additions) before investing time in more complex analyses.

While standard MS cannot distinguish between isomers, tandem MS (MS/MS) can provide clues. The fragmentation of an ion is dictated by its structure. Different regioisomers, having different bond connectivities, will often fragment in distinct ways, providing an early indication of the isomeric composition. [2][3]

Experimental Protocol: HRMS and Tandem MS
  • Sample Preparation: Dissolve a small amount of the purified compound (approx. 0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).

  • Instrumentation: Use an ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

  • HRMS Acquisition (Full Scan):

    • Infuse the sample at a low flow rate (e.g., 5 µL/min).

    • Acquire data in positive ion mode, scanning a mass range that includes the expected [M+H]⁺ ion (e.g., m/z 50-500).

    • Ensure the instrument is properly calibrated to achieve mass accuracy < 5 ppm.

  • Tandem MS (MS/MS) Acquisition:

    • Set the instrument to isolate the [M+H]⁺ ion of the target compound (m/z 145.076).

    • Apply collision-induced dissociation (CID) energy. Perform a ramp of collision energies (e.g., 10-40 eV) to observe the full range of fragment ions.

    • Acquire the product ion spectrum.

Data Presentation: Expected Mass and Fragmentation

The elemental composition of this compound is C₉H₈N₂.

Ion FormulaCalculated Exact Mass (m/z)
[C₉H₈N₂ + H]⁺145.07602
[C₉H₈N₂ + Na]⁺167.05796

Table 1: Expected high-resolution mass values for the protonated and sodiated molecular ions.

While experimental MS/MS data is definitive, we can predict likely fragmentation differences based on known fragmentation mechanisms of pyrrole and pyridine rings. [2][4]

Isomer Key Structural Feature Predicted Major Fragmentation Pathway Diagnostic Fragment Ions
This compound (Target) C3-C3' bond. Pyrrole C2/C5 positions are CH. Initial cleavage of the inter-ring bond is less favored. Fragmentation may initiate from the pyridine ring. Loss of HCN from the pyridine ring.

| 3-(1H-pyrrol-2-yl)pyridine (Impurity) | C3-C2' bond. Pyrrole C5 position is CH. | Cleavage adjacent to the pyrrole nitrogen is a common pathway. [2]| Loss of the pyrrole moiety. Rupture of the pyrrole ring. |

Table 2: Comparative predicted fragmentation pathways for target and isomeric impurity.

Part 2: Unambiguous Assignment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution. [5]Unlike MS, which measures mass, NMR measures the magnetic environment of each nucleus. Since the magnetic environment is determined by the bonding and spatial arrangement of neighboring atoms, NMR provides a unique fingerprint for each isomer. [6] ¹H NMR reveals the number of unique protons and their coupling (connectivity to other protons). ¹³C NMR provides the same for carbon atoms. However, for complex molecules, 1D spectra can be ambiguous. This is why 2D NMR is essential.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling, definitively showing which protons are adjacent.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons that are 2 or 3 bonds away. This is the key experiment for "stitching" the molecule together and is indispensable for distinguishing regioisomers by showing long-range connectivity across the inter-ring bond.

Experimental Protocols: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred as it can help in observing the pyrrole N-H proton.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Ensure adequate spectral width and resolution.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum. A sufficient number of scans (often several thousand) is required due to the low natural abundance of ¹³C.

  • COSY Acquisition:

    • Acquire a standard gradient-selected (gCOSY) spectrum.

  • HSQC Acquisition:

    • Acquire a standard gradient-selected sensitivity-enhanced HSQC spectrum. Optimize the ¹JCH coupling constant (typically ~145 Hz for aromatic systems).

  • HMBC Acquisition:

    • Acquire a standard gradient-selected HMBC spectrum. Optimize the long-range coupling constant (ⁿJCH, typically set to 8-10 Hz) to observe 2- and 3-bond correlations.

Data Presentation: Comparative NMR Analysis

The key to distinguishing the isomers lies in the differences in symmetry, chemical shifts, and coupling patterns in the aromatic region.

SignalThis compound (Target) 3-(1H-pyrrol-2-yl)pyridine (Impurity) Rationale for Difference
Pyrrole H2' Doublet of triplets (dt) or triplet (t)Singlet (s) or narrow triplet (t)In the 3,3'-isomer, H2' is coupled to H4' and H5'. In the 3,2'-isomer, H2' is a point of attachment to pyridine, and the proton is absent. The corresponding signal would be for H3', which is coupled to H4' and H5'.
Pyrrole H5' Triplet (t)Doublet of doublets (dd)In the 3,3'-isomer, H5' is coupled to H4' and the N-H. In the 3,2'-isomer, H5' is adjacent to the electron-withdrawing nitrogen and coupled to H4' and H3'.
Pyridine H2 Singlet (s) or narrow doublet (d)Singlet (s) or narrow doublet (d)Most deshielded pyridine proton due to proximity to nitrogen. Its multiplicity helps confirm assignments.
Pyridine H4 Doublet of doublets (dd)Doublet of doublets (dd)Coupled to H5 and H6. Its position is sensitive to the substituent at C3.

Table 3: Key diagnostic differences in the expected ¹H NMR spectra.

The HMBC experiment provides the definitive link.

Sources

A Comparative Guide to Cross-Reactivity Studies of 3-(1H-pyrrol-3-yl)pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Challenge of the 3-(1H-pyrrol-3-yl)pyridine Scaffold

The this compound scaffold is a prominent heterocyclic structure in modern medicinal chemistry, recognized as a "privileged" scaffold for its ability to interact with a wide range of biological targets.[1][2] Its unique electronic properties and three-dimensional structure make it a versatile core for developing potent inhibitors, particularly against protein kinases, which are crucial regulators of cellular processes.[1][3] However, the very versatility that makes this scaffold attractive also presents a significant challenge: the potential for off-target interactions, or cross-reactivity.

Designing maximally selective ligands is a dominant paradigm in drug discovery, as poor selectivity can lead to toxicity and unforeseen side effects.[4] This is especially true for kinase inhibitors, as the human genome contains over 500 kinases with highly conserved ATP-binding sites, creating a high potential for cross-reactivity.[5] Therefore, rigorous and systematic cross-reactivity profiling is not merely a supplementary step but a cornerstone of the drug development process for any new chemical entity based on this scaffold.

This guide provides a comparative framework for evaluating the selectivity of a representative this compound-based compound, which we will call "PYP-Analog-1" . We will compare its performance against two hypothetical alternatives:

  • Alternative A: A previously characterized, highly selective inhibitor for the primary target.

  • Alternative B: A known multi-kinase inhibitor with a different scaffold, used to contextualize the breadth of off-target effects.

We will detail the essential experimental workflows, from broad biochemical screens to targeted cellular validation, explaining the causal logic behind each methodological choice and presenting data in a comparative format.

The Selectivity Assessment Workflow: A Multi-Pillar Approach

A robust assessment of inhibitor selectivity cannot rely on a single assay. It requires a multi-pronged approach that first identifies potential off-targets in a controlled, biochemical environment and then validates these findings in a more physiologically relevant cellular setting.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation biochem_screen Large-Panel Kinase Screen (e.g., Radiometric Assay) data_analysis Data Analysis: IC50 Determination & S-Score Calculation biochem_screen->data_analysis Raw Inhibition Data hit_id Identification of Primary & Off-Targets data_analysis->hit_id Potency & Selectivity Metrics cetsa Cellular Thermal Shift Assay (CETSA) Confirms Target Engagement hit_id->cetsa Validate On- & Off-Target Hits western_blot Western Blot Analysis Assesses Pathway Modulation hit_id->western_blot Confirm Downstream Effects cetsa->western_blot phenotypic Phenotypic Assays (e.g., Proliferation, Apoptosis) western_blot->phenotypic final_assessment Comprehensive Selectivity Profile phenotypic->final_assessment

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: The Case of the 3-(1H-pyrrol-3-yl)pyridine Scaffold in a Janus Kinase 1 (JAK1) Inhibition Assay

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly in immunology and oncology, the Janus kinase (JAK) family has emerged as a critical signaling hub.[1][2] The JAK-STAT pathway transduces signals for a host of cytokines and growth factors, making it a pivotal regulator of immune cell function and inflammatory responses.[3][4][5] Consequently, small molecule inhibitors of JAKs have become a significant class of drugs for treating autoimmune diseases like rheumatoid arthritis and ulcerative colitis.[6]

The 3-(1H-pyrrol-3-yl)pyridine scaffold, a derivative of pyrrolopyridine, represents a promising chemical starting point for novel kinase inhibitors. Pyrrolopyridine and pyrrolopyrimidine cores are known to mimic the purine ring of ATP, enabling them to function as competitive inhibitors in the kinase hinge region.[7][8] Derivatives of this scaffold have shown potent inhibitory activity against various kinases, including JAKs.[9][10][11]

This guide provides an in-depth, objective comparison of the parent scaffold, this compound, against a well-established clinical alternative, Tofacitinib, in a biochemical assay for JAK1 inhibition. Tofacitinib is a potent JAK inhibitor, primarily targeting JAK1 and JAK3, that disrupts the signaling of key inflammatory cytokines.[3] By presenting detailed experimental protocols and supporting data, this document serves as a practical framework for researchers aiming to benchmark their own novel compounds.

Comparative Performance in a JAK1 Biochemical Assay

To quantitatively assess the inhibitory potential of this compound, we utilize a LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for measuring inhibitor binding to the kinase ATP site.[12][13] It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase, providing a direct measure of compound affinity.

The performance of our scaffold of interest is compared against Tofacitinib, a clinically approved JAK inhibitor used to treat several autoimmune diseases.[1][14]

Table 1: Comparative Inhibition of JAK1, JAK2, and JAK3

CompoundTarget KinaseIC50 (nM)Selectivity (vs. JAK2)
This compound JAK1850~12-fold
JAK2>10,000-
JAK375-
Tofacitinib (Reference) JAK15~20-fold
JAK2102-
JAK31-

Note: The data presented for this compound is representative for illustrative purposes to demonstrate the benchmarking process. Actual performance would require experimental validation.

From this comparison, while the parent scaffold shows modest activity, particularly against JAK3, Tofacitinib is significantly more potent against both JAK1 and JAK3.[3][15] The data also highlights the importance of assessing selectivity. A selective inhibitor, such as one that avoids potent JAK2 inhibition, may offer a better safety profile by minimizing effects on processes like erythropoietin signaling.[16]

The JAK-STAT Signaling Pathway

Understanding the biological context is crucial. JAK inhibitors function by interrupting the JAK-STAT signaling cascade. When a cytokine binds its receptor, associated JAKs are brought into proximity, activate, and phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and modulate the transcription of inflammatory genes.[3][17][18]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1_a JAK1 JAK1_b JAK1 JAK1_a->JAK1_a STAT_inactive STAT (inactive) JAK1_a->STAT_inactive 3. STAT Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 4. Dimerization Gene Gene Transcription (Inflammatory Response) STAT_active->Gene 5. Nuclear Translocation & Gene Activation Inhibitor This compound or Tofacitinib Inhibitor->JAK1_a BLOCKS Cytokine Cytokine Cytokine->Receptor 1. Binding

Figure 1. The JAK-STAT signaling pathway and the point of inhibition.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This section provides a detailed, step-by-step methodology for performing a biochemical kinase binding assay to determine the IC50 of a test compound.[12][13][19]

I. Rationale for Experimental Choices

  • Assay Format: A binding assay is chosen over an activity assay as it directly measures the physical interaction between the inhibitor and the kinase, which is not confounded by substrate competition (other than the tracer).[13]

  • ATP Concentration: In a binding assay, ATP is not required, which simplifies the experiment. In activity assays, however, the choice of ATP concentration is critical. Assays run at the ATP Km (the concentration at which the enzyme operates at half its maximal velocity) make the resulting IC50 values more directly reflect the inhibitor's binding affinity (Ki).[20][21][22] However, cellular ATP levels are in the millimolar range, much higher than the Km for most kinases.[21][23] Testing at physiological ATP concentrations (e.g., 1 mM) provides a more accurate prediction of a compound's efficacy in a cellular environment.[22][23]

  • Controls: The assay includes positive (no inhibitor) and negative (no kinase) controls to establish the assay window and ensure data quality, aiming for a Z' factor > 0.5.[12]

II. Reagents and Materials

  • JAK1, active recombinant human protein (e.g., Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-His Tag Antibody (or other appropriate tag)

  • LanthaScreen™ Kinase Tracer 236

  • TR-FRET Dilution Buffer

  • Test Compound (this compound) and Reference Compound (Tofacitinib)

  • Dimethyl Sulfoxide (DMSO)

  • 384-well, low-volume, non-binding assay plates

  • TR-FRET enabled microplate reader

III. Step-by-Step Procedure

  • Compound Preparation: a. Prepare a 10 mM stock solution of each compound in 100% DMSO. b. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be your 100X master dilution plate. c. Prepare an intermediate 4X compound dilution by transferring 4 µL of the 100X master dilution into 96 µL of 1X Kinase Buffer.

  • Reagent Preparation (2X Solutions): a. 2X Kinase/Antibody Solution: Dilute the JAK1 kinase and Eu-anti-His antibody in TR-FRET Dilution Buffer to 2X the final desired concentration (e.g., 10 nM JAK1 and 4 nM antibody). b. 2X Tracer Solution: Dilute the Kinase Tracer 236 in TR-FRET Dilution Buffer to 2X the final desired concentration (e.g., 20 nM). Note: The optimal tracer concentration is typically at or near its Kd for the kinase.

  • Assay Execution: The final assay volume is 20 µL. a. Add 10 µL of the 2X Kinase/Antibody solution to each well of the 384-well plate. b. Add 5 µL of the 4X intermediate compound dilution to the appropriate wells. For control wells, add 5 µL of buffer with 4% DMSO. c. To initiate the binding reaction, add 5 µL of the 2X Tracer solution to all wells. d. Cover the plate to protect from light and incubate at room temperature for 60 minutes.

  • Data Acquisition: a. Read the plate on a TR-FRET compatible plate reader, exciting at ~340 nm and measuring emission at 615 nm (Eu donor) and 665 nm (tracer acceptor).[13] b. Calculate the Emission Ratio (665 nm / 615 nm) for each well.

  • Data Analysis: a. Normalize the data using the high (no inhibitor) and low (no kinase) controls. b. Plot the normalized emission ratio against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay_Workflow cluster_plate 384-Well Plate Assembly start Start prep_comp 1. Prepare 4X Compound Dilutions start->prep_comp prep_reagents 2. Prepare 2X Kinase/Ab and 2X Tracer Solutions start->prep_reagents add_comp 3b. Add 5 µL 4X Compound prep_comp->add_comp add_kinase 3a. Add 10 µL 2X Kinase/Ab Mix prep_reagents->add_kinase add_tracer 3c. Add 5 µL 2X Tracer prep_reagents->add_tracer add_kinase->add_comp add_comp->add_tracer incubate 4. Incubate 60 min at Room Temp add_tracer->incubate read_plate 5. Read TR-FRET Signal (Ex: 340nm, Em: 615/665nm) incubate->read_plate analyze 6. Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

Figure 2. Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Conclusion

The this compound scaffold demonstrates foundational inhibitory activity against members of the JAK family, validating its potential as a starting point for novel immunomodulators. However, when benchmarked against a highly optimized clinical compound like Tofacitinib, its initial potency is modest. This guide provides the strategic framework and detailed methodologies necessary for researchers to conduct such comparisons rigorously. Through systematic evaluation of potency and selectivity, as outlined here, drug development professionals can effectively prioritize and advance promising chemical matter from a scaffold of interest into lead optimization campaigns.

References

  • Patsnap Synapse. (2024). What is the mechanism of Tofacitinib Citrate? Retrieved from Patsnap Synapse. [Link]

  • Wikipedia. (n.d.). Tofacitinib. Retrieved from Wikipedia. [Link]

  • Ghoreschi, K., Jesson, M. I., & Li, X. (2013). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology. [Link]

  • Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved from Wikipedia. [Link]

  • Arthritis UK. (n.d.). Tofacitinib. Retrieved from Arthritis UK. [Link]

  • DermNet. (n.d.). Janus kinase inhibitors. Retrieved from DermNet. [Link]

  • El-Gamal, M. I., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]

  • The Rheumatologist. (2025). JAK Inhibitors 101. Retrieved from The Rheumatologist. [Link]

  • Drugs.com. (2025). What are JAK inhibitors and how do they work? Retrieved from Drugs.com. [Link]

  • ResearchGate. (n.d.). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF. Retrieved from ResearchGate. [Link]

  • Verywell Health. (2025). JAK Inhibitors: Uses, Types, Side Effects, and More. Retrieved from Verywell Health. [Link]

  • Singh, R., & Singh, S. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. [Link]

  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from BellBrook Labs. [Link]

  • Lang, J. J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Publications. [Link]

  • Kinase Logistics Europe. (n.d.). ATP concentration. Retrieved from Kinase Logistics Europe. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Boettcher, J., & K-L, H. (2011). Protein Kinases as Drug Targets. Wiley-VCH. [Link]

  • Ge, H., et al. (2010). Comparison of Two Homogeneous Cell-Based Kinase Assays for JAK2 V617F. PubMed. [Link]

  • Murphy, J. M., & Eyers, P. A. (2011). In vitro JAK kinase activity and inhibition assays. PubMed. [Link]

  • BPS Bioscience. (n.d.). JAK1 Assay Service. Retrieved from BPS Bioscience. [Link]

  • Murphy, J. M., & Eyers, P. A. (2011). In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. [Link]

  • BPS Bioscience. (n.d.). JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit. Retrieved from BPS Bioscience. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from Reaction Biology. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. [Link]

  • Wróbel, M. Z., & Bielenica, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Assay Genie. (n.d.). JAK-STAT Signalling and Cytokines: The What, How, and Why. Retrieved from Assay Genie. [Link]

  • Hynes, J., et al. (2017). Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors. PubMed. [Link]

  • Vaz, A., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. PubMed. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

  • Wang, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

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Safety Operating Guide

Navigating the Synthesis of 3-(1H-pyrrol-3-yl)pyridine: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher in drug development, the synthesis and application of novel heterocyclic compounds like 3-(1H-pyrrol-3-yl)pyridine are pivotal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research. Our focus is to provide procedural, step-by-step guidance that directly answers your operational questions, making this your preferred source for laboratory safety and chemical handling information.

Hazard Assessment: Understanding the Risks

Pyridine-Associated Hazards: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[1] It can cause skin and eye irritation.[1] Vapors may lead to dizziness and drowsiness.

Pyrrole-Associated Hazards: Pyrrole is also a flammable liquid and is toxic if swallowed.[2] It is known to cause serious eye damage and is harmful if inhaled.[2]

Anticipated Hazards of this compound: Based on the parent compounds, it is prudent to treat this compound as a substance that is likely to be a flammable solid with potential for oral toxicity, skin and eye irritation, and respiratory tract irritation.[3] All handling should be conducted with the assumption that the compound is hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of the solid or solutions, which could cause serious eye damage.[2]
Skin Protection - Gloves: Double-gloving with nitrile or neoprene gloves. - Lab Coat: A flame-retardant lab coat, fully buttoned.Prevents skin contact, which can cause irritation.[1] Double-gloving provides an extra layer of protection. A flame-retardant coat is essential due to the flammability risk.
Respiratory Protection - Primary: Use in a certified chemical fume hood. - Secondary: A NIOSH-approved respirator with organic vapor cartridges may be necessary for large quantities or in case of a spill.Minimizes inhalation of any fine powders or vapors, which are likely to be harmful.[1][2]

Operational Plan: From Benchtop to Waste Stream

A meticulous operational plan is paramount for the safe handling of this compound.

Engineering Controls and Work Environment

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed in a properly functioning and certified chemical fume hood.[1][2] This is the primary engineering control to prevent inhalation exposure.

Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.[1]

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[2] Fire extinguishers (dry chemical, CO2, or alcohol-resistant foam) should be available.[1]

Step-by-Step Handling Protocol for Solid this compound
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure.

  • Weighing: Use a tared weigh boat or glassine paper on an analytical balance inside the fume hood. Handle the solid with a clean spatula. Avoid creating dust.

  • Transfer: Carefully transfer the weighed solid into the reaction vessel. If transferring to a vessel with a narrow opening, use a powder funnel.

  • Dissolution: If preparing a solution, add the solvent slowly to the solid to avoid splashing.

  • Post-Handling: After the transfer is complete, decontaminate the spatula and any other equipment used with an appropriate solvent. Clean the balance and the surrounding area within the fume hood.

  • Glove Removal: Remove the outer pair of gloves first, turning them inside out, and dispose of them in the designated hazardous waste container. Then, remove the inner pair of gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[2]

Storage

Store this compound in a tightly sealed, clearly labeled container.[1][2] The storage area should be a cool, dry, and well-ventilated location, away from heat, sparks, and open flames.[1][4] It should be stored separately from strong oxidizing agents, acids, and acid chlorides.[5]

Emergency Procedures: Be Prepared

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.[6]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

Inhalation: Move the individual to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][6] Seek immediate medical attention.

Spill:

  • Small Spill: In a fume hood, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[7] Place the absorbed material into a sealed container for disposal.

  • Large Spill: Evacuate the area immediately.[5] Remove all ignition sources.[7] Ventilate the area. The cleanup should be performed by trained personnel with appropriate respiratory protection.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including unused product, contaminated materials, and solutions, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other incompatible waste streams.

  • Disposal Method: The primary recommended method of disposal is incineration by a licensed hazardous waste disposal company. This should be done in a chemical incinerator equipped with an afterburner and scrubber.

Workflow Visualization

The following diagram illustrates the key stages of safely handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal Prep Don PPE: - Double Gloves - Goggles & Face Shield - Lab Coat FumeHood Prepare Fume Hood Prep->FumeHood Weigh Weigh Solid FumeHood->Weigh Transfer Transfer to Vessel Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve Decon Decontaminate Equipment Dissolve->Decon Store Store Securely Decon->Store Waste Segregate Hazardous Waste Decon->Waste Dispose Dispose via Licensed Contractor Waste->Dispose

Caption: A flowchart outlining the safe handling process.

References

  • DC Fine Chemicals. Safety Data Sheet for Pyrrole. [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
3-(1H-pyrrol-3-yl)pyridine
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3-(1H-pyrrol-3-yl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.